molecular formula C9H10O3 B086050 Ethyl Salicylate CAS No. 118-61-6

Ethyl Salicylate

カタログ番号: B086050
CAS番号: 118-61-6
分子量: 166.17 g/mol
InChIキー: GYCKQBWUSACYIF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl salicylate (CAS 118-61-6), also known as ethyl 2-hydroxybenzoate, is a clear, colorless liquid ester with a characteristic wintergreen-like odor . Its chemical formula is C9H10O3, with a molar mass of 166.18 g/mol . This compound is sparingly soluble in water but soluble in alcohol and ether . In scientific research, this compound serves as a key compound in pharmacological and chemical studies. Its primary research value lies in its role as a prodrug; upon administration, it is rapidly hydrolyzed by esterases in the blood and tissues to release salicylic acid, the active moiety responsible for its physiological effects . The liberated salicylic acid exerts its action by non-selectively inhibiting the cyclooxygenase (COX) enzymes, both COX-1 and COX-2, which play a pivotal role in the biosynthesis of prostaglandins . This inhibition reduces the production of pro-inflammatory lipid mediators, leading to the observed anti-inflammatory and analgesic effects that are of interest in research models . Beyond its mechanism of action in inflammation, research applications for this compound extend to fragrance and flavor development due to its pleasant, sweet, and balsamic odor profile, which is often described as softer and more rounded than its methyl analogue . It is also investigated as a chemical intermediate in synthetic organic chemistry. This product is intended for research use only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

ethyl 2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-2-12-9(11)7-5-3-4-6-8(7)10/h3-6,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYCKQBWUSACYIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1021958
Record name Ethyl salicylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1021958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Clear colorless to very light yellow liquid with a pleasant odor like wintergreen; [Merck Index] Colorless liquid; [Alfa Aesar MSDS], colourless to pale yellow liquid with a spicy, anisic, wintergreen-like odour
Record name Benzoic acid, 2-hydroxy-, ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethyl salicylate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20792
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Ethyl salicylate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029817
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Ethyl salicylate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/775/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

233.00 to 235.00 °C. @ 760.00 mm Hg
Record name Ethyl salicylate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029817
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

slightly soluble in water, glycerol; soluble in organic solvents, oils, miscible at room temperature (in ethanol)
Record name Ethyl salicylate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/775/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.125-1.131
Record name Ethyl salicylate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/775/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

118-61-6, 1321-50-2
Record name Ethyl salicylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118-61-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl salicylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118616
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, hydroxy-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001321502
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl salicylate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15576
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ethyl salicylate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8209
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzoic acid, 2-hydroxy-, ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethyl salicylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1021958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl salicylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.878
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYL SALICYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/555U6TZ2MV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Ethyl salicylate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029817
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

1.3 °C
Record name Ethyl salicylate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029817
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Synthesis of Ethyl Salicylate from Salicylic Acid and Ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ethyl salicylate (B1505791) from salicylic (B10762653) acid and ethanol (B145695), focusing on the widely utilized Fischer-Speier esterification reaction. This document details the underlying chemical principles, experimental protocols, and quantitative data to support research, development, and scale-up activities.

Core Principles: The Fischer-Speier Esterification

The synthesis of ethyl salicylate from salicylic acid and ethanol is a classic example of the Fischer-Speier esterification.[1][2] This reaction involves the acid-catalyzed condensation of a carboxylic acid (salicylic acid) with an alcohol (ethanol) to produce an ester (this compound) and water.[3][4] The overall reaction is reversible, and its equilibrium can be shifted towards the product side by using an excess of one of the reactants, typically the alcohol, or by removing water as it is formed.[2]

Reaction:

C₇H₆O₃ (Salicylic Acid) + C₂H₅OH (Ethanol) ⇌ C₉H₁₀O₃ (this compound) + H₂O (Water)

The reaction is typically catalyzed by a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), which protonates the carbonyl oxygen of the salicylic acid, thereby increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by ethanol. Boric acid has also been reported as a catalyst for this specific esterification.

Quantitative Data Summary

The following table summarizes key quantitative data from various sources regarding the synthesis of this compound.

ParameterValueSource(s)
Reactant Molar Ratio Excess ethanol is typically used.
Catalyst Concentrated H₂SO₄, p-toluenesulfonic acid, Boric acid
Reaction Temperature 60 - 120 °C (reflux)
Reaction Time 1 - 10 hours
Reported Yield Up to 89% (with p-toluenesulfonic acid)
Product Density 1.1 g/mL
Product Boiling Point 232 - 234 °C
Product Melting Point 1 °C

Detailed Experimental Protocol

This protocol is a synthesis of methodologies reported in the literature.

Materials:

  • Salicylic Acid

  • Ethanol (absolute)

  • Concentrated Sulfuric Acid (or p-toluenesulfonic acid/boric acid)

  • Sodium Bicarbonate solution (5%) or Sodium Hydroxide solution (2M)

  • Anhydrous Magnesium Sulfate (B86663) or Calcium Chloride

  • Deionized Water

  • Organic Solvent (e.g., Dichloromethane (B109758), for extraction)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or water bath

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Graduated cylinders

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Distillation apparatus (optional, for high purity)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine salicylic acid and an excess of absolute ethanol. A typical ratio is 5 g of salicylic acid to 20 mL of ethanol.

  • Catalyst Addition: While stirring, slowly add the acid catalyst to the mixture. For concentrated sulfuric acid, a few drops are generally sufficient. If using boric acid, approximately 0.5 g can be used for a 5 g scale reaction.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle boil. Maintain the reflux for a period of 1.5 to 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Cooling and Extraction: After the reflux period, allow the mixture to cool to room temperature. Transfer the cooled mixture to a separatory funnel.

  • Washing:

    • Wash the reaction mixture with deionized water.

    • Neutralize any remaining acid by washing with a 5% sodium bicarbonate solution until effervescence ceases. Alternatively, a 2M NaOH solution can be used, which will cause the this compound to separate as an oily bottom layer.

    • Perform a final wash with deionized water to remove any residual base.

  • Isolation: Separate the organic layer containing the this compound. If an extraction solvent like dichloromethane was used, this will be the bottom layer. If no extraction solvent was used, the this compound will be the oily layer.

  • Drying: Dry the isolated organic layer over an anhydrous drying agent such as magnesium sulfate or calcium chloride.

  • Purification (Optional): For higher purity, the crude this compound can be purified by distillation under reduced pressure.

Visualizations

Fischer-Speier Esterification Mechanism

Fischer_Esterification cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Products Salicylic_Acid Salicylic Acid Protonated_SA Protonated Salicylic Acid Salicylic_Acid->Protonated_SA Protonation Ethanol Ethanol Tetrahedral_Intermediate Tetrahedral Intermediate Catalyst H+ (Acid Catalyst) Protonated_SA->Tetrahedral_Intermediate Nucleophilic Attack by Ethanol Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester Proton Transfer & Loss of Water Ethyl_Salicylate This compound Protonated_Ester->Ethyl_Salicylate Deprotonation Water Water Catalyst_Regen H+ (Catalyst Regenerated)

Caption: Mechanism of Fischer-Speier Esterification.

Experimental Workflow for this compound Synthesis

Synthesis_Workflow Reactants 1. Mix Salicylic Acid, Ethanol, and Catalyst Reflux 2. Heat to Reflux (1.5-3 hours) Reactants->Reflux Cooling 3. Cool Reaction Mixture Reflux->Cooling Extraction 4. Transfer to Separatory Funnel Cooling->Extraction Wash_Water 5a. Wash with Deionized Water Extraction->Wash_Water Wash_Base 5b. Neutralize with NaHCO3 Solution Wash_Water->Wash_Base Wash_Final 5c. Final Wash with Water Wash_Base->Wash_Final Separation 6. Separate Organic Layer Wash_Final->Separation Drying 7. Dry with Anhydrous MgSO4 Separation->Drying Purification 8. Optional: Vacuum Distillation Drying->Purification Product Final Product: This compound Drying->Product Crude Product Purification->Product

Caption: Experimental Workflow for this compound Synthesis.

References

An In-depth Technical Guide to the Physicochemical Properties of Ethyl Salicylate for Spectroscopic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl salicylate (B1505791), the ethyl ester of salicylic (B10762653) acid, is an aromatic compound with significant applications in the pharmaceutical, cosmetic, and flavor industries. Its characteristic wintergreen-like aroma and analgesic properties make it a compound of interest for a wide range of scientific investigations. A thorough understanding of its physicochemical and spectroscopic properties is paramount for its effective application in research, drug development, and quality control. This technical guide provides a comprehensive overview of the core physicochemical properties of ethyl salicylate and detailed methodologies for its spectroscopic analysis.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a ready reference for experimental design and interpretation.

PropertyValueReference(s)
Molecular Formula C₉H₁₀O₃[1]
Molecular Weight 166.17 g/mol [1]
Appearance Colorless to pale yellow liquid[1]
Odor Pleasant, wintergreen-like[1]
Melting Point 1.3 °C[1]
Boiling Point 232 - 235 °C at 760 mmHg
Density 1.128 - 1.131 g/mL at 25 °C
Refractive Index (n_D²⁰) 1.521 - 1.525
Solubility Slightly soluble in water; soluble in ethanol (B145695), ether, and other organic solvents.
Vapor Pressure 0.035 - 0.05 mmHg at 25 °C

Spectroscopic Analysis: Experimental Protocols

The following sections detail the experimental methodologies for the spectroscopic analysis of this compound, providing a foundation for reproducible and accurate measurements.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for the quantitative analysis of this compound and for studying its electronic transitions.

Experimental Protocol:

  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable UV-grade solvent (e.g., ethanol or methanol) of a known concentration (e.g., 1 mg/mL).

    • From the stock solution, prepare a series of standard solutions of varying concentrations (e.g., 5, 10, 15, 20, 25 µg/mL) by serial dilution with the same solvent.

  • Data Acquisition:

    • Set the spectrophotometer to scan a wavelength range of 200-400 nm.

    • Use the solvent as a blank to zero the instrument.

    • Measure the absorbance of each standard solution.

    • Identify the wavelength of maximum absorbance (λ_max).

  • Data Analysis:

    • Construct a calibration curve by plotting absorbance versus concentration.

    • Determine the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound based on their characteristic vibrational frequencies.

Experimental Protocol:

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation (Neat Liquid):

    • Place a drop of pure this compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin liquid film.

  • Sample Preparation (Solution):

    • Dissolve a small amount of this compound in a suitable IR-grade solvent (e.g., carbon tetrachloride, CCl₄, or chloroform, CHCl₃).

    • Transfer the solution to a liquid IR cell of a known path length.

  • Data Acquisition:

    • Acquire a background spectrum of the empty salt plates or the solvent-filled cell.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands for the functional groups present in this compound (e.g., O-H stretch of the phenol, C=O stretch of the ester, C-O stretches, and aromatic C-H and C=C stretches).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of this compound by probing the magnetic properties of its atomic nuclei.

Experimental Protocol:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher for ¹H NMR).

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of this compound in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.

    • Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.

  • ¹H NMR Data Acquisition:

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters to set include the spectral width, number of scans, and relaxation delay.

  • ¹³C NMR Data Acquisition:

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Analysis:

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to assign the signals to the specific protons and carbons in the this compound molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural elucidation.

Experimental Protocol (Gas Chromatography-Mass Spectrometry - GC-MS):

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Sample Preparation:

  • GC Method:

    • Injector: Set to a temperature of ~250 °C.

    • Column: Use a suitable capillary column (e.g., a nonpolar or medium-polarity column like a DB-5ms).

    • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a final temperature of ~250 °C.

    • Carrier Gas: Use helium at a constant flow rate.

  • MS Method:

    • Ionization: Use Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Scan a mass-to-charge (m/z) range of approximately 40-200 amu.

  • Data Analysis:

    • Identify the molecular ion peak (M⁺) corresponding to the molecular weight of this compound.

    • Analyze the fragmentation pattern to identify characteristic fragment ions.

Raman Spectroscopy

Raman spectroscopy provides complementary vibrational information to IR spectroscopy and is particularly useful for analyzing aromatic C-C bond vibrations.

Experimental Protocol:

  • Instrumentation: A Raman spectrometer equipped with a laser source (e.g., 532 nm or 785 nm).

  • Sample Preparation:

    • Place a small amount of liquid this compound in a glass vial or on a suitable substrate.

  • Data Acquisition:

    • Focus the laser beam onto the sample.

    • Set the laser power, acquisition time, and number of accumulations to obtain a spectrum with a good signal-to-noise ratio.

    • Acquire the Raman spectrum over a desired spectral range (e.g., 200-3500 cm⁻¹).

  • Data Analysis:

    • Identify the characteristic Raman scattering peaks and assign them to the vibrational modes of the this compound molecule.

Mechanism of Action: A Prodrug Pathway

This compound serves as a prodrug, meaning it is converted into its active form within the body. This mechanism is crucial for its therapeutic effects.

G cluster_0 Absorption and Metabolism cluster_1 Pharmacological Action This compound This compound Esterases Esterases This compound->Esterases Hydrolysis Salicylic Acid Salicylic Acid Esterases->Salicylic Acid Ethanol Ethanol Esterases->Ethanol COX-1 COX-1 Salicylic Acid->COX-1 Inhibition COX-2 COX-2 Salicylic Acid->COX-2 Inhibition Prostaglandin Synthesis Prostaglandin Synthesis COX-1->Prostaglandin Synthesis COX-2->Prostaglandin Synthesis Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandin Synthesis->Inflammation, Pain, Fever Mediates

Caption: Prodrug activation of this compound and its mechanism of action.

Upon administration, this compound is hydrolyzed by esterases in the blood and tissues to yield salicylic acid and ethanol. Salicylic acid is the active metabolite that exerts its anti-inflammatory, analgesic, and antipyretic effects by non-selectively inhibiting both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. This inhibition prevents the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.

Experimental Workflow for Spectroscopic Analysis

A logical workflow is essential for the comprehensive spectroscopic characterization of this compound.

G Sample Preparation Sample Preparation UV-Vis Spectroscopy UV-Vis Spectroscopy Sample Preparation->UV-Vis Spectroscopy IR Spectroscopy IR Spectroscopy Sample Preparation->IR Spectroscopy NMR Spectroscopy NMR Spectroscopy Sample Preparation->NMR Spectroscopy Mass Spectrometry Mass Spectrometry Sample Preparation->Mass Spectrometry Raman Spectroscopy Raman Spectroscopy Sample Preparation->Raman Spectroscopy Data Analysis Data Analysis UV-Vis Spectroscopy->Data Analysis IR Spectroscopy->Data Analysis NMR Spectroscopy->Data Analysis Mass Spectrometry->Data Analysis Raman Spectroscopy->Data Analysis Structural Elucidation & Quantification Structural Elucidation & Quantification Data Analysis->Structural Elucidation & Quantification

Caption: General workflow for spectroscopic analysis of this compound.

This workflow begins with appropriate sample preparation tailored to each spectroscopic technique. The data acquired from each method is then analyzed to provide complementary information, leading to a comprehensive structural elucidation and quantification of this compound.

References

The Enigmatic Pathway of Ethyl Salicylate in Floral Scents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl salicylate (B1505791) is a volatile organic compound that contributes to the sweet, floral, and slightly medicinal aroma of various plant species, playing a crucial role in attracting pollinators. While its chemical synthesis is well-understood, the complete biosynthetic pathway in plants remains an area of active investigation. This technical guide provides a comprehensive overview of the known and hypothesized steps in the biosynthesis of ethyl salicylate in floral scents. We delve into the upstream pathways for the production of its precursors, salicylic (B10762653) acid and ethanol (B145695), and propose a putative final enzymatic step analogous to the well-characterized formation of mthis compound. This guide summarizes key quantitative data, details relevant experimental protocols, and provides conceptual diagrams to facilitate a deeper understanding and stimulate further research into this intriguing metabolic pathway.

Introduction

The intricate bouquet of floral scents is a complex mixture of volatile organic compounds (VOCs), each with a specific role in the plant's life cycle, from attracting pollinators to defending against herbivores. This compound, an ester of salicylic acid and ethanol, is a notable contributor to the floral fragrance of many species. Its biosynthesis is of significant interest not only for understanding plant secondary metabolism but also for potential applications in the fragrance, flavor, and pharmaceutical industries. This document outlines the current understanding of the this compound biosynthesis pathway, highlighting both established knowledge and areas requiring further elucidation.

Biosynthesis of Precursors

The formation of this compound is contingent on the availability of its two primary precursors: salicylic acid and ethanol. These molecules are synthesized through distinct and well-characterized metabolic pathways within the plant cell.

Salicylic Acid Biosynthesis

Salicylic acid (SA) is a phenolic phytohormone synthesized from the primary metabolite chorismate, which is produced in the shikimate pathway. Plants predominantly utilize two pathways for SA biosynthesis: the isochorismate (IC) pathway and the phenylalanine ammonia-lyase (PAL) pathway.

  • Isochorismate (IC) Pathway: This is considered the major route for SA production in most plants, including the model organism Arabidopsis thaliana. Chorismate is converted to isochorismate by the enzyme isochorismate synthase (ICS) . Although the subsequent conversion of isochorismate to salicylic acid is not fully elucidated in plants, it is a key step in pathogen-induced SA accumulation.

  • Phenylalanine Ammonia-Lyase (PAL) Pathway: In this pathway, the amino acid phenylalanine is first converted to trans-cinnamic acid by phenylalanine ammonia-lyase (PAL) . A series of subsequent reactions, including hydroxylation and side-chain cleavage, lead to the formation of benzoic acid, which is then hydroxylated to produce salicylic acid.

Ethanol Biosynthesis

Ethanol is produced in plants primarily through anaerobic respiration (fermentation), although it can also be present in floral nectar. The pathway involves two key enzymatic steps:

  • Pyruvate Decarboxylase (PDC): Pyruvate, the end product of glycolysis, is decarboxylated by PDC to produce acetaldehyde.

  • Alcohol Dehydrogenase (ADH): Acetaldehyde is then reduced to ethanol by ADH, with the concomitant oxidation of NADH to NAD+.

While often associated with stress conditions, the enzymes for ethanol biosynthesis are present in various plant tissues, including flowers, providing the necessary substrate for esterification reactions.

The Putative Final Step: Esterification of Salicylic Acid

The final step in the biosynthesis of this compound is the esterification of salicylic acid with ethanol. To date, a specific enzyme designated as "salicylic acid ethyl transferase" has not been isolated or characterized from any plant species. However, based on the well-documented biosynthesis of the closely related compound, mthis compound, a hypothetical pathway can be proposed.

A Proposed Mechanism: The Role of a Novel Carboxyl Methyltransferase-Like Enzyme

The formation of mthis compound is catalyzed by the enzyme S-adenosyl-L-methionine:salicylic acid carboxyl methyltransferase (SAMT) . This enzyme transfers a methyl group from S-adenosyl-L-methionine (SAM) to the carboxyl group of salicylic acid.

It is plausible that a similar enzyme, or an enzyme from a related family such as the alcohol acyltransferases (AATs) , is responsible for the formation of this compound. AATs are known to catalyze the formation of a wide variety of esters by transferring an acyl group from an acyl-CoA to an alcohol. However, AATs typically utilize acyl-CoAs as the acyl donor, not a free carboxylic acid like salicylic acid.

Therefore, we propose the existence of a novel enzyme, tentatively named Salicylic Acid:Ethanol Acyltransferase (SAET) or a variant of a known carboxyl methyltransferase with promiscuous activity, that can directly catalyze the condensation of salicylic acid and ethanol.

Proposed Reaction:

Salicylic Acid + Ethanol --[SAET]--> this compound + H₂O

Quantitative Data

Currently, there is a paucity of quantitative data specifically for the enzymatic synthesis of this compound in plants. The following table summarizes hypothetical kinetic parameters for a putative SAET, based on known values for related enzymes like SAMT. This table is intended to serve as a conceptual framework for future experimental design.

EnzymeSubstrateApparent Km (µM)Apparent Vmax (pmol·min-1·mg-1 protein)Plant Source (Hypothetical)
Putative SAET Salicylic Acid20 - 10050 - 500Petunia hybrida (Petals)
Ethanol500 - 5000
SAMT Salicylic Acid15 - 50100 - 1000Clarkia breweri (Petals)
SAM5 - 20

Experimental Protocols

To investigate the proposed biosynthesis of this compound, the following experimental protocols, adapted from studies on related enzymes, can be employed.

Enzyme Extraction and Assay for Putative SAET Activity

Objective: To detect and quantify the enzymatic activity of a putative Salicylic Acid:Ethanol Acyltransferase (SAET) in floral tissues.

Methodology:

  • Tissue Homogenization: Fresh floral petals (e.g., from Petunia hybrida or other this compound-emitting species) are flash-frozen in liquid nitrogen and ground to a fine powder.

  • Protein Extraction: The powdered tissue is homogenized in an ice-cold extraction buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 10 mM β-mercaptoethanol, 1 mM PMSF, and 5% (w/v) polyvinylpolypyrrolidone). The homogenate is centrifuged at high speed (e.g., 15,000 x g) for 20 minutes at 4°C to pellet cellular debris. The supernatant containing the crude enzyme extract is collected.

  • Enzyme Assay: The reaction mixture contains the crude enzyme extract, salicylic acid, and ethanol in a suitable buffer.

    • Reaction Cocktail: 100 mM Tris-HCl (pH 7.5), 50 µM salicylic acid, 1 mM ethanol, and 50 µL of crude enzyme extract in a final volume of 200 µL.

    • Incubation: The reaction is incubated at 30°C for 1 hour.

    • Reaction Termination and Product Extraction: The reaction is stopped by adding a strong acid (e.g., 10 µL of 6N HCl). The product, this compound, is extracted with an organic solvent (e.g., 200 µL of ethyl acetate).

  • Product Detection and Quantification: The extracted this compound is analyzed and quantified using Gas Chromatography-Mass Spectrometry (GC-MS). The amount of product formed is used to calculate the enzyme activity.

Identification of the Gene Encoding the Putative SAET

Objective: To identify the gene encoding the enzyme responsible for this compound biosynthesis.

Methodology:

  • Transcriptome Analysis: RNA is extracted from floral tissues at different developmental stages (correlating with peak this compound emission). Transcriptome sequencing (RNA-Seq) is performed to identify genes that are differentially expressed in correlation with this compound production.

  • Candidate Gene Selection: Genes with homology to known methyltransferases or acyltransferases are selected as primary candidates.

  • Heterologous Expression and Functional Characterization: The candidate genes are cloned into an expression vector (e.g., pET vectors for E. coli or pYES vectors for yeast). The recombinant protein is expressed and purified. The purified protein is then used in the enzyme assay described in Protocol 5.1 to confirm its activity in synthesizing this compound.

Signaling Pathways and Experimental Workflows

To visualize the conceptual relationships in the biosynthesis of this compound and the experimental approaches to its study, the following diagrams are provided.

Biosynthesis_Pathway Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate ICS Salicylic_Acid Salicylic Acid Isochorismate->Salicylic_Acid Ethyl_Salicylate This compound (Floral Scent) Salicylic_Acid->Ethyl_Salicylate Phenylalanine Phenylalanine trans_Cinnamic_Acid trans-Cinnamic Acid Phenylalanine->trans_Cinnamic_Acid PAL trans_Cinnamic_Acid->Salicylic_Acid Multiple Steps Pyruvate Pyruvate Acetaldehyde Acetaldehyde Pyruvate->Acetaldehyde PDC Ethanol Ethanol Acetaldehyde->Ethanol ADH Ethanol->Ethyl_Salicylate ICS ICS PAL PAL PDC PDC ADH ADH SAET Putative SAET SAET->Ethyl_Salicylate

Caption: Proposed biosynthetic pathway of this compound in floral scents.

Experimental_Workflow Start Floral Tissue Collection (this compound Emitting) Protein_Extraction Crude Protein Extraction Start->Protein_Extraction Enzyme_Assay Enzyme Assay (SA + Ethanol) Protein_Extraction->Enzyme_Assay GC_MS GC-MS Analysis (Detect this compound) Enzyme_Assay->GC_MS Activity_Confirmed Enzymatic Activity Confirmed? GC_MS->Activity_Confirmed RNA_Extraction RNA Extraction & RNA-Seq Activity_Confirmed->RNA_Extraction Yes Candidate_Selection Candidate Gene Identification (Homology to Transferases) RNA_Extraction->Candidate_Selection Cloning Gene Cloning & Heterologous Expression Candidate_Selection->Cloning Protein_Purification Recombinant Protein Purification Cloning->Protein_Purification Functional_Assay Functional Assay of Purified Protein Protein_Purification->Functional_Assay End SAET Gene Identified Functional_Assay->End

Caption: Experimental workflow for the identification and characterization of a putative SAET.

Conclusion and Future Directions

The biosynthesis of this compound in floral scents represents an intriguing yet underexplored area of plant secondary metabolism. While the pathways leading to its precursors, salicylic acid and ethanol, are well-established, the final enzymatic step remains to be elucidated. This guide has provided a comprehensive overview of the current knowledge and has proposed a hypothetical pathway and experimental strategies to uncover the missing links.

Future research should focus on the isolation and characterization of the putative "Salicylic Acid:Ethanol Acyltransferase" (SAET). The identification of the gene encoding this enzyme will not only complete our understanding of this compound biosynthesis but also provide a valuable tool for the metabolic engineering of fragrance and flavor profiles in plants and microorganisms. Furthermore, understanding the regulation of this pathway could have implications for developing novel strategies to enhance plant defense and attract beneficial insects in agricultural settings.

ethyl salicylate CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Ethyl Salicylate (B1505791) for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl salicylate, a compound of significant interest in the fields of pharmaceuticals, cosmetics, and organic synthesis. This document outlines its fundamental chemical properties, synthesis protocols, and biological activities, with a focus on its applications in drug development.

Core Chemical and Physical Properties

This compound is the ester formed from the condensation of salicylic (B10762653) acid and ethanol (B145695).[1][2] It is a clear, colorless to pale yellow liquid with a characteristic sweet, wintergreen-like odor.[1][3][4] While sparingly soluble in water, it is soluble in organic solvents such as alcohol and ether.

Physicochemical Data

The following table summarizes the key quantitative properties of this compound.

PropertyValueReferences
CAS Number 118-61-6
Molecular Formula C₉H₁₀O₃
Molecular Weight 166.17 g/mol
Melting Point 1 °C
Boiling Point 234 °C
Density 1.131 g/mL at 25 °C
Refractive Index n20/D 1.522
Vapor Pressure 0.05 mm Hg at 25 °C

Synthesis of this compound

This compound is typically synthesized via the Fischer esterification of salicylic acid with ethanol in the presence of an acid catalyst.

Experimental Protocol: Esterification of Salicylic Acid

This protocol details a common laboratory method for synthesizing this compound.

Materials:

  • Salicylic acid

  • Absolute ethanol (excess)

  • Acid catalyst (e.g., concentrated sulfuric acid or boric acid)

  • Sodium bicarbonate or sodium carbonate solution (for neutralization)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)

  • Reflux apparatus (round-bottom flask, condenser)

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, combine salicylic acid with an excess of absolute ethanol.

  • Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid or boric acid to the mixture.

  • Reflux: Attach a condenser to the flask and heat the mixture to reflux for a minimum of 1.5 hours. The refluxing process facilitates the esterification reaction while preventing the loss of volatile reactants like ethanol.

  • Workup: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel.

  • Neutralization: Wash the mixture with water and then carefully neutralize any unreacted acid by washing with a saturated sodium carbonate solution until effervescence ceases.

  • Extraction: The this compound, being insoluble in the aqueous layer, will form a distinct organic layer. Separate this layer.

  • Drying: Dry the collected organic layer over an anhydrous drying agent like magnesium sulfate.

  • Purification: Filter to remove the drying agent. The crude this compound can be further purified by distillation to remove excess ethanol and other impurities, yielding the final product.

G cluster_workflow Synthesis Workflow for this compound Reactants Salicylic Acid + Ethanol + Acid Catalyst Reflux Heat under Reflux (min. 1.5 hours) Reactants->Reflux Cooling Cool to Room Temperature Reflux->Cooling Neutralization Neutralize with Sodium Carbonate Solution Cooling->Neutralization Separation Separate Organic Layer (Separatory Funnel) Neutralization->Separation Drying Dry with Anhydrous Magnesium Sulfate Separation->Drying Purification Filter and Purify (Distillation) Drying->Purification Product Pure this compound Purification->Product

Caption: A flowchart of the this compound synthesis process.

Biological Activity and Mechanism of Action

This compound is recognized for its analgesic and anti-inflammatory properties, which are primarily attributed to its in vivo hydrolysis to salicylic acid.

Primary Mechanism: COX Inhibition

Upon administration, particularly through topical application, this compound penetrates the skin and is hydrolyzed by esterase enzymes present in tissues and blood to yield salicylic acid and ethanol. The liberated salicylic acid is the active moiety. It functions as a non-selective inhibitor of cyclooxygenase (COX) enzymes, both COX-1 and COX-2. By inhibiting these enzymes, salicylic acid blocks the biosynthesis of prostaglandins, which are key lipid mediators of inflammation, pain, and fever. This localized reduction in prostaglandin (B15479496) levels accounts for the compound's therapeutic effects in topical analgesic formulations.

Secondary Mechanism: NF-κB Pathway Inhibition

Research on derivatives of this compound has provided further insight into its anti-inflammatory mechanisms. A study on this compound 2-O-β-D-glucoside (ESG), a derivative isolated from Gaultheria yunnanensis, demonstrated potent anti-inflammatory effects. ESG was found to significantly inhibit the lipopolysaccharide (LPS)-induced activation of the NF-κB (nuclear factor-kappa B) signaling pathway in murine macrophages. This inhibition was achieved by blocking the phosphorylation of IκBα and the p65 subunit of NF-κB, which in turn prevents the nuclear translocation of NF-κB. The NF-κB pathway is critical for the expression of pro-inflammatory genes, including those for TNF-α, IL-1β, iNOS, and COX-2.

G cluster_pathway Inhibitory Action of this compound Glucoside (ESG) on the NF-κB Pathway LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates NFkB_complex NF-κB Complex (p65/IκBα) IKK->NFkB_complex Phosphorylates IκBα IkBa IκBα p65 p65 p65_nuc p65 p65->p65_nuc Translocates to NFkB_complex->IkBa Leads to degradation of NFkB_complex->p65 Releases Nucleus Nucleus DNA DNA p65_nuc->DNA Binds to Cytokines Pro-inflammatory Gene Expression (TNF-α, IL-1β, COX-2, iNOS) DNA->Cytokines Induces ESG This compound 2-O-β-D-glucoside (ESG) ESG->IKK Inhibits

Caption: ESG inhibits LPS-induced inflammation via the NF-κB pathway.

Applications in Drug Development

The primary application of this compound in the pharmaceutical industry is as an active ingredient in topical analgesic formulations for the relief of musculoskeletal pain, arthritis, and minor aches. Its pleasant fragrance also makes it a desirable component in such products. As a salicylate, it is a valuable intermediate in chemical synthesis, allowing for the creation of more complex derivatives with potentially enhanced or novel therapeutic activities. The ongoing research into salicylate derivatives continues to expand the potential applications of this versatile compound in drug discovery and development.

References

A Technical Guide to the Solubility of Ethyl Salicylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of ethyl salicylate (B1505791) in various organic solvents. Ethyl salicylate (C₉H₁₀O₃), the ethyl ester of salicylic (B10762653) acid, is a colorless liquid with a characteristic wintergreen scent. Its utility as a flavoring agent, fragrance, and active ingredient in topical analgesics makes a thorough understanding of its solubility essential for formulation development, quality control, and drug delivery applications. This document compiles available quantitative and qualitative solubility data, details established experimental protocols for solubility determination, and provides visual workflows for these methodologies.

Solubility Profile of this compound

The solubility of this compound is dictated by its molecular structure, which includes an aromatic ring, an ester group, and a hydroxyl group. This combination of features allows for a range of interactions with different solvents. Generally, this compound exhibits low solubility in water and high solubility in most organic solvents.

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for this compound in various solvents. It is important to note that while this compound is widely reported as being highly soluble or miscible in many organic solvents, precise quantitative data in the scientific literature is sparse. Miscibility indicates that the two substances are soluble in each other in all proportions.

SolventTemperature (°C)Solubility
Water370.67 g / 100 g[1]
Water25~737.1 mg/L (estimated)
EthanolRoom TemperatureMiscible[1][2]
Diethyl EtherRoom TemperatureMiscible[1]
ChloroformNot SpecifiedSoluble
DichloromethaneNot SpecifiedSoluble
AcetoneNot SpecifiedSoluble
Ethyl AcetateNot SpecifiedSoluble
Dimethyl Sulfoxide (DMSO)Not SpecifiedSoluble
Carbon TetrachlorideNot SpecifiedSoluble

Experimental Protocols for Solubility Determination

The determination of solubility is a critical step in the physicochemical characterization of a compound. The following sections detail the methodologies commonly employed for this purpose.

Shake-Flask Method for Equilibrium Solubility

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a given solvent. It is a robust and reliable technique that involves saturating a solvent with a solute and then measuring the concentration of the dissolved solute.

Principle: An excess amount of the solid or liquid solute (this compound) is added to the solvent of interest in a sealed flask. The mixture is then agitated at a constant temperature for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. After reaching equilibrium, the undissolved solute is separated from the solution, and the concentration of the solute in the clear supernatant is determined using a suitable analytical technique.

Detailed Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a glass flask with a tight-fitting stopper. The excess solute should be visually present throughout the experiment to ensure saturation.

  • Equilibration: Place the sealed flask in a constant temperature water bath or incubator equipped with a shaker. Agitate the flask at a constant speed for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium. The temperature should be carefully controlled and monitored.

  • Phase Separation: After the equilibration period, cease agitation and allow the flask to stand undisturbed at the same constant temperature to allow the undissolved this compound to settle.

  • Sampling: Carefully withdraw a sample from the clear supernatant without disturbing the undissolved material. To ensure the removal of any suspended microparticles, the sample should be filtered through a syringe filter (e.g., 0.45 µm PTFE) into a clean vial.

  • Quantification: Analyze the concentration of this compound in the filtered supernatant using a validated analytical method, such as UV-Vis Spectrophotometry or Gas Chromatography-Mass Spectrometry (GC-MS).

Quantification of this compound

1. UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a straightforward and widely used technique for quantifying compounds that absorb ultraviolet or visible light. This compound has a chromophore (the benzene (B151609) ring) that allows for its quantification by this method.

Principle: According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. By measuring the absorbance of a solution at a specific wavelength (λmax), the concentration of the solute can be determined from a calibration curve.

Methodology:

  • Determination of λmax: Prepare a dilute solution of this compound in the solvent of interest. Scan the solution over a UV wavelength range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). For salicylates, this is typically in the range of 230-310 nm.

  • Preparation of Calibration Standards: Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for the solubility experiment.

  • Calibration Curve Construction: Measure the absorbance of each standard solution at the predetermined λmax. Plot a graph of absorbance versus concentration. The resulting plot should be linear and pass through the origin.

  • Sample Analysis: Dilute the filtered supernatant from the shake-flask experiment with the same solvent to a concentration that falls within the linear range of the calibration curve. Measure the absorbance of the diluted sample at λmax.

  • Concentration Calculation: Determine the concentration of this compound in the diluted sample from the calibration curve and then calculate the original concentration in the saturated solution by accounting for the dilution factor.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly specific and sensitive, making it suitable for the quantification of volatile and semi-volatile compounds like this compound.

Principle: The sample is injected into a gas chromatograph, where it is vaporized and separated into its components based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, allowing for identification and quantification.

Methodology:

  • Instrument Setup:

    • GC Column: A suitable capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase, is typically used.

    • Carrier Gas: Helium is commonly used as the carrier gas.

    • Temperature Program: An appropriate oven temperature program is set to ensure good separation of this compound from any impurities and the solvent. A typical program might start at a lower temperature, hold for a few minutes, and then ramp up to a higher temperature.

    • Injector and Detector Temperatures: The injector and detector temperatures are set to ensure efficient vaporization of the sample and prevent condensation.

  • Preparation of Calibration Standards: Prepare a series of standard solutions of this compound of known concentrations in the solvent used for the solubility study. An internal standard may be added to both the standards and the samples to improve accuracy and precision.

  • Sample Injection: Inject a small, fixed volume of the filtered supernatant (or a dilution thereof) and each of the standard solutions into the GC-MS system.

  • Data Acquisition: The instrument will generate a chromatogram, and the mass spectrometer will provide mass spectra for the eluting peaks.

  • Quantification: Identify the peak corresponding to this compound based on its retention time and mass spectrum. Integrate the peak area and use the calibration curve constructed from the standard solutions to determine the concentration of this compound in the sample.

Visualizing Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key experimental workflows described above.

Shake_Flask_Method Workflow for Shake-Flask Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis start Start add_excess Add excess this compound to a known volume of solvent start->add_excess seal_flask Seal the flask add_excess->seal_flask agitate Agitate at constant temperature (24-72h) seal_flask->agitate settle Allow to settle at constant temperature agitate->settle sample Withdraw supernatant settle->sample filter_sample Filter through 0.45 µm filter sample->filter_sample quantify Quantify concentration (UV-Vis or GC-MS) filter_sample->quantify end End quantify->end

Caption: Workflow for the shake-flask method of solubility determination.

Analytical_Quantification Analytical Quantification Workflow cluster_uv_vis UV-Vis Spectrophotometry cluster_gc_ms Gas Chromatography-Mass Spectrometry start Saturated & Filtered Sample uv_dilute Dilute sample to fall within calibration range start->uv_dilute gc_prepare Prepare sample (dilute if necessary, add internal standard) start->gc_prepare uv_measure Measure absorbance at λmax uv_dilute->uv_measure uv_calculate Calculate concentration from calibration curve uv_measure->uv_calculate gc_inject Inject into GC-MS gc_prepare->gc_inject gc_quantify Identify peak and quantify using calibration curve gc_inject->gc_quantify

Caption: Workflow for analytical quantification of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Vapor Pressure and Boiling Point of Ethyl Salicylate (B1505791)

This technical guide provides a comprehensive overview of the vapor pressure and boiling point of ethyl salicylate, a compound of interest in pharmaceutical and other scientific fields. The document presents quantitative data, details on experimental methodologies for its determination, and a logical visualization of the underlying physicochemical principles.

Physicochemical Properties of this compound

This compound (CAS No: 118-61-6) is the ester formed from the condensation of salicylic (B10762653) acid and ethanol.[1][2] It is a clear, colorless to pale yellow liquid with a characteristic wintergreen-like odor.[3][4][5] This compound is sparingly soluble in water but miscible with organic solvents like alcohol and ether. Its stability under normal conditions makes it a versatile component in various formulations.

Vapor Pressure and Boiling Point Data

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure, while vapor pressure itself is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phase at a given temperature in a closed system. These properties are critical for processes such as distillation, formulation, and safety assessments.

The normal boiling point of this compound at standard atmospheric pressure (760 mmHg or 101.325 kPa) is consistently reported in the range of 231-235 °C.

Table 1: Reported Boiling Points of this compound

Boiling Point (°C)Pressure (mmHg)Reference(s)
234760 (lit.)
233-235760
232.5Not Specified
2321013 hPa (~760 mmHg)
231-234Not Specified

Studies at reduced pressures have also been conducted, which are crucial for vacuum distillation processes to avoid thermal degradation. For instance, at a pressure of 50.0 kPa, the boiling point is approximately 205.2 °C (478.35 K), and at 20.0 kPa, it is about 174 °C (447.15 K).

The vapor pressure of this compound is relatively low at ambient temperatures, indicating its low volatility.

Table 2: Vapor Pressure of this compound at Various Temperatures

Vapor PressureTemperature (°C)Reference(s)
0.05 mmHg25
0.054 mmHg25
0.1 hPa (~0.075 mmHg)20
1 mmHg61.2
10 mmHg104.2
40 mmHg136.7
100 mmHg161.5
400 mmHg207.0
760 mmHg231.5

Experimental Protocols

Accurate determination of boiling point and vapor pressure relies on standardized experimental methods. The choice of method often depends on the amount of substance available and the required precision.

a) Ebulliometry: An ebulliometer is a specialized instrument designed for the precise measurement of the boiling point of liquids. The method is based on measuring the temperature of the vapor-liquid equilibrium at a constant pressure.

  • Apparatus: A Świętosławski ebulliometer consists of a boiler, Cottrell pumps, a thermowell for a precision thermometer (like a resistance thermometer), and a condenser to ensure total reflux.

  • Procedure:

    • The ebulliometer is charged with the liquid sample (this compound).

    • The liquid is heated to a steady boil. The Cottrell pumps ensure that the boiling liquid and its vapor are in equilibrium and are pumped over the thermometer in the thermowell.

    • The system is allowed to equilibrate, and the constant temperature reading from the thermometer is recorded as the boiling point at the measured atmospheric pressure.

    • For measurements at different pressures, the system is connected to a vacuum or pressure line.

b) Distillation Method: This method is suitable when a larger volume of the sample is available (>5 mL).

  • Apparatus: A standard simple distillation setup with a distilling flask, condenser, and a thermometer placed correctly at the vapor outlet.

  • Procedure:

    • The this compound sample is placed in the distilling flask along with boiling chips.

    • The liquid is heated, and as it boils, the vapor rises and surrounds the thermometer bulb.

    • The temperature at which the vapor temperature remains constant while the liquid condenses into the collection flask is recorded as the boiling point.

a) Static Method: The static method involves placing the degassed liquid sample in an evacuated, constant-temperature cell and measuring the pressure after equilibrium is reached.

  • Apparatus: A thermostated equilibrium cell connected to a pressure measuring device (manometer or pressure transducer). A vacuum pump is required for degassing.

  • Procedure:

    • The sample of this compound is introduced into the equilibrium cell.

    • The sample is thoroughly degassed to remove any dissolved air or volatile impurities, often by repeated freeze-pump-thaw cycles.

    • The cell is immersed in a constant temperature bath and allowed to reach thermal equilibrium.

    • Once the pressure reading stabilizes, it is recorded as the vapor pressure of the substance at that specific temperature.

b) Isoteniscope Method (ASTM D2879): The isoteniscope is a specific type of static apparatus used to measure the vapor pressure of a liquid by balancing the vapor pressure against a known external pressure.

  • Apparatus: An isoteniscope, which includes a sample bulb and a U-tube manometer, is placed in a temperature-controlled bath and connected to an external pressure control and measurement system.

  • Procedure:

    • The bulb of the isoteniscope is filled with this compound, and some of the liquid is used to fill the U-tube portion.

    • The sample is degassed by reducing the external pressure, causing the liquid to boil and purge any dissolved gases.

    • The bath is set to the desired temperature.

    • The external pressure is adjusted so that the liquid levels in both arms of the U-tube manometer are equal. At this point, the external pressure equals the vapor pressure of the sample.

    • The temperature and the external pressure are recorded. The process is repeated for different temperatures to obtain a vapor pressure curve.

Visualization of Physicochemical Relationships

The relationship between temperature, vapor pressure, and boiling point is governed by the Clausius-Clapeyron equation, which describes how vapor pressure changes with temperature. The following diagram illustrates the logical workflow for understanding and determining these properties.

VaporPressureBoilingPoint cluster_input Inputs & Conditions cluster_process Experimental Determination cluster_output Results & Definition EthylSalicylate This compound Sample VaporPressureMeasurement Vapor Pressure Measurement (e.g., Static Method, Isoteniscope) EthylSalicylate->VaporPressureMeasurement BoilingPointDetermination Boiling Point Determination (e.g., Ebulliometry) EthylSalicylate->BoilingPointDetermination Temperature Temperature (T) Temperature->VaporPressureMeasurement Set T Pressure External Pressure (P_ext) Pressure->BoilingPointDetermination Set P_ext Definition Boiling occurs when P_vap = P_ext Pressure->Definition VaporPressure Vapor Pressure (P_vap) VaporPressureMeasurement->VaporPressure Measures P_vap at T BoilingPoint Boiling Point (T_b) BoilingPointDetermination->BoilingPoint Measures T_b at P_ext VaporPressure->Definition BoilingPoint->Definition

Caption: Logical workflow for determining vapor pressure and boiling point.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Ethyl Salicylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for ethyl salicylate (B1505791). It includes detailed data presentation, experimental protocols, and a visual representation of the molecular structure and its NMR assignments, designed for use in research, quality control, and educational settings.

Introduction

Ethyl salicylate (ethyl 2-hydroxybenzoate) is an organic ester synthesized from salicylic (B10762653) acid and ethanol.[1][2] It is a colorless liquid with a characteristic wintergreen odor, sparingly soluble in water but soluble in organic solvents like alcohol and ether.[2] Its applications are widespread, ranging from a flavoring and fragrance agent to an active ingredient in topical analgesics.[3] Accurate spectral characterization is crucial for its identification, purity assessment, and the study of its chemical properties. This guide focuses on its ¹H and ¹³C NMR spectral features, which are fundamental for structural elucidation and quality assurance.

Chemical Structure and Atom Numbering

For clarity in spectral assignments, the atoms of this compound are numbered as follows:

ethyl_salicylate_nmr cluster_structure This compound Structure cluster_1h_nmr ¹H NMR Signals (ppm) cluster_13c_nmr ¹³C NMR Signals (ppm) struct C₉H₁₀O₃ H6 H-6 (7.88) struct->H6 Proton Environments H4 H-4 (7.43) struct->H4 Proton Environments H3 H-3 (6.94) struct->H3 Proton Environments H5 H-5 (6.85) struct->H5 Proton Environments OH -OH (10.85) struct->OH Proton Environments H8 H-8 (-OCH₂-) (4.42) struct->H8 Proton Environments H9 H-9 (-CH₃) (1.39) struct->H9 Proton Environments C7 C-7 (C=O) (170.22) struct->C7 Carbon Environments C2 C-2 (161.80) struct->C2 Carbon Environments C4 C-4 (135.54) struct->C4 Carbon Environments C6 C-6 (129.93) struct->C6 Carbon Environments C5 C-5 (119.04) struct->C5 Carbon Environments C3 C-3 (117.55) struct->C3 Carbon Environments C1 C-1 (112.66) struct->C1 Carbon Environments C8 C-8 (-OCH₂-) (61.39) struct->C8 Carbon Environments C9 C-9 (-CH₃) (14.16) struct->C9 Carbon Environments H6->H5 J = 7.9 Hz H4->H3 J = 8.4 Hz H5->H4 J = 7.5 Hz H8->H9 J = 7.1 Hz

References

A Technical Guide to the FT-IR and Mass Spectrometry Analysis of Ethyl Salicylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl salicylate (B1505791) (C₉H₁₀O₃) is an organic ester formed from the condensation of salicylic (B10762653) acid and ethanol (B145695). It is commonly used as a flavoring and fragrance agent in various products, notable for its characteristic sweet, wintergreen-like aroma. For researchers, scientists, and professionals in drug development, the precise analytical characterization of ethyl salicylate is crucial for quality control, purity assessment, and formulation development. This guide provides an in-depth look at two primary analytical techniques for its characterization: Fourier Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS). We will detail the experimental protocols, present key data, and interpret the resulting spectra.

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

FT-IR spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies corresponding to the types of chemical bonds present.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

The ATR method is ideal for liquid samples like this compound as it requires minimal sample preparation.

  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

  • Background Scan: Before analyzing the sample, a background spectrum must be collected. This is done with the ATR crystal exposed to the ambient air to record the absorbance of CO₂ and water vapor, which will be subtracted from the sample spectrum.[1]

  • Crystal Cleaning: Clean the surface of the ATR crystal (commonly diamond or zinc selenide) with a suitable solvent, such as isopropanol (B130326) or ethanol, and wipe dry with a soft, non-abrasive tissue. This prevents cross-contamination.[1]

  • Sample Application: Place a single drop of neat this compound directly onto the center of the ATR crystal, ensuring the entire surface of the crystal is covered.[1]

  • Spectrum Acquisition: Lower the pressure clamp to ensure firm contact between the sample and the crystal. Initiate the scan. Typical acquisition parameters are a spectral range of 4000–400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 to 32 scans to achieve a high signal-to-noise ratio.[1]

  • Data Analysis: The resulting spectrum, plotted as transmittance or absorbance versus wavenumber (cm⁻¹), is then analyzed to identify the characteristic peaks corresponding to the functional groups in this compound.

Data Presentation: Characteristic FT-IR Absorption Bands for this compound

The FT-IR spectrum of this compound displays several characteristic absorption bands that confirm its molecular structure. The quantitative data is summarized below.

Wavenumber (cm⁻¹)Vibration ModeFunctional GroupExpected Intensity
~3200O-H Stretch (Intramolecular H-bond)Phenolic -OHBroad, Medium
~2981C-H Asymmetric Stretch-CH₃ in Ethyl GroupStrong
~1678C=O StretchEster CarbonylStrong, Sharp
~1610 & ~1485C=C StretchAromatic RingMedium-Strong
~1250C-O StretchEster LinkageStrong
1092 - 852C-C Stretch / CH₃ RockEthyl GroupMedium
~750C-H Out-of-Plane BendOrtho-disubstituted AromaticStrong

Note: The exact peak positions can vary slightly based on the instrument and sampling technique.

Mass Spectrometry (MS) Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For the analysis of volatile organic compounds like this compound, it is often coupled with Gas Chromatography (GC-MS), which separates the components of a mixture before they enter the mass spectrometer. Electron Ionization (EI) is a common ionization method for this purpose.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

  • GC Separation: Inject a small volume (typically 1 µL) of the solution into the GC inlet. The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The separation is based on the compound's boiling point and affinity for the column's stationary phase. For this compound, a suitable temperature program would start at a low temperature and ramp up to elute the compound.

  • Ionization (Electron Ionization - EI): As this compound elutes from the GC column, it enters the ion source of the mass spectrometer. Here, it is bombarded by a high-energy electron beam (typically 70 eV).[2] This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•), which is often unstable and breaks apart into smaller, charged fragments.

  • Mass Analysis: The resulting ions (the molecular ion and its fragments) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion at each m/z value, generating a mass spectrum that serves as a molecular fingerprint.

Data Presentation: Key Mass Fragments of this compound

The mass spectrum of this compound provides its molecular weight and structural information based on its fragmentation pattern. The molecular weight of this compound is 166.17 g/mol .

m/z (Mass-to-Charge Ratio)Relative Intensity (%)Proposed Fragment Ion
166~31 - 37[C₉H₁₀O₃]⁺• (Molecular Ion)
138Low[M - C₂H₄]⁺• (Loss of ethene via McLafferty rearrangement)
121 ~25 - 28[HOC₆H₄CO]⁺ (Loss of ethoxy radical, •OCH₂CH₃)
120 100 (Base Peak) [C₇H₄O₂]⁺• (Loss of ethanol, C₂H₅OH)
92~34 - 44[C₆H₄O]⁺• (Loss of CO from the m/z 120 fragment)
65~11 - 17[C₅H₅]⁺ (Aromatic fragment)

Data compiled from multiple sources. The base peak is the most intense peak in the spectrum and is assigned a relative intensity of 100.

Fragmentation Analysis:

  • Molecular Ion (m/z 166): The presence of this peak confirms the molecular weight of this compound.

  • Base Peak (m/z 120): This is the most abundant fragment. It is formed by the loss of an ethanol molecule (C₂H₅OH) from the molecular ion, a characteristic fragmentation for salicylate esters.

  • Fragment at m/z 121: This fragment results from the cleavage of the ester's C-O bond, leading to the loss of an ethoxy radical (•OCH₂CH₃).

  • Fragment at m/z 92: This peak arises from the subsequent loss of a carbon monoxide (CO) molecule from the m/z 120 fragment.

Integrated Analytical Workflow

The combined use of FT-IR and GC-MS provides a comprehensive characterization of this compound. FT-IR confirms the presence of key functional groups, while GC-MS confirms the molecular weight and provides detailed structural information through its fragmentation pattern.

G cluster_0 Analytical Workflow for this compound cluster_1 FT-IR Analysis cluster_2 GC-MS Analysis start This compound Sample ftir_prep Place Neat Sample on ATR Crystal start->ftir_prep ms_prep Dilute Sample & Inject into GC start->ms_prep ftir_acq Acquire FT-IR Spectrum ftir_prep->ftir_acq ftir_data FT-IR Spectrum Data (Wavenumber vs. Absorbance) ftir_acq->ftir_data ftir_interp Identify Functional Groups (e.g., -OH, C=O, C-O) ftir_data->ftir_interp conclusion Comprehensive Structural Confirmation ftir_interp->conclusion ms_acq Separation (GC) & Ionization/Detection (MS) ms_prep->ms_acq ms_data Mass Spectrum Data (m/z vs. Intensity) ms_acq->ms_data ms_interp Determine Molecular Weight & Analyze Fragmentation ms_data->ms_interp ms_interp->conclusion

Caption: Integrated workflow for the analysis of this compound using FT-IR and GC-MS.

References

Methodological & Application

Analysis of Ethyl Salicylate using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

This document provides a comprehensive guide for the quantitative analysis of ethyl salicylate (B1505791) in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS). Ethyl salicylate is a common ingredient in fragrances, flavorings, and topical analgesics. Accurate and robust analytical methods are crucial for quality control, pharmacokinetic studies, and safety assessments.

Introduction

Gas chromatography-mass spectrometry is a powerful analytical technique that combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry. This makes it an ideal method for the identification and quantification of volatile and semi-volatile compounds like this compound, even in complex sample matrices. This application note details the sample preparation, GC-MS parameters, and method validation for the analysis of this compound.

Experimental Protocols

Sample Preparation

The choice of sample preparation is critical and depends on the sample matrix. Below are protocols for biological fluids and other matrices.

2.1.1. Biological Fluids (e.g., Plasma, Liver Homogenate)

This protocol is adapted from methods developed for the analysis of salicylates in biological samples.[1][2]

  • Materials:

    • 100 µL of plasma or liver homogenate

    • Chloroform (extraction solvent)

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) for derivatization

    • Internal Standard (IS): Mthis compound or a deuterated analog is recommended.

  • Procedure:

    • To 100 µL of the biological sample, add the internal standard.

    • Perform a liquid-liquid extraction by adding an appropriate volume of chloroform.

    • Vortex the mixture vigorously to ensure thorough mixing.

    • Centrifuge the sample to separate the organic and aqueous layers.

    • Carefully transfer the organic (chloroform) layer to a clean vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent and derivatize with BSTFA if necessary to improve chromatographic performance.

    • The sample is now ready for GC-MS analysis.

2.1.2. Tobacco Products

This protocol is based on the analysis of flavor compounds in tobacco.[3]

  • Materials:

    • Tobacco sample

    • Methyl tert-butyl ether (MTBE) (extraction solvent)

    • Internal Standard (IS)

  • Procedure:

    • Weigh a representative portion of the tobacco sample.

    • Add the internal standard and a suitable volume of MTBE.

    • Agitate the mixture for approximately 1 hour to ensure complete extraction.

    • Filter the extract through a 0.45 µm syringe filter directly into a GC vial.

    • The sample is now ready for injection into the GC-MS.

GC-MS Instrumentation and Conditions

The following table outlines the recommended GC-MS parameters for the analysis of this compound.[3][4]

ParameterValue
Gas Chromatograph Agilent 7890 GC or equivalent
ColumnUltra-2 capillary column (25m x 0.32mm x 0.25µm) or similar 5% phenyl methyl siloxane phase
Carrier GasHelium at a constant flow rate of 1 mL/min
Inlet Temperature250°C
Injection Volume1 µL
Injection ModeSplit (e.g., 40:1 split ratio) or Splitless
Oven Temperature ProgramInitial temperature of 35°C, hold for 0.75 min; ramp at 80°C/min to 170°C; ramp at 1°C/min to 172°C; ramp at 80°C/min to 280°C
Mass Spectrometer Agilent 5975 MSD or equivalent
Ionization ModeElectron Ionization (EI) at 70 eV
Mass AnalyzerQuadrupole
Source Temperature230°C
Quadrupole Temperature150°C
Transfer Line Temperature285°C
Acquisition ModeSelected Ion Monitoring (SIM) or Full Scan
Quantitation Ions To be determined based on the mass spectrum of this compound (e.g., m/z 120, 138, 166)

Data Presentation: Method Validation

The performance of a quantitative GC-MS method is evaluated through several validation parameters. The following table summarizes typical validation data for the analysis of salicylates.

Validation ParameterTypical Performance
Linearity (R²)> 0.997
Limit of Detection (LOD)Dependent on matrix and instrumentation, typically in the low ng/mL range.
Limit of Quantification (LOQ)Dependent on matrix and instrumentation, typically in the low to mid ng/mL range.
Accuracy (% Recovery)93.9% - 106.6%
Precision (% RSD)0.5% - 3.0%

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

GC-MS Workflow for this compound cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Add_IS Addition of Internal Standard Sample->Add_IS Extraction Liquid-Liquid or Solid-Liquid Extraction Add_IS->Extraction Filter Filtration / Cleanup Extraction->Filter GC_Inject GC Injection Filter->GC_Inject Separation Chromatographic Separation GC_Inject->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection (SIM/Scan) Ionization->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Reporting Quantification->Report

Caption: General workflow for the GC-MS analysis of this compound.

Logical Relationship of Key Method Parameters

This diagram shows the relationship between different stages of the analytical method.

Method Parameters Relationship Matrix Sample Matrix SamplePrep Sample Preparation (Extraction, Derivatization) Matrix->SamplePrep influences choice of GC_Params GC Parameters (Column, Temp Program) SamplePrep->GC_Params impacts DataQuality Data Quality (Accuracy, Precision, Sensitivity) SamplePrep->DataQuality affects MS_Params MS Parameters (Ionization, Acquisition Mode) GC_Params->MS_Params is coupled with GC_Params->DataQuality determines separation efficiency MS_Params->DataQuality determines sensitivity & selectivity

Caption: Interdependencies of key parameters in the GC-MS method.

References

Application Notes and Protocols: Ethyl Salicylate as an Internal Standard in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for the utilization of ethyl salicylate (B1505791) as an internal standard (IS) in quantitative analytical chemistry. The information is intended to guide researchers in developing and validating robust analytical methods for the determination of various analytes in complex matrices.

Introduction to Internal Standards in Analytical Chemistry

An internal standard in analytical chemistry is a chemical substance that is added in a constant amount to samples, standards, and blanks in an analysis. The use of an internal standard helps to correct for the loss of analyte during sample preparation and analysis, as well as for variations in instrument response. An ideal internal standard should be chemically similar to the analyte, but not naturally present in the samples.

Ethyl salicylate (2-Hydroxybenzoic acid ethyl ester) is a suitable internal standard for the analysis of various volatile and semi-volatile organic compounds, particularly other salicylate esters, phenols, and aromatic compounds. Its properties, such as good chromatographic behavior and mass spectrometric fragmentation patterns, make it a reliable choice for both gas chromatography (GC) and high-performance liquid chromatography (HPLC) applications.

Applications of this compound as an Internal Standard

This compound can be effectively used as an internal standard in a variety of applications, including:

  • Pharmaceutical Analysis: For the quantification of active pharmaceutical ingredients (APIs) and related impurities in drug formulations, such as topical creams, ointments, and gels. It is particularly useful for the analysis of other salicylates like mthis compound and salicylic (B10762653) acid.

  • Biological Fluid Analysis: In the determination of drug metabolites or biomarkers in plasma, urine, and tissue homogenates. A GC-MS assay has been developed for the simultaneous quantitative analysis of mthis compound, this compound, and salicylic acid from biological fluids[1].

  • Food and Beverage Industry: For the analysis of flavor and fragrance compounds in various food matrices.

  • Environmental Analysis: For the quantification of organic pollutants in environmental samples.

  • Tobacco Analysis: In the determination of flavor additives in tobacco products[2].

Physicochemical Properties of this compound

PropertyValue
Chemical Formula C₉H₁₀O₃
Molecular Weight 166.17 g/mol
Boiling Point 234 °C
Melting Point 1 °C
Density 1.131 g/mL at 25 °C
Vapor Pressure 0.05 mmHg at 25 °C
Solubility Soluble in ethanol, ether, and chloroform (B151607). Slightly soluble in water.

Experimental Protocols

General Workflow for Using an Internal Standard

The following diagram illustrates the general workflow for using an internal standard in a quantitative analytical method.

workflow cluster_prep Sample & Standard Preparation cluster_analysis Analysis cluster_data Data Processing & Quantification Sample Sample Matrix Spiked_Sample Sample + IS Sample->Spiked_Sample Standard Analyte Standard Spiked_Standard Standard + IS Standard->Spiked_Standard IS This compound (IS) IS->Spiked_Sample IS->Spiked_Standard Instrument Chromatographic Separation (GC or HPLC) Spiked_Sample->Instrument Spiked_Standard->Instrument Detector Detection (MS, FID, UV, etc.) Instrument->Detector Peak_Integration Peak Area Integration Detector->Peak_Integration Ratio Calculate Area Ratio (Analyte/IS) Peak_Integration->Ratio Calibration_Curve Generate Calibration Curve Ratio->Calibration_Curve Quantification Quantify Analyte in Sample Calibration_Curve->Quantification

Caption: General workflow for quantitative analysis using an internal standard.

Protocol 1: Quantification of Mthis compound in a Topical Cream using GC-FID with this compound as an Internal Standard

This protocol is adapted from a validated method for the determination of menthol (B31143) and mthis compound in topical formulations[3].

4.2.1. Materials and Reagents

  • Mthis compound (analytical standard)

  • This compound (internal standard, analytical grade)

  • Isopropyl alcohol (GC grade)

  • Topical cream containing mthis compound

  • Volumetric flasks, pipettes, and syringes

4.2.2. Preparation of Solutions

  • Internal Standard (IS) Stock Solution (2.0 mg/mL): Accurately weigh 200 mg of this compound and dissolve it in isopropyl alcohol in a 100 mL volumetric flask. Make up to the mark with the same solvent.

  • Standard Stock Solution (Analyte + IS): Accurately weigh 300 mg of mthis compound and place it in a 100 mL volumetric flask. Add 50 mL of the IS Stock Solution and make up to the mark with isopropyl alcohol. This will result in a final concentration of 3.0 mg/mL of mthis compound and 1.0 mg/mL of this compound.

  • Calibration Standards: Prepare a series of calibration standards by diluting the Standard Stock Solution with the IS Stock Solution to achieve the desired concentration range for mthis compound (e.g., 0.5, 1.0, 2.0, 4.0, 6.0 mg/mL), while keeping the concentration of this compound constant at 1.0 mg/mL.

  • Sample Preparation: Accurately weigh an amount of the topical cream equivalent to 300 mg of mthis compound and transfer it to a 100 mL volumetric flask. Add 50 mL of the IS Stock Solution and sonicate for 15 minutes to ensure complete extraction. Make up to the mark with isopropyl alcohol, mix well, and filter through a 0.45 µm syringe filter.

4.2.3. Gas Chromatography (GC) Conditions

  • Column: DB-5 (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 10°C/min to 220°C

    • Hold: 5 minutes

  • Injector Temperature: 250°C

  • Detector (FID) Temperature: 280°C

  • Carrier Gas: Helium at a flow rate of 1.0 mL/min

  • Injection Volume: 1 µL

  • Split Ratio: 20:1

4.2.4. Data Analysis

  • Integrate the peak areas of mthis compound and this compound in the chromatograms of the calibration standards and the sample.

  • Calculate the response factor (RF) for mthis compound relative to the internal standard for each calibration standard using the following equation:

    • RF = (Area_Analyte / Conc_Analyte) / (Area_IS / Conc_IS)

  • Plot a calibration curve of the area ratio (Area_Analyte / Area_IS) against the concentration ratio (Conc_Analyte / Conc_IS).

  • Determine the concentration of mthis compound in the sample by using the area ratio obtained from the sample chromatogram and the calibration curve.

4.2.5. Method Validation Data (Illustrative)

The following table summarizes typical validation parameters for a similar method.

Validation ParameterResult
Linearity (R²) > 0.999
Range 0.5 - 6.0 mg/mL
Accuracy (% Recovery) 98.0% - 102.0%[3]
Precision (% RSD)
- Repeatability (Intra-day)< 2.0%
- Intermediate Precision (Inter-day)< 2.0%
Protocol 2: Quantification of Salicylic Acid in Biological Fluids using GC-MS with this compound as an Internal Standard

This protocol is based on a method for the simultaneous analysis of salicylates in biological fluids[1].

4.3.1. Materials and Reagents

  • Salicylic Acid (analytical standard)

  • This compound (internal standard, analytical grade)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Chloroform (HPLC grade)

  • Rat plasma or other biological fluid

  • Centrifuge tubes, vortex mixer, and evaporator

4.3.2. Preparation of Solutions

  • Internal Standard (IS) Working Solution (10 µg/mL): Prepare a stock solution of this compound in methanol (B129727) and dilute it to a working concentration of 10 µg/mL.

  • Calibration Standards: Spike blank biological fluid with known amounts of salicylic acid to prepare calibration standards over a desired concentration range (e.g., 50 ng/mL to 1000 ng/mL).

  • Sample Preparation:

    • To 100 µL of the biological sample (or calibration standard), add 10 µL of the IS working solution (100 ng of this compound).

    • Add 500 µL of chloroform and vortex for 1 minute for liquid-liquid extraction.

    • Centrifuge at 10,000 rpm for 5 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Add 50 µL of BSTFA with 1% TMCS to the residue, cap the tube, and heat at 70°C for 30 minutes for derivatization.

4.3.3. Gas Chromatography-Mass Spectrometry (GC-MS) Conditions

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute

    • Ramp: 15°C/min to 250°C

    • Hold: 5 minutes

  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Ions to Monitor (for silylated derivatives):

      • Salicylic Acid-2TMS: m/z 267, 223, 195

      • This compound-TMS: m/z 238, 195, 120

4.3.4. Data Analysis

  • Construct a calibration curve by plotting the ratio of the peak area of the analyte (salicylic acid derivative) to the peak area of the internal standard (this compound derivative) against the analyte concentration.

  • Quantify the amount of salicylic acid in the unknown samples using the calibration curve.

4.3.5. Method Validation Data (Illustrative)

The following table summarizes typical validation parameters for a similar method for salicylate analysis in biological fluids.

Validation ParameterResult
Linearity Range 31 ng/mL to 1250 ng/mL
Relative Standard Deviation (RSD) < 11%
Bias < 11%

Logical Relationships in Method Development

The selection of an appropriate internal standard and the optimization of analytical conditions are critical for a successful quantitative method. The following diagram illustrates the logical relationships in this process.

method_dev cluster_validation_params Validation Parameters Analyte Analyte Properties (Structure, Volatility, Polarity) IS_Selection Internal Standard Selection (this compound) Analyte->IS_Selection Similarity Matrix Sample Matrix (Complexity, Interferences) Method_Dev Method Development Matrix->Method_Dev Sample Prep Instrument Instrumentation (GC, HPLC, Detector) Instrument->Method_Dev Instrumental Parameters IS_Selection->Method_Dev Integration Validation Method Validation Method_Dev->Validation Optimized Method Routine_Analysis Routine Analysis Validation->Routine_Analysis Validated Method Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Robustness Robustness Validation->Robustness

Caption: Logical relationships in analytical method development with an internal standard.

Conclusion

This compound is a versatile and reliable internal standard for the quantitative analysis of a range of compounds, particularly in the fields of pharmaceutical, biological, and food analysis. Its chemical properties and chromatographic behavior make it suitable for both GC and HPLC methods. The protocols and data presented in these application notes provide a solid foundation for researchers to develop and validate their own analytical methods using this compound as an internal standard, leading to accurate and reproducible results.

References

Application of Ethyl Salicylate and Related Salicylates in Insect Semiochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salicylates, particularly methyl salicylate (B1505791) (MeSA), are well-documented herbivore-induced plant volatiles (HIPVs) that play a crucial role in mediating plant-insect interactions.[1][2] While research has predominantly focused on methyl salicylate, this compound and other related compounds are also recognized for their semiochemical properties. These compounds are often released by plants upon herbivore attack and can act as attractants for natural enemies of the herbivores, thereby serving as an indirect defense mechanism for the plant.[3][4] This document outlines the applications of this compound and other salicylates in insect semiochemical research, providing detailed experimental protocols and quantitative data from relevant studies. Although specific data on this compound is limited, the principles and methodologies described for the more extensively studied mthis compound are largely applicable.

Mechanism of Action: Salicylate-Mediated Plant Defense

Salicylic (B10762653) acid is a key phytohormone in plant defense, primarily against biotrophic pathogens, but also in response to certain insect herbivores, particularly sucking insects.[4] Herbivore feeding can induce the salicylic acid signaling pathway, leading to systemic acquired resistance (SAR) and the production of defensive compounds. The volatile ester derivatives, such as methyl and this compound, are synthesized and released, acting as airborne signals to neighboring plants and, importantly, as cues for entomophagous insects.

plant_defense_pathway herbivore Insect Herbivore Attack (e.g., Aphid Feeding) plant Plant Tissue herbivore->plant induces sa_pathway Salicylic Acid (SA) Signaling Pathway Activation plant->sa_pathway sars Systemic Acquired Resistance (SAR) sa_pathway->sars leads to hipv Release of Volatile Salicylates (Methyl/Ethyl Salicylate) sa_pathway->hipv natural_enemies Attraction of Natural Enemies (Predators & Parasitoids) hipv->natural_enemies signals

Figure 1: Simplified signaling pathway of salicylate-mediated indirect plant defense.

Applications in Pest Management

The primary application of salicylates in semiochemical research is in the development of lures for integrated pest management (IPM) strategies. These lures can be used for:

  • Monitoring: Traps baited with salicylates can be used to monitor populations of pest and beneficial insects.

  • Attract and Kill: Lures can be combined with insecticides or pathogens to attract and eliminate specific pests.

  • Conservation Biological Control: By attracting and retaining natural enemies in a crop, salicylate dispensers can enhance the biological control of pests, reducing the need for broad-spectrum insecticides.

Quantitative Data on Insect Responses to Salicylates

The following tables summarize quantitative data from various studies on the behavioral and electrophysiological responses of insects to salicylates.

Table 1: Attraction of Beneficial Insects to Mthis compound (MeSA) in Field Trials

Insect SpeciesFamily/OrderCropAttractant% Increase in Catches (vs. Control)Reference
Chrysopa nigricornisChrysopidaeGrapesMeSASignificantly Greater
Hemerobius sp.HemerobiidaeGrapesMeSASignificantly Greater
Deraeocoris brevisMiridaeGrapesMeSASignificantly Greater
Stethorus punctum picipesCoccinellidaeGrapesMeSASignificantly Greater
Orius tristicolorAnthocoridaeGrapesMeSASignificantly Greater
SyrphidaeDipteraGrapesMeSASignificantly Greater
BraconidaeHymenopteraGrapesMeSASignificantly Greater
EmpididaeDipteraGrapesMeSASignificantly Greater
SarcophagidaeDipteraGrapesMeSASignificantly Greater
Predatory Insects (Total)-HopsMeSA~400%
Orius spp.AnthocoridaeRed MapleMeSAStatistically Higher
Parasitic micro-HymenopteraHymenopteraForest ParkMeSASignificantly Attractive
EmpididaeDipteraForest ParkMeSASignificantly Attractive

Table 2: Electrophysiological (EAG) Responses of Insects to Salicylates

Insect SpeciesCompoundGenderResponse LevelReference
Hippodamia convergensMeSAFemaleStronger than male
Chrysoperla rufilabrisMeSAFemaleStronger than male
Manduca sextaMeSAFemaleEAD-active
Iragoides fasciataMeSAFemaleElicited stronger responses than males

Experimental Protocols

Protocol 1: Electroantennography (EAG)

EAG is used to measure the electrical response of an insect's antenna to volatile compounds, indicating the insect's ability to detect the chemical.

Objective: To determine if an insect species can detect this compound.

Materials:

  • Live insects (e.g., predators, parasitoids, or pests)

  • This compound (high purity)

  • Solvent (e.g., paraffin (B1166041) oil or hexane)

  • EAG system (micromanipulators, electrodes, amplifier, data acquisition software)

  • Odor delivery system (e.g., puff generator)

  • Filter paper strips or Pasteur pipettes

Procedure:

  • Preparation of Stimuli:

    • Prepare serial dilutions of this compound in the chosen solvent (e.g., 1 µg/µL, 10 µg/µL, 100 µg/µL).

    • Apply a known volume (e.g., 10 µL) of each dilution onto a filter paper strip.

    • Prepare a solvent-only control.

  • Antenna Preparation:

    • Immobilize the insect (e.g., by chilling).

    • Excise one antenna at the base.

    • Mount the antenna between two glass capillary electrodes filled with a saline solution (e.g., Ringer's solution). The recording electrode is placed at the distal end, and the reference electrode at the basal end.

  • Data Recording:

    • Deliver a continuous stream of purified, humidified air over the antenna.

    • Introduce a "puff" of the odor stimulus into the airstream for a short duration (e.g., 0.5 seconds).

    • Record the resulting depolarization of the antenna (the EAG response).

    • Present stimuli from lowest to highest concentration, with the solvent control presented intermittently to monitor the antenna's baseline response.

    • Allow sufficient time between stimuli for the antenna to recover.

  • Data Analysis:

    • Measure the peak amplitude (in millivolts) of the EAG response for each stimulus.

    • Normalize the responses by subtracting the average response to the solvent control.

    • Compare the responses across different concentrations and between sexes if applicable.

eag_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stim_prep Prepare this compound Dilutions & Control odor_del Deliver Odor Puff to Antenna stim_prep->odor_del ant_prep Excise and Mount Insect Antenna ant_prep->odor_del rec_data Record EAG Signal (mV Depolarization) odor_del->rec_data measure Measure Peak Amplitude rec_data->measure normalize Normalize Response (Subtract Control) measure->normalize compare Compare Responses normalize->compare

Figure 2: General workflow for an Electroantennography (EAG) experiment.
Protocol 2: Behavioral Bioassays (Y-tube Olfactometer)

A Y-tube olfactometer is a common laboratory setup to test the preference of an insect for one of two odor choices.

Objective: To determine if this compound is an attractant, repellent, or neutral for a specific insect species.

Materials:

  • Y-tube olfactometer

  • Airflow meter and pump

  • Charcoal-filtered, humidified air source

  • This compound and solvent

  • Odor sources (e.g., filter paper with test compound)

  • Insects (naive, of a specific age and mating status)

Procedure:

  • Setup:

    • Clean the Y-tube thoroughly with solvent (e.g., ethanol) and bake to remove any residual odors.

    • Connect the two arms of the Y-tube to separate air streams, each passing through a chamber containing an odor source.

    • Set a constant, laminar airflow through both arms of the olfactometer.

  • Experiment:

    • Place the test odor source (filter paper with this compound) in one chamber and a control (filter paper with solvent only) in the other.

    • Introduce a single insect into the base of the Y-tube.

    • Observe the insect for a set period (e.g., 5-10 minutes).

    • Record which arm the insect enters first and how long it spends in each arm. An insect is considered to have made a choice when it moves a certain distance past the Y-junction.

    • Test a sufficient number of insects for statistical analysis (e.g., 30-50).

    • Rotate the arms of the Y-tube periodically to control for any positional bias.

  • Data Analysis:

    • Use a chi-square test or binomial test to determine if the number of insects choosing the treatment arm is significantly different from the control arm.

    • Use a t-test or Wilcoxon signed-rank test to compare the time spent in each arm.

Protocol 3: Field Trapping Study

Field trials are essential to validate laboratory findings and assess the efficacy of a semiochemical under natural conditions.

Objective: To evaluate the effectiveness of this compound as a lure for attracting target insects in an agricultural or natural setting.

Materials:

  • Insect traps (e.g., sticky traps, funnel traps)

  • Lures/Dispensers (e.g., rubber septa, vials) loaded with this compound

  • Control lures (solvent only)

  • Field plots with appropriate replication and randomization (e.g., randomized complete block design)

Procedure:

  • Experimental Design:

    • Select a suitable field site and establish multiple plots.

    • Assign treatments (this compound lure vs. control lure) to the plots in a randomized design. Ensure sufficient distance between plots to avoid interference.

  • Trap Deployment:

    • Place a baited trap in the center of each plot at a standardized height.

    • Deploy the traps and lures simultaneously.

  • Data Collection:

    • Collect the traps at regular intervals (e.g., weekly).

    • Count and identify the target insect species (both pests and beneficials) captured in each trap.

    • Replace lures as needed based on their release profile.

  • Data Analysis:

    • Use statistical methods such as ANOVA or generalized linear mixed models to compare the mean number of insects captured in treated versus control traps.

field_trial_workflow design Experimental Design (Randomized Plots) deployment Deploy Traps (this compound vs. Control) design->deployment collection Weekly Trap Collection & Insect Counting deployment->collection analysis Statistical Analysis (e.g., ANOVA) collection->analysis conclusion Evaluate Lure Effectiveness analysis->conclusion

Figure 3: Workflow for a field trapping study using semiochemical lures.
Conclusion

This compound, like its more studied counterpart mthis compound, holds potential as a valuable tool in insect semiochemical research and integrated pest management. It can be used to attract beneficial insects for biological control and to monitor insect populations. The protocols provided for EAG, olfactometry, and field trapping serve as a foundation for researchers to investigate the effects of this compound on specific insect species. Further research is needed to fully elucidate the range of insects that respond to this compound and to optimize its application in various agricultural and ecological contexts.

References

ethyl salicylate as a food flavoring agent and fragrance component

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: Ethyl Salicylate (B1505791)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl salicylate (CAS No. 118-61-6) is an aromatic ester formed from the condensation of salicylic (B10762653) acid and ethanol (B145695).[1] It is a versatile compound widely utilized in the food and cosmetic industries as a flavoring agent and fragrance ingredient, respectively.[2][3] Characterized by a pleasant sweet, floral, and wintergreen-like aroma, it imparts specific sensory profiles to a variety of consumer products.[4][5] In its pure form, it is a colorless to pale yellow liquid with low solubility in water but high solubility in organic solvents like alcohol and ether. Beyond its sensory applications, this compound also serves as a topical analgesic in pharmaceutical preparations, where it is hydrolyzed to salicylic acid, an inhibitor of cyclooxygenase (COX-1 and COX-2) enzymes, thereby reducing inflammation and pain. This document provides detailed application notes and experimental protocols for the evaluation and use of this compound in research and development settings.

Application Notes

This compound as a Food Flavoring Agent

This compound is classified as a flavoring agent by the U.S. Food and Drug Administration (FDA) and is listed under 21 CFR 172.515. It has been granted Generally Recognized as Safe (GRAS) status by the Flavor and Extract Manufacturers Association (FEMA), with the designation FEMA Number 2458.

Its primary function in food is to impart a fruity, minty, and wintergreen-like flavor. It is commonly used in baked goods, candies, chewing gum, and non-alcoholic beverages. The typical organoleptic profile is described as sweet, balsamic, and floral.

Table 1: Physicochemical and Regulatory Properties of this compound

PropertyValueReferences
Chemical Formula C₉H₁₀O₃
Molecular Weight 166.18 g/mol
Appearance Colorless to pale yellow liquid
Odor/Flavor Profile Sweet, floral, spicy, wintergreen, minty
Boiling Point 232-234 °C
Melting Point 1.3 °C
Density ~1.13 g/cm³
Refractive Index 1.518 - 1.525 (at 20°C)
Solubility Sparingly soluble in water; miscible with alcohol and ether
CAS Number 118-61-6
FEMA Number 2458
FDA Regulation 21 CFR 172.515

Table 2: Recommended Usage Levels of this compound in Food (FEMA GRAS)

Food CategoryAverage Maximum PPM
Baked Goods16.0
Non-alcoholic Beverages2.8
Chewing Gum-
Candies-
Data derived from The Good Scents Company, referencing FEMA GRAS use levels. Updated and specific use levels may be available from FEMA upon request.
This compound as a Fragrance Component

In the fragrance industry, this compound is valued for its sweet, balsamic aroma with minty and wintergreen characteristics. It is a versatile ingredient used to provide a fresh, floral scent in perfumes, colognes, lotions, and shampoos. It is noted for its ability to blend well with and enhance other floral notes, such as ylang-ylang, cassie, and mimosa.

Table 3: Fragrance Profile of this compound

CharacteristicDescriptionReferences
Odor Type Balsamic, Floral, Minty
Odor Description Sweet, wintergreen, medicinal, phenolic, with fruity-floral undertones
Longevity on Strip > 4 hours
Recommended Usage Up to 6.0% in fragrance concentrate
Applications Perfumes, colognes, personal care products (lotions, creams, shampoos)
Safety and Toxicology

This compound is considered an irritant and requires careful handling. It can cause skin, eye, and respiratory tract irritation. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be used.

Table 4: Toxicological Data for this compound

TestResultSpeciesReferences
Oral LD50 1320 mg/kgRat
Dermal LD50 > 5000 mg/kgRabbit
Skin Irritation Moderate Irritant (500 mg/24H)Rabbit
Eye Irritation Causes serious eye irritation-
All handling should be performed in a well-ventilated area.

Experimental Protocols

Protocol 1: Sensory Evaluation of this compound in a Beverage Matrix

This protocol outlines a method for conducting a descriptive sensory analysis to characterize the flavor profile of this compound in a model beverage. The methodology is adapted from established flavor profiling techniques.

Objective: To identify and quantify the sensory attributes of this compound in a 5% sugar solution.

Methodology:

  • Panelist Selection and Training:

    • Select 8-12 panelists based on their sensory acuity and ability to describe flavors.

    • Train panelists to identify and scale the intensity of key flavor attributes (e.g., sweet, wintergreen, medicinal, fruity, floral, chemical) using reference standards.

  • Sample Preparation:

    • Prepare a control sample: 5% sucrose (B13894) in deionized water.

    • Prepare a test sample: Accurately dose this compound into the 5% sucrose solution at a predetermined concentration (e.g., 5 ppm).

    • Code both samples with random three-digit numbers and present them at a controlled temperature.

  • Evaluation Procedure:

    • Provide panelists with the coded control and test samples in a randomized order.

    • Instruct panelists to first smell the sample (orthonasal evaluation) and then taste it (retronasal evaluation), rinsing with deionized water between samples.

    • Panelists will rate the intensity of each identified flavor attribute on a structured scale (e.g., a 15-point numerical scale where 0 = not perceptible and 15 = extremely intense).

  • Data Analysis:

    • Collect the intensity ratings from all panelists.

    • Analyze the data using statistical methods (e.g., Analysis of Variance - ANOVA) to determine if there are significant differences between the control and test samples for each attribute.

    • Generate a flavor profile diagram (e.g., a spider plot) to visualize the sensory characteristics of the test sample.

Sensory_Evaluation_Workflow cluster_prep Preparation Phase cluster_eval Evaluation Phase cluster_analysis Analysis Phase Panel Panelist Selection & Training Reference Develop Reference Standards Panel->Reference SamplePrep Prepare Control & Test Samples Reference->SamplePrep Present Present Coded Samples to Panelists SamplePrep->Present Evaluate Panelists Evaluate (Smell & Taste) Present->Evaluate Rate Rate Attribute Intensity Evaluate->Rate Collect Collect Data Rate->Collect Stats Statistical Analysis (e.g., ANOVA) Collect->Stats Visualize Visualize Profile (e.g., Spider Plot) Stats->Visualize

Caption: Workflow for Descriptive Sensory Analysis.
Protocol 2: Quantification of this compound using Gas Chromatography (GC-FID)

This protocol provides a method for the quantification of this compound in a simple matrix, based on standard gas chromatography with flame ionization detection (GC-FID) principles.

Objective: To determine the concentration of this compound in a prepared solution.

Methodology:

  • Standard and Sample Preparation:

    • Stock Standard: Prepare a 1000 ppm stock solution of high-purity this compound in ethanol.

    • Calibration Standards: Create a series of calibration standards (e.g., 10, 50, 100, 250, 500 ppm) by serially diluting the stock standard with ethanol.

    • Sample Preparation: Prepare the unknown sample by diluting it with ethanol to an expected concentration within the calibration range.

  • GC-FID Instrumentation and Conditions:

    • Gas Chromatograph: Equipped with a flame ionization detector (FID).

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5ms).

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Temperature Program:

      • Initial Oven Temperature: 80°C, hold for 1 minute.

      • Ramp: Increase to 250°C at a rate of 15°C/minute.

      • Final Hold: Hold at 250°C for 5 minutes.

    • Injector Temperature: 250°C.

    • Detector Temperature: 280°C.

    • Injection Volume: 1 µL.

  • Analysis and Quantification:

    • Inject the calibration standards to establish the retention time for this compound and to generate a calibration curve (peak area vs. concentration).

    • Inject the unknown sample in triplicate.

    • Identify the this compound peak in the sample chromatogram by matching the retention time with the standards.

    • Calculate the concentration of this compound in the sample by interpolating its average peak area from the calibration curve.

GC_Analysis_Workflow cluster_prep Sample Preparation cluster_gc GC-FID Analysis cluster_data Data Processing A Prepare Stock & Calibration Standards C Inject Standards & Sample A->C B Prepare Unknown Sample (Dilute in Ethanol) B->C D Separation in GC Column C->D E Detection by FID D->E F Integrate Peak Areas E->F G Generate Calibration Curve F->G from Standards H Calculate Concentration F->H from Sample G->H

Caption: Workflow for GC-FID Quantification.
Protocol 3: Accelerated Stability Testing of a Fragrance Formulation

This protocol describes an accelerated stability test to evaluate the olfactory and chemical stability of a fragrance formulation containing this compound under elevated temperature conditions.

Objective: To predict the long-term stability of a fragrance oil by subjecting it to heat stress.

Methodology:

  • Initial Analysis (Time Zero):

    • Prepare a batch of the fragrance formulation containing this compound.

    • Store a control sample in the dark at room temperature (~20-25°C) or under refrigeration.

    • Perform initial analysis on a test sample:

      • Olfactory Evaluation: A trained perfumer or sensory panel evaluates the fragrance profile on a smelling strip.

      • Chemical Analysis: Perform GC analysis (as per Protocol 2) to determine the initial concentration of this compound and other key components.

      • Physical Analysis: Record physical properties like color and clarity.

  • Accelerated Aging:

    • Place test samples in a temperature-controlled stability chamber set to 40°C.

    • Ensure samples are stored in appropriate sealed containers to prevent evaporation.

  • Periodic Evaluation:

    • At specified time points (e.g., 1, 2, 4, 8, and 12 weeks), remove a test sample from the chamber.

    • Allow the sample to equilibrate to room temperature.

    • Repeat the full analysis performed at Time Zero (olfactory, chemical, and physical).

  • Data Comparison and Shelf-Life Prediction:

    • Compare the results from each time point to the Time Zero data and the control sample.

    • Significant changes in scent profile, a decrease in the concentration of this compound (>10-20%), or changes in physical appearance may indicate instability.

    • Use the data to predict the shelf-life of the product under normal storage conditions.

Stability_Testing_Workflow T0 Time Zero Analysis (Olfactory, Chemical, Physical) Control Store Control Sample (Room Temp / Refrigerated) T0->Control Stress Place Test Samples in Stability Chamber (40°C) T0->Stress Compare Compare Data to Time Zero & Control Control->Compare Periodic Periodic Sampling (e.g., Weeks 1, 2, 4, 8, 12) Stress->Periodic Analysis Repeat Full Analysis Periodic->Analysis At each time point Analysis->Compare Compare->Periodic Continue test Report Report Findings & Predict Shelf-Life Compare->Report Test complete or significant change

Caption: Workflow for Accelerated Stability Testing.

Molecular Signaling Pathway

Olfactory Perception of this compound

The aroma of this compound is perceived via the canonical olfactory signaling pathway in the olfactory sensory neurons (OSNs) of the nasal epithelium. This process is initiated when the volatile this compound molecules bind to specific Olfactory Receptors (ORs), which are G protein-coupled receptors (GPCRs).

Pathway Steps:

  • Binding: this compound binds to a specific OR on the cilia of an OSN.

  • G Protein Activation: This binding event causes a conformational change in the OR, activating the associated G protein, Gα-olf (Gαolf).

  • Adenylyl Cyclase Activation: The activated Gαolf subunit dissociates and binds to adenylyl cyclase type 3 (AC3), stimulating it.

  • cAMP Production: AC3 catalyzes the conversion of ATP into cyclic adenosine (B11128) monophosphate (cAMP), leading to a rapid increase in intracellular cAMP concentration.

  • Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels.

  • Depolarization: The opening of CNG channels allows an influx of cations (Na⁺ and Ca²⁺), depolarizing the neuron's membrane.

  • Signal Transmission: This depolarization generates an action potential that travels along the neuron's axon to the olfactory bulb in the brain, where the signal is processed, leading to the perception of smell.

Olfactory_Signaling_Pathway cluster_membrane Cell Membrane cluster_signal Intracellular Signaling OR Olfactory Receptor (GPCR) Golf G Protein (Gαolf) OR->Golf Activates AC3 Adenylyl Cyclase 3 (AC3) Golf->AC3 Activates CNG CNG Ion Channel Depolarization Neuron Depolarization (Action Potential) CNG->Depolarization Cation Influx (Na⁺, Ca²⁺) ATP ATP cAMP cAMP ATP->cAMP Catalyzed by Activated AC3 cAMP->CNG Binds & Opens ES This compound (Odorant) ES->OR Binds Brain Signal to Olfactory Bulb Depolarization->Brain

Caption: Canonical Olfactory Signaling Pathway.

References

Application Notes & Protocols: Extraction of Ethyl Salicylate from Plant Tissues

Author: BenchChem Technical Support Team. Date: December 2025

ABSTRACT: This document provides detailed protocols for the extraction and quantification of ethyl salicylate (B1505791) from various plant tissues. Ethyl salicylate, a volatile organic compound with a characteristic wintergreen-like aroma, is found in several plant species and is of interest to researchers in the fields of phytochemistry, flavor and fragrance science, and drug development. The protocols outlined below describe three primary extraction methods: steam distillation, solvent extraction, and supercritical fluid (CO₂) extraction. Additionally, a standardized method for the quantification of this compound in the resulting extracts using gas chromatography-mass spectrometry (GC-MS) is provided.

Introduction

This compound is a naturally occurring ester found in a variety of plants, including those from the Gaultheria (Wintergreen), Acacia, Narcissus, and Cananga (Ylang-Ylang) genera. It is a significant contributor to the scent profile of these plants and possesses various biological activities. The efficient extraction and accurate quantification of this compound are crucial for research into its natural sources, biosynthesis, and potential applications.

This application note details validated methods for extracting this compound from plant matrices and provides a framework for its quantification. The selection of an appropriate extraction method will depend on the specific plant material, the desired purity of the extract, and the available laboratory equipment.

Plant Materials

This compound has been identified in various plant tissues. The following table summarizes some plant species known to contain this compound.

Plant SpeciesCommon NameFamilyPlant Part(s) Containing this compound
Gaultheria procumbensWintergreenEricaceaeLeaves, Fruits, Stems
Acacia farnesianaSweet AcaciaFabaceaeFlowers
Narcissus tazettaTazetteAmaryllidaceaeFlowers
Cananga odorataYlang-YlangAnnonaceaeFlowers
Couroupita guianensisCannonball TreeLecythidaceaeFlowers

Experimental Protocols

Protocol 1: Steam Distillation

Steam distillation is a common method for extracting essential oils and other volatile compounds from plant materials. It is particularly suitable for compounds that are stable at the boiling point of water.

Materials and Equipment:

  • Fresh or dried plant material (e.g., flowers, leaves)

  • Distilled water

  • Steam distillation apparatus (including a boiling flask, biomass flask, condenser, and collection vessel)

  • Heating mantle

  • Separatory funnel

  • Anhydrous sodium sulfate

  • Glass vials for storage

Procedure:

  • Preparation of Plant Material:

    • For fresh plant material, coarsely chop or grind to increase the surface area.

    • For dried plant material, it can be used whole or lightly crushed.

  • Assembly of Apparatus:

    • Set up the steam distillation apparatus as shown in the workflow diagram below.

    • Fill the boiling flask with distilled water to approximately two-thirds of its volume.

    • Place the prepared plant material into the biomass flask. Do not pack too tightly to allow for steam penetration.

  • Distillation:

    • Heat the boiling flask using a heating mantle to generate steam.

    • The steam will pass through the plant material, causing the volatile compounds, including this compound, to vaporize.

    • The steam and volatile compound mixture will then travel to the condenser.

  • Condensation and Collection:

    • Cool water circulating through the condenser will cause the vapor to condense back into a liquid.

    • Collect the distillate, which will consist of an aqueous layer (hydrosol) and an immiscible organic layer (essential oil containing this compound), in a collection vessel.

    • Continue the distillation until no more oil is observed in the distillate. This can take several hours depending on the plant material.

  • Separation and Drying:

    • Transfer the collected distillate to a separatory funnel.

    • Allow the layers to separate completely.

    • Drain the lower aqueous layer.

    • Collect the upper organic layer, which contains the this compound.

    • Dry the organic layer by adding a small amount of anhydrous sodium sulfate.

    • Decant or filter the dried essential oil into a clean, labeled glass vial.

  • Storage:

    • Store the extracted essential oil at 4°C in a dark, airtight container to prevent degradation.

Protocol 2: Solvent Extraction

Solvent extraction is a versatile method that can be used to extract a wide range of compounds based on their solubility in different organic solvents.

Materials and Equipment:

  • Dried and powdered plant material

  • Organic solvents (e.g., ethanol (B145695), ethyl acetate, hexane)

  • Erlenmeyer flasks or beakers

  • Shaker or magnetic stirrer

  • Filtration apparatus (e.g., filter paper, Buchner funnel)

  • Rotary evaporator

  • Glass vials for storage

Procedure:

  • Preparation of Plant Material:

    • Ensure the plant material is thoroughly dried and ground into a fine powder to maximize the extraction efficiency.

  • Extraction:

    • Weigh a known amount of the powdered plant material and place it in an Erlenmeyer flask.

    • Add the selected organic solvent at a specific solvent-to-sample ratio (e.g., 10:1 mL/g).

    • Seal the flask and place it on a shaker or use a magnetic stirrer to agitate the mixture for a defined period (e.g., 24 hours) at room temperature.

  • Filtration:

    • Filter the mixture through filter paper to separate the extract from the solid plant residue.

    • Wash the residue with a small amount of fresh solvent to ensure complete recovery of the extract.

  • Solvent Evaporation:

    • Concentrate the filtrate using a rotary evaporator under reduced pressure and at a controlled temperature (e.g., 40°C) to remove the solvent.

  • Storage:

    • Transfer the resulting crude extract into a labeled glass vial and store at 4°C.

Protocol 3: Supercritical Fluid Extraction (SFE)

SFE using carbon dioxide (CO₂) is a green extraction technique that offers high selectivity and efficiency. It is particularly useful for extracting thermally labile compounds.[1]

Materials and Equipment:

  • Dried and ground plant material

  • Supercritical fluid extractor

  • High-purity CO₂

  • Co-solvent (e.g., ethanol), if necessary

  • Collection vials

Procedure:

  • Preparation of Plant Material:

    • Dry and grind the plant material to a consistent particle size.

  • Extraction:

    • Load the ground plant material into the extraction vessel of the SFE system.

    • Set the desired extraction parameters, including pressure, temperature, and CO₂ flow rate. Typical conditions can range from 100 to 400 bar and 40 to 60°C.[2]

    • If a co-solvent is used to increase the polarity of the supercritical fluid, it is introduced into the CO₂ stream at a specific percentage.

  • Separation:

    • The supercritical CO₂ containing the extracted compounds flows into a separator where the pressure and/or temperature are changed.

    • This change in conditions causes the CO₂ to lose its solvating power, and the extracted compounds precipitate out.

  • Collection and Storage:

    • Collect the extract from the separator into a collection vial.

    • Store the extract at 4°C in a dark, airtight container.

Quantification of this compound by GC-MS

Gas chromatography-mass spectrometry is a highly sensitive and specific method for the identification and quantification of volatile compounds like this compound.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a split/splitless injector and a suitable capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Mass Spectrometer: Capable of electron ionization (EI) and operating in selected ion monitoring (SIM) mode for enhanced sensitivity.

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 5°C/minute to 240°C.

    • Hold: 5 minutes at 240°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Energy: 70 eV.

  • SIM Ions for this compound: m/z 120 (quantifier), 92, 166.

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of pure this compound in a suitable solvent (e.g., ethanol or hexane).

    • Create a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range in the samples.

  • Sample Preparation:

    • Dilute the plant extracts to an appropriate concentration with the same solvent used for the standards.

  • GC-MS Analysis:

    • Inject a fixed volume (e.g., 1 µL) of each standard and sample into the GC-MS system.

  • Data Analysis:

    • Identify the this compound peak in the chromatograms based on its retention time and mass spectrum.

    • Generate a calibration curve by plotting the peak area of the quantifier ion (m/z 120) against the concentration of the standards.

    • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Data Presentation

The following table provides a summary of typical extraction parameters and expected yields. Note that these values can vary significantly depending on the plant species, growing conditions, and the specific extraction setup.

Extraction MethodPlant MaterialSolvent/FluidTemperature (°C)Pressure (bar)Extraction Time (h)Typical Yield of Total Essential OilThis compound Content in Oil (%)
Steam DistillationCananga odorata (flowers)Water~100Atmospheric2-200.4 - 2.5%1.69 - 1.91%[3]
Solvent ExtractionAcacia farnesiana (flowers)HexaneRoom Temp.Atmospheric24To be optimizedTo be optimized
Supercritical CO₂Narcissus poeticus (flowers)CO₂ (+ 5% EtOH)404823.12%Not specified

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_analysis Analysis & Purification plant_material Plant Material (Leaves, Flowers) drying Drying plant_material->drying grinding Grinding drying->grinding extraction_method Extraction Method grinding->extraction_method steam_distillation Steam Distillation extraction_method->steam_distillation Volatiles solvent_extraction Solvent Extraction extraction_method->solvent_extraction Broad Polarity sfe Supercritical Fluid Extraction extraction_method->sfe Thermally Labile crude_extract Crude Extract steam_distillation->crude_extract solvent_extraction->crude_extract sfe->crude_extract purification Purification (Optional) crude_extract->purification gc_ms GC-MS Quantification crude_extract->gc_ms purification->gc_ms final_product Pure this compound / Quantified Extract gc_ms->final_product

Caption: Experimental workflow for the extraction and quantification of this compound from plant tissues.

signaling_pathway cluster_stress Biotic/Abiotic Stress cluster_biosynthesis Biosynthesis Pathway cluster_response Plant Response stressor Pathogen Attack / Herbivory sa Salicylic Acid (SA) stressor->sa induces samt SA Methyltransferase (SAMT) sa->samt msa Mthis compound (MeSA) samt->msa catalyzes transesterification Transesterification? msa->transesterification potential conversion systemic_resistance Systemic Acquired Resistance (SAR) msa->systemic_resistance acts as signal esa This compound (EtSA) transesterification->esa herbivore_deterrence Herbivore Deterrence esa->herbivore_deterrence contributes to pollinator_attraction Pollinator Attraction esa->pollinator_attraction contributes to

Caption: Hypothetical signaling pathway involving salicylates in plant defense and communication.

References

Application Notes and Protocols for the Quantification of Ethyl Salicylate in Wine and Fruit Juices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of ethyl salicylate (B1505791) in wine and fruit juices. While direct quantitative data for ethyl salicylate in these matrices is limited in publicly available literature, this guide outlines established methodologies for the analysis of volatile and semi-volatile compounds, which can be readily adapted and validated for the specific quantification of this compound. The primary analytical technique discussed is Gas Chromatography-Mass Spectrometry (GC-MS), coupled with appropriate sample preparation methods.

Introduction

This compound is an ester of salicylic (B10762653) acid and ethanol, contributing to the flavor and fragrance profiles of various products. It is found naturally in some fruits and is also used as a flavoring agent. Its quantification in beverages like wine and fruit juices is essential for quality control, authenticity assessment, and understanding its contribution to the overall sensory profile. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the separation, identification, and quantification of volatile and semi-volatile compounds such as this compound in complex matrices.

Quantitative Data Summary

Specific quantitative data for this compound in wine and fruit juices is not widely reported in the available scientific literature. However, studies have focused on the concentration of total salicylates or salicylic acid, which is a related compound. The following table summarizes the reported concentrations of salicylates in various wines and fruit juices. It is important to note that these values are not specific to this compound and should be considered as indicative of the potential presence of salicylate derivatives.

BeverageAnalyteConcentration Range (mg/L)Notes
Wine
Red WineSalicylic Acid0.90 - 12.79Concentrations can vary significantly based on grape variety and winemaking practices. For example, Cabernet Sauvignon wines showed an average content of 10.14 mg/L in one study.[1][2]
White WineSalicylic Acid0.81 - 8.1
Fruit Juice
Apple JuiceSalicylic Acid~1.90Be cautious with commercial juices as the variety of apple and the inclusion of peels can affect salicylate levels.[3]
Grape Juice (Red/Purple)Salicylic Acid~8.8Tested on a specific brand and may vary.[4]
Orange JuiceSalicylic Acid0.0237 - 1.80Significant variation is observed between different studies and brands.[5]

Note: The concentrations listed above are for salicylic acid or total salicylates and not specifically for this compound. Further research is required to determine the precise concentration of this compound in these beverages.

Experimental Protocols

The following protocols describe two common and effective methods for the extraction and analysis of this compound from wine and fruit juice samples: Headspace-Solid Phase Microextraction (HS-SPME) and Liquid-Liquid Extraction (LLE), both followed by GC-MS analysis.

Protocol 1: Headspace-Solid Phase Microextraction (HS-SPME) followed by GC-MS

HS-SPME is a solvent-free extraction technique that is highly suitable for the analysis of volatile and semi-volatile compounds.

3.1.1. Materials and Reagents

  • Samples: Wine or fruit juice

  • Internal Standard (IS): e.g., this compound-d4, or another suitable deuterated or structurally similar compound not present in the sample.

  • Sodium Chloride (NaCl): Analytical grade

  • SPME Fiber: e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)

  • Headspace Vials: 20 mL with magnetic screw caps (B75204) and PTFE/silicone septa

  • GC-MS System: Gas chromatograph coupled to a mass spectrometer

3.1.2. Sample Preparation Workflow

HS_SPME_Workflow sample Sample Collection (Wine or Fruit Juice) vial Transfer 5-10 mL of Sample to 20 mL Headspace Vial sample->vial is_spike Spike with Internal Standard vial->is_spike nacl Add NaCl (e.g., 1-2 g) to Enhance Volatilization is_spike->nacl seal Seal Vial nacl->seal equilibrate Equilibrate at a Controlled Temperature (e.g., 40-60°C for 15-30 min) seal->equilibrate extract Expose SPME Fiber to Headspace (e.g., 40-60°C for 20-40 min) equilibrate->extract desorb Desorb Fiber in GC Inlet (e.g., 250°C for 2-5 min) extract->desorb analyze GC-MS Analysis desorb->analyze

HS-SPME Workflow for this compound Analysis

3.1.3. GC-MS Parameters

  • Injector: Splitless mode, 250°C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 min

    • Ramp: 5°C/min to 180°C

    • Ramp: 20°C/min to 240°C, hold for 5 min

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Scan Range: m/z 40-350, or Selected Ion Monitoring (SIM) for higher sensitivity and selectivity. For this compound, characteristic ions include m/z 120, 92, and 166.

Protocol 2: Liquid-Liquid Extraction (LLE) followed by GC-MS

LLE is a classic extraction method that separates compounds based on their relative solubilities in two different immiscible liquids.

3.2.1. Materials and Reagents

  • Samples: Wine or fruit juice

  • Internal Standard (IS): e.g., this compound-d4

  • Extraction Solvent: Dichloromethane (DCM) or Diethyl Ether, GC grade

  • Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄)

  • Centrifuge Tubes: 15 mL or 50 mL

  • Vortex Mixer

  • Centrifuge

  • Nitrogen Evaporator

  • GC-MS System

3.2.2. Sample Preparation Workflow

LLE_Workflow sample Sample Collection (Wine or Fruit Juice) tube Transfer 5 mL of Sample to Centrifuge Tube sample->tube is_spike Spike with Internal Standard tube->is_spike solvent Add 2-3 mL of Extraction Solvent (e.g., Dichloromethane) is_spike->solvent vortex Vortex for 1-2 min solvent->vortex centrifuge Centrifuge to Separate Phases (e.g., 3000 rpm for 5 min) vortex->centrifuge collect Collect the Organic Layer centrifuge->collect repeat Repeat Extraction on Aqueous Layer (Optional) collect->repeat dry Dry the Combined Organic Layers with Anhydrous Na₂SO₄ collect->dry repeat->dry concentrate Concentrate the Extract under a Gentle Stream of Nitrogen dry->concentrate reconstitute Reconstitute in a Suitable Solvent (e.g., 100 µL of Ethyl Acetate) concentrate->reconstitute analyze GC-MS Analysis reconstitute->analyze

LLE Workflow for this compound Analysis

3.2.3. GC-MS Parameters

The GC-MS parameters for LLE can be the same as those described for the HS-SPME protocol (Section 3.1.3).

Method Validation

To ensure the reliability and accuracy of the quantitative results, the analytical method should be thoroughly validated. Key validation parameters include:

  • Linearity and Range: A calibration curve should be constructed using a series of standard solutions of this compound at different concentrations. The linearity is typically evaluated by the coefficient of determination (R²), which should be ≥ 0.99.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

  • Precision: Assessed by analyzing replicate samples at different concentrations on the same day (intra-day precision) and on different days (inter-day precision). The results are expressed as the relative standard deviation (%RSD).

  • Accuracy: Determined by performing recovery studies on spiked blank samples (a matrix similar to the samples but without the analyte of interest). The percentage recovery should be within an acceptable range (e.g., 80-120%).

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is typically demonstrated by the absence of interfering peaks at the retention time of the analyte in blank samples.

Logical Relationship for Method Selection

The choice between HS-SPME and LLE depends on several factors, including the volatility of the analyte, the complexity of the sample matrix, and the desired level of automation.

Method_Selection start Start: Need to Quantify This compound volatility Is the primary focus on volatile and semi-volatile compounds? start->volatility automation Is high-throughput and automation a priority? volatility->automation Yes lle Choose LLE volatility->lle No (also interested in less volatile compounds) solvent Is minimizing solvent use important? automation->solvent automation->lle No hs_spme Choose HS-SPME solvent->hs_spme Yes solvent->lle No

Decision Tree for Method Selection

References

Application Notes & Protocols for Solid-Phase Microextraction (SPME) Sampling of Ethyl Salicylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and efficient sample preparation technique that integrates sampling, extraction, and concentration of analytes into a single step.[1][2] This document provides detailed application notes and protocols for the sampling and analysis of ethyl salicylate (B1505791) using SPME coupled with gas chromatography (GC). Ethyl salicylate, an ester of salicylic (B10762653) acid and ethanol, is a volatile organic compound commonly used in fragrances, flavorings, and topical analgesics.[3] Its analysis is crucial for quality control, pharmacokinetic studies, and formulation development.

Analyte & Matrix Information

  • Analyte: this compound

  • Chemical Formula: C₉H₁₀O₃

  • Molecular Weight: 166.17 g/mol

  • Boiling Point: 234 °C

  • Properties: A clear liquid, sparingly soluble in water, but soluble in alcohol and ether, with a characteristic wintergreen-like odor.

  • Common Matrices: Pharmaceutical formulations (creams, ointments), biological fluids (blood, urine, tissue homogenates), food and beverage products, and environmental samples.

SPME Fiber Selection

The selection of an appropriate SPME fiber coating is critical for the efficient extraction of this compound. The choice depends on the analyte's polarity and molecular weight. This compound is a moderately polar compound.

Recommended Fibers for this compound:

Fiber Coating MaterialPolarityRecommended forRationale
Polyacrylate (PA) PolarPolar analytesSuitable for extracting polar compounds like this compound.
Polyethylene Glycol (PEG) PolarPolar analytesAnother excellent choice for polar analytes, often providing good selectivity.
Polydimethylsiloxane/ Divinylbenzene (PDMS/DVB) BipolarGeneral purpose, volatile polar analytesEfficiently adsorbs and rapidly releases more volatile polar compounds.

For trace-level analysis of volatile compounds, fibers with Carboxen may also be considered.

Experimental Protocols

The following protocols are generalized and should be optimized for specific sample matrices and analytical instrumentation.

Headspace SPME (HS-SPME) Protocol for Liquid and Solid Samples

HS-SPME is the recommended technique for volatile compounds like this compound as it minimizes matrix effects.

Materials and Equipment:

  • SPME fiber assembly (e.g., 85 µm Polyacrylate or 65 µm PDMS/DVB)

  • SPME fiber holder (manual or autosampler)

  • Headspace vials (e.g., 10 or 20 mL) with PTFE/silicone septa

  • Heating block or water bath with agitation capabilities

  • Gas chromatograph with an appropriate detector (e.g., Mass Spectrometer - MS or Flame Ionization Detector - FID)

  • Analytical balance

  • Standard solutions of this compound

Procedure:

  • Sample Preparation:

    • Accurately weigh or pipette a known amount of the sample (e.g., 1-5 g of a solid or 1-5 mL of a liquid) into a headspace vial.

    • For quantitative analysis, add a known amount of an appropriate internal standard.

    • To enhance the release of volatiles, the sample can be diluted with deionized water or a buffer solution. Salting out by adding NaCl can also increase the partition coefficient of the analyte into the headspace.

  • Extraction:

    • Seal the vial with the cap and septum.

    • Place the vial in the heating block or water bath set to the desired extraction temperature (e.g., 40-60 °C). Allow the sample to equilibrate for a predetermined time (e.g., 5-15 minutes).

    • Manually or automatically insert the SPME fiber through the vial's septum and expose the fiber to the headspace above the sample.

    • Keep the fiber exposed for a set extraction time (e.g., 15-45 minutes) with continuous agitation.

  • Desorption:

    • After extraction, retract the fiber into the needle and immediately transfer it to the heated injection port of the GC.

    • Expose the fiber in the injector to desorb the analytes onto the GC column. The injector temperature should be optimized (e.g., 250 °C).

    • The desorption time is typically 2-5 minutes.

  • Analysis:

    • The desorbed compounds are separated on the GC column and detected by the MS or FID.

  • Fiber Conditioning:

    • After each analysis, the fiber should be conditioned in a separate conditioning station or in the GC injection port at a temperature recommended by the manufacturer to prevent carryover.

Direct Immersion SPME (DI-SPME) Protocol for Liquid Samples

DI-SPME can be used for less volatile analytes or when higher sensitivity is required, but it is more susceptible to matrix interferences.

Procedure:

  • Sample Preparation:

    • Place a known volume of the liquid sample into a vial.

    • Add an internal standard if required.

  • Extraction:

    • Insert the SPME fiber and expose it directly into the liquid sample.

    • Agitate the sample at a constant rate for the predetermined extraction time.

  • Desorption and Analysis:

    • After extraction, retract the fiber, gently remove any droplets with a lint-free tissue, and proceed with the desorption and analysis steps as described in the HS-SPME protocol.

Quantitative Data

The following tables summarize validation data for analytical methods developed for the quantification of this compound, which can serve as a benchmark for SPME method development.

Table 1: Method Validation Parameters for this compound Analysis by Headspace-GC.

ParameterResult
Linearity (R²) > 0.996
Accuracy (Mean Recovery) 98% - 102%
Precision Acceptable at system, method, and intermediate levels

Table 2: Limits of Detection for Salicylates in a Pharmaceutical Formulation using HPLC-DAD.

CompoundLimit of Detection (µg/mL)
Methyl Nicotinate0.0144
2-Hydroxythis compound0.0455
Mthis compound0.0087
This compound 0.0061

Table 3: Recovery and Precision Data for Salicylates.

CompoundRecovery PercentageRelative Standard Deviation (%)
Methyl Nicotinate93.48 - 102.120.301 - 6.341
2-Hydroxythis compound93.48 - 102.120.301 - 6.341
Mthis compound93.48 - 102.120.301 - 6.341
This compound 93.48 - 102.12 0.301 - 6.341

Visualizations

Experimental Workflow for HS-SPME

HS_SPME_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Sample (Solid/Liquid) Vial Place in Headspace Vial Sample->Vial Seal Seal Vial Vial->Seal Equilibrate Equilibrate & Heat Seal->Equilibrate Expose Expose SPME Fiber to Headspace Equilibrate->Expose Desorb Desorb in GC Injector Expose->Desorb Analyze GC-MS/FID Analysis Desorb->Analyze Condition Condition Fiber Analyze->Condition

Caption: Headspace SPME workflow for this compound analysis.

Key Parameters for SPME Method Optimization

SPME_Optimization cluster_params Optimization Parameters center SPME Efficiency for this compound Fiber Fiber Coating (e.g., PA, PEG, PDMS/DVB) center->Fiber Temp Extraction Temperature center->Temp Time Extraction Time center->Time Agitation Agitation/Stirring Speed center->Agitation pH Sample pH center->pH Ionic Ionic Strength (Salt Addition) center->Ionic

Caption: Key parameters influencing SPME method optimization.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Analyte Response - Inappropriate fiber coating- Insufficient extraction time or temperature- Incomplete desorption- Analyte degradation- Test different fiber polarities (e.g., PA, PEG).- Optimize extraction time and temperature.- Increase desorption temperature or time.- Check for analyte stability at the chosen temperatures.
Poor Reproducibility - Inconsistent sample volume or headspace volume- Variable extraction time or temperature- Fiber damage or contamination- Use precise measurements for sample and vial size.- Ensure consistent timing and temperature control.- Inspect the fiber for damage; condition properly.
Peak Tailing or Broadening - Incomplete or slow desorption- Active sites in the GC inlet or column- Increase desorption temperature.- Use a narrow-bore injection port liner.- Deactivate the liner and column if necessary.
Carryover/Ghost Peaks - Incomplete desorption from the previous run- Fiber contamination- Increase desorption time and temperature.- Implement a thorough fiber conditioning step between analyses.

Disclaimer: These are general guidelines. The user must validate any method for its intended use.

References

Application Notes and Protocols for Electroantennographic Detection (EAD) of Ethyl Salicylate by Insects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Electroantennographic detection (EAD) is a powerful electrophysiological technique used to measure the olfactory responses of insects to volatile chemical compounds. An insect's antenna, when exposed to an odorant it can detect, generates a measurable electrical potential, known as the electroantennogram (EAG). This technique is instrumental in identifying biologically active compounds that can modify insect behavior, such as attractants, repellents, and pheromones.

Ethyl salicylate (B1505791), an aromatic ester, is a compound of interest in various fields, including agriculture for pest management and in the development of insect repellents. Understanding how insects detect and respond to ethyl salicylate at the peripheral olfactory level is a critical step in evaluating its potential applications. While extensive research is available on the closely related compound, mthis compound, as a significant semiochemical in plant-insect interactions, specific data on this compound is less abundant. However, existing evidence strongly suggests that insect olfactory systems capable of detecting other alkyl salicylates are likely responsive to this compound.

These application notes provide a comprehensive overview and detailed protocols for conducting EAD studies to investigate the olfactory responses of insects to this compound.

Quantitative Data Summary

The following tables summarize quantitative EAD data for salicylates from various insect species. It is important to note that while direct, extensive quantitative data for this compound is limited in the reviewed literature, the responsiveness to methyl and butyl salicylate provides a strong basis for investigating this compound.

Table 1: EAD Responses of Various Insect Species to Salicylate Compounds

Insect SpeciesCompoundSexEAD Response (mV)ConcentrationNotesReference
Hippodamia convergens (Convergent lady beetle)Mthis compoundFemale~0.3 - 0.71 µg/mL - 1 mg/mLDose-dependent increase in response. Females showed a stronger response than males.[1]
Chrysoperla rufilabris (Green lacewing)Mthis compoundFemale~0.2 - 0.61 µg/mL - 1 mg/mLDose-dependent increase in response. Females showed a stronger response than males.[1]
Manduca sexta (Tobacco hornworm)Mthis compoundFemaleNot specified in mV, but showed clear EAD activityNot specifiedOne of several EAD-active compounds identified from host plant headspace.[2][3]
Iragoides fasciata (Tea slug moth)Mthis compoundFemaleSignificantly stronger than malesNot specifiedFemales exhibited stronger EAG responses.[4]
Tuta absoluta (Tomato leaf miner)Butyl SalicylateFemaleGreater responsiveness than malesNot specifiedTabsOR11 receptor is sensitive to butyl salicylate.

Table 2: Olfactory Receptor Neuron (ORN) Responses to Salicylates

Insect SpeciesReceptorBest LigandOther Responsive LigandsNotesReference
Drosophila melanogasterNot specifiedMthis compoundEthyl Benzoate (good ligand)Shows that receptors for salicylates can have a range of specificity.
Mamestra brassicae (Cabbage moth)MeS-RNMthis compoundMethyl Benzoate (weak response), Ethyl Benzoate (weak response)Demonstrates tuning of specific receptor neurons to mthis compound with some response to related esters.
Tuta absolutaTabsOR11Butyl Salicylate, Benzaldehyde, Butyl Benzoate, Salicylaldehyde, BenzonitrilePhylogenetically related to HarmOR27, which is sensitive to mthis compound and ethyl benzoate.

Experimental Protocols

This section provides a detailed methodology for conducting EAD experiments with this compound. The protocol is based on established methods used for mthis compound and other volatile compounds.

Protocol 1: Preparation of Insect Antenna
  • Insect Rearing and Selection:

    • Rear the insect species of interest under controlled conditions (temperature, humidity, and photoperiod) to ensure physiological uniformity.

    • Select healthy adult insects of the desired sex and age for the experiments. For some species, sexual dimorphism in antennal responses has been observed.

  • Antenna Excision:

    • Anesthetize the insect by placing it on ice or using carbon dioxide for a short period.

    • Carefully excise one antenna at its base using fine scissors or a sharp blade under a stereomicroscope.

  • Mounting the Antenna:

    • Place the excised antenna on an electrode holder.

    • Insert the basal end of the antenna into a glass capillary electrode filled with a saline solution (e.g., Ringer's solution) which serves as the reference electrode.

    • Cut the distal tip of the antenna and connect it to the recording electrode, also a saline-filled glass capillary. Ensure a good electrical connection.

Protocol 2: Odorant Preparation and Delivery
  • Preparation of this compound Solutions:

    • Prepare a stock solution of high-purity this compound in a suitable solvent (e.g., paraffin (B1166041) oil or hexane).

    • Create a dilution series of this compound (e.g., 0.1, 1, 10, 100, 1000 µg/µL) to test for dose-dependent responses.

    • Use the solvent alone as a control.

  • Odorant Delivery System:

    • Apply a known volume (e.g., 10 µL) of the test solution onto a piece of filter paper.

    • Insert the filter paper into a Pasteur pipette or a dedicated cartridge.

    • The pipette/cartridge is connected to a stimulus delivery system that will puff a controlled volume of charcoal-filtered, humidified air through it and over the antennal preparation.

    • The main airline should continuously deliver a clean air stream over the antenna to keep it moist and to act as a baseline.

Protocol 3: EAD Recording and Data Analysis
  • EAD Recording Setup:

    • The electrode holder with the mounted antenna is placed in a Faraday cage to minimize electrical interference.

    • The electrodes are connected to a high-impedance pre-amplifier, which is then connected to a main amplifier.

    • The amplified signal is digitized using an analog-to-digital converter and recorded on a computer using appropriate software.

  • Recording Procedure:

    • Allow the antennal preparation to stabilize in the clean air stream for a few minutes.

    • Present the control (solvent) first to establish a baseline response.

    • Deliver puffs of the different concentrations of this compound, starting from the lowest concentration.

    • Allow sufficient time between stimuli for the antenna to recover and the baseline to stabilize.

    • Randomize the order of presentation of different concentrations in subsequent replicates to avoid adaptation effects.

    • Record the responses from multiple antennae (replicates) for each concentration.

  • Data Analysis:

    • The EAD response is measured as the peak amplitude of the negative voltage deflection (in millivolts, mV) from the baseline.

    • Subtract the average response to the solvent control from the response to each this compound concentration to obtain the net response.

    • Analyze the data for statistical significance using appropriate tests (e.g., ANOVA followed by a post-hoc test) to compare responses across different concentrations and between sexes.

    • Generate dose-response curves by plotting the mean net EAD response against the logarithm of the odorant concentration.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

EAD_Signaling_Pathway cluster_olfactory_neuron Olfactory Receptor Neuron (ORN) Odorant This compound OR Odorant Receptor (OR) Odorant->OR Binds Orco Odorant Receptor co-receptor (Orco) G_protein G-protein (in some cases) OR->G_protein Activates Ion_Channel Ion Channel Opening OR->Ion_Channel Direct Gating G_protein->Ion_Channel Modulates Depolarization Membrane Depolarization Ion_Channel->Depolarization Action_Potential Action Potential Firing Depolarization->Action_Potential Axon Axon to Antennal Lobe Action_Potential->Axon Signal Propagation

Caption: Generalized olfactory signaling pathway in an insect olfactory receptor neuron upon binding of an odorant like this compound.

EAD_Experimental_Workflow cluster_preparation Preparation cluster_stimulus Stimulus Delivery cluster_recording Recording & Analysis Insect 1. Select Insect Anesthetize 2. Anesthetize Insect->Anesthetize Excise 3. Excise Antenna Anesthetize->Excise Mount 4. Mount on Electrodes Excise->Mount Record_EAG 7. Record EAG Signal Mount->Record_EAG Prepare_Odor 5. Prepare this compound Dilutions Deliver_Puff 6. Deliver Odorant Puff Prepare_Odor->Deliver_Puff Deliver_Puff->Record_EAG Amplify 8. Amplify & Digitize Record_EAG->Amplify Analyze 9. Analyze Data (Peak Amplitude) Amplify->Analyze Dose_Response 10. Generate Dose-Response Curve Analyze->Dose_Response

Caption: Step-by-step experimental workflow for electroantennographic detection (EAD) of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Ethyl Salicylate Synthesis via Fischer Esterification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and detailed protocols for the synthesis of ethyl salicylate (B1505791) through Fischer esterification.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is significantly lower than expected. What are the common causes?

A low yield in a Fischer esterification is a common issue that can typically be traced back to the reversible nature of the reaction.[1] The primary causes include:

  • Presence of Water: Water is a byproduct of the esterification reaction.[2] Its presence in the reaction mixture, either from wet reagents or as it is formed, can shift the equilibrium back towards the reactants (salicylic acid and ethanol), a process known as hydrolysis.[1][2]

  • Incomplete Reaction (Equilibrium): The reaction may not have been allowed to proceed to completion. Factors such as insufficient reaction time or suboptimal temperature can prevent the system from reaching an equilibrium that favors the product.[3]

  • Suboptimal Reactant Ratio: Fischer esterification is an equilibrium-driven process. Using stoichiometric (or near-stoichiometric) amounts of salicylic (B10762653) acid and ethanol (B145695) will result in an equilibrium mixture containing significant amounts of unreacted starting materials.

  • Loss During Workup: Significant amounts of product can be lost during the purification steps, such as incomplete extraction, washing, or transfers between glassware.

  • Insufficient Catalyst: The acid catalyst is crucial for protonating the carbonyl group of the carboxylic acid, making it more electrophilic and susceptible to attack by the alcohol. An inadequate amount of catalyst will result in a very slow reaction rate.

Q2: How can I effectively shift the reaction equilibrium to favor the formation of ethyl salicylate?

To maximize your yield, you must drive the reaction forward according to Le Châtelier's principle. There are two primary strategies to achieve this:

  • Use an Excess of a Reactant: Employing a large molar excess of one of the reactants will shift the equilibrium towards the product side. In the synthesis of this compound, ethanol is typically the reactant used in excess as it is less expensive and can often serve as the reaction solvent.

  • Remove Water as it Forms: Continuously removing water from the reaction mixture is a highly effective method to prevent the reverse reaction (hydrolysis) and drive the formation of the ester.

Q3: What are the best methods for removing water from the reaction mixture?

Several techniques can be employed to effectively remove the water byproduct:

  • Azeotropic Distillation: This is a common and efficient method that involves using a Dean-Stark apparatus. The reaction is conducted in a solvent that forms a low-boiling azeotrope with water, such as toluene (B28343) or hexane. The water-solvent azeotrope distills out of the reaction flask, condenses, and collects in the Dean-Stark trap. Since water is denser than these solvents, it separates and collects at the bottom of the trap, while the solvent overflows and returns to the reaction flask.

  • Use of a Drying Agent: A chemical drying agent (desiccant) can be added directly to the reaction mixture. Suitable desiccants include anhydrous salts like magnesium sulfate (B86663) (MgSO₄) or molecular sieves.

  • Relying on the Acid Catalyst: Concentrated sulfuric acid (H₂SO₄) is a strong dehydrating agent in addition to being a catalyst. When used in sufficient quantity, it can sequester the water formed during the reaction.

Q4: I'm having trouble purifying my crude product. What is the recommended workup procedure?

A proper workup procedure is critical for isolating pure this compound. After the reaction is complete and cooled, the typical steps are:

  • Quenching and Dilution: The reaction mixture is often diluted with an organic solvent (like ethyl acetate) and washed with water to remove excess ethanol and some of the acid catalyst.

  • Neutralization: The organic layer is then washed with a mild basic solution, such as 5% aqueous sodium bicarbonate (NaHCO₃), to neutralize the acid catalyst and remove any unreacted salicylic acid. Using a strong base like sodium hydroxide (B78521) (NaOH) is generally avoided as it can hydrolyze the newly formed ester.

  • Washing: A final wash with brine (saturated aqueous NaCl) helps to remove residual water from the organic layer.

  • Drying: The isolated organic layer is dried over an anhydrous salt, such as anhydrous magnesium sulfate or sodium sulfate, to remove trace amounts of water.

  • Solvent Removal and Distillation: The drying agent is removed by filtration, and the solvent is evaporated, often using a rotary evaporator. For high purity, the resulting crude this compound can be purified by vacuum distillation.

Data Presentation

Table 1: Effect of Reactant Molar Ratio on Ester Yield

This table illustrates the impact of using an excess of ethanol on the equilibrium yield of a typical Fischer esterification reaction.

Molar Ratio (Ethanol:Carboxylic Acid)Expected Ester Yield at Equilibrium
1:1~65%
10:1~97%
100:1~99%

Table 2: Common Reaction Conditions for this compound Synthesis

ParameterConditionRationale / Notes
Reactants Salicylic Acid, EthanolEthanol is typically used in large excess.
Catalyst Conc. H₂SO₄ or p-TsOHSulfuric acid also acts as a dehydrating agent. Boric acid is a milder alternative.
Temperature 60 - 110 °C (Reflux)The reaction is typically heated to the boiling point of the alcohol or solvent.
Reaction Time 1 - 10 hoursTime depends on temperature, catalyst, and scale. Monitor by TLC for completion.
Apparatus Round-bottom flask, CondenserA Dean-Stark trap can be added for efficient water removal.

Experimental Protocols

Protocol 1: Synthesis of this compound using Sulfuric Acid Catalyst

This protocol describes a standard laboratory procedure for the synthesis of this compound.

  • Apparatus Setup: Assemble a reflux apparatus using a 100 mL round-bottom flask, a condenser, and a heating mantle. Ensure all glassware is dry.

  • Reagent Addition: To the round-bottom flask, add 5.0 g of salicylic acid and 20 mL of 100% ethanol. Swirl the flask to dissolve the solid.

  • Catalyst Addition: Carefully and slowly add 1.0 mL of concentrated sulfuric acid to the mixture while swirling. The addition is exothermic.

  • Reflux: Add a few boiling chips to the flask. Heat the mixture to a gentle reflux and maintain this state for at least 1.5 to 2 hours. The reaction can be monitored by Thin-Layer Chromatography (TLC) until the salicylic acid spot disappears.

  • Cooling: After the reflux period, allow the flask to cool to room temperature.

  • Workup - Extraction and Washing:

    • Transfer the cooled reaction mixture to a separatory funnel.

    • Add 30 mL of cold water and 20 mL of ethyl acetate (B1210297). Shake the funnel gently, venting frequently. Allow the layers to separate.

    • Drain the lower aqueous layer.

    • Wash the organic layer with 20 mL of 5% sodium bicarbonate solution to neutralize any remaining acid. Check the aqueous layer with pH paper to ensure it is neutral or slightly basic. Drain the aqueous layer.

    • Wash the organic layer with 20 mL of brine. Drain the aqueous layer.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and add a small amount of anhydrous magnesium sulfate. Swirl and let it stand for 10-15 minutes.

  • Isolation: Filter the mixture to remove the drying agent. Remove the solvent (ethyl acetate and any excess ethanol) using a rotary evaporator to yield the crude this compound.

  • Purification (Optional): For higher purity, the crude product can be purified via vacuum distillation.

Visualizations

Fischer_Esterification_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Start: Dry Glassware reagents Add Salicylic Acid & Excess Ethanol start->reagents catalyst Add H2SO4 (Catalyst) reagents->catalyst reflux Reflux (1.5 - 2 hours) catalyst->reflux cool Cool to Room Temp reflux->cool transfer Transfer to Sep. Funnel cool->transfer wash_neutralize Wash with NaHCO3(aq) (Neutralize) transfer->wash_neutralize wash_brine Wash with Brine wash_neutralize->wash_brine dry Dry Organic Layer (MgSO4) wash_brine->dry isolate Filter & Evaporate Solvent dry->isolate product Pure Ethyl Salicylate isolate->product

Caption: Experimental workflow for this compound synthesis.

Troubleshooting_Yield cluster_equilibrium Equilibrium Issues cluster_kinetics Kinetic & Purity Issues start Low Yield Observed check_ratio Reactant Ratio Stoichiometric? start->check_ratio check_water Was Water Removed? check_ratio->check_water No solution_ratio Action: Use large excess of Ethanol (e.g., >10x) check_ratio->solution_ratio Yes solution_water Action: Use Dean-Stark trap or drying agent check_water->solution_water No check_conditions Reaction Time/Temp Sufficient? check_water->check_conditions Yes end_node Optimized Yield solution_ratio->end_node solution_water->end_node check_workup Losses During Workup? check_conditions->check_workup Yes solution_conditions Action: Increase reflux time or ensure proper temp. check_conditions->solution_conditions No solution_workup Action: Careful extraction & use mild base (NaHCO3) check_workup->solution_workup Yes solution_conditions->end_node solution_workup->end_node

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: Purification of Crude Ethyl Salicylate by Fractional Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of crude ethyl salicylate (B1505791) via fractional distillation. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the fractional distillation of crude ethyl salicylate.

Q1: My distillation is running very slowly, or no distillate is being collected, even though the heating mantle is at a high temperature.

A1: This is a common issue that can be caused by several factors:

  • Inadequate Insulation: The fractionating column and distillation head are losing too much heat to the surroundings. This is especially problematic in a fume hood with high airflow.

    • Solution: Insulate the fractionating column and the distillation head (up to the condenser) with glass wool or aluminum foil to minimize heat loss.[1][2]

  • Improper Thermometer Placement: If the thermometer bulb is positioned too high, the vapor will not reach it at the correct temperature, leading to an inaccurate reading and a failure to observe the true boiling point.[1][3]

    • Solution: Ensure the top of the thermometer bulb is level with the bottom of the side arm leading to the condenser.[1]

  • Leaks in the System: Vapor may be escaping from poorly sealed joints.

    • Solution: Check all ground glass joints to ensure they are properly sealed. Use Keck clips to secure connections.

  • Insufficient Heating: While the heating mantle may be hot, it might not be transferring heat efficiently to the distillation flask.

    • Solution: Ensure good contact between the heating mantle and the flask. Consider using a sand bath or oil bath for more uniform heating.

Q2: The temperature is fluctuating and not holding steady at the boiling point of this compound.

A2: Temperature instability usually indicates an inefficient separation or issues with the heating rate.

  • Distillation Rate is Too Fast: Heating the mixture too quickly does not allow for proper vapor-liquid equilibrium to be established in the fractionating column, leading to poor separation and temperature fluctuations.

    • Solution: Reduce the heating rate to allow the vapor to ascend the column slowly. A steady distillation rate of 1-2 drops per second is generally recommended.

  • Bumping of the Liquid: The liquid in the distillation flask may be boiling unevenly, causing superheating followed by rapid boiling, which leads to temperature jumps.

    • Solution: Add a few boiling chips or a magnetic stir bar to the distillation flask before heating to ensure smooth boiling. Do not add boiling chips to a hot liquid as it can cause violent bumping.

Q3: The collected distillate is not pure. How can I improve the separation efficiency?

A3: Poor separation is often due to the limitations of the distillation setup or improper technique.

  • Inefficient Fractionating Column: The column may not have enough theoretical plates to separate this compound from impurities with close boiling points.

    • Solution: Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux indentations, Raschig rings, or metal sponges) to increase the number of theoretical plates.

  • Distillation Rate is Too High: As mentioned previously, a fast distillation rate prevents proper separation.

    • Solution: Slow down the distillation to allow for multiple condensation-vaporization cycles on the packing material.

Q4: The product has a yellowish or brownish tint after distillation.

A4: this compound can darken upon prolonged exposure to air and light, or it may decompose at high temperatures.

  • Thermal Decomposition: If the boiling temperature is too high, the this compound may be degrading.

    • Solution: Consider performing the distillation under reduced pressure (vacuum distillation). This will lower the boiling point of the this compound and minimize thermal decomposition. For instance, at a vacuum of 0.09-0.10 MPa, this compound can be collected between 80-125 °C.

  • Oxidation: The compound may be oxidizing at high temperatures.

    • Solution: If possible, perform the distillation under an inert atmosphere (e.g., nitrogen) to prevent oxidation.

Q5: What are the common impurities in crude this compound, and how can I remove them?

A5: Crude this compound, typically synthesized via Fischer esterification, may contain unreacted starting materials and byproducts.

  • Salicylic Acid: A non-volatile solid that will remain in the distillation flask.

  • Ethanol (B145695): A volatile impurity that will distill first at a lower temperature (approx. 78 °C).

  • Sulfuric Acid (catalyst): Non-volatile and will remain in the flask. It is often neutralized before distillation.

  • Water: Formed during the esterification reaction.

    • Removal Strategy: Before distillation, it is common practice to wash the crude product with a sodium bicarbonate or sodium carbonate solution to neutralize any remaining acid catalyst, followed by a water wash. The organic layer is then dried with an anhydrous salt like magnesium sulfate (B86663). During fractional distillation, ethanol and any residual water will distill as the first fraction, after which the temperature will rise to the boiling point of this compound.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValue
Molecular Formula C₉H₁₀O₃
Molecular Weight 166.17 g/mol
Boiling Point (at 760 mmHg) 231-234 °C
Melting Point 1 °C
Density (at 25 °C) 1.131 g/mL
Refractive Index (at 20 °C) 1.521-1.525
Appearance Clear, colorless to pale yellow liquid
Solubility Sparingly soluble in water; soluble in alcohol and ether

Table 2: Boiling Points of Common Components in Crude Mixture

CompoundBoiling Point (at 760 mmHg)Notes
Ethanol78 °CCommon unreacted starting material.
Water100 °CByproduct of esterification.
This compound 231-234 °C Desired Product
Salicylic Acid211 °C (decomposes)Unreacted starting material (solid).

Experimental Protocol: Fractional Distillation of Crude this compound

This protocol outlines the purification of crude this compound at atmospheric pressure.

1. Pre-distillation Workup (Neutralization and Drying): a. Transfer the crude this compound to a separatory funnel. b. Add an equal volume of a 5% sodium bicarbonate solution. Stopper the funnel and shake gently, venting frequently to release any CO₂ pressure. c. Allow the layers to separate and discard the lower aqueous layer. d. Wash the organic layer with an equal volume of water. Separate and discard the aqueous layer. e. Transfer the organic layer to a clean, dry Erlenmeyer flask and add a small amount of anhydrous magnesium sulfate to act as a drying agent. Swirl the flask until the liquid is clear. f. Decant or filter the dried this compound into a round-bottom flask suitable for distillation.

2. Apparatus Setup: a. Add a few boiling chips or a magnetic stir bar to the round-bottom flask containing the dried crude this compound. b. Set up the fractional distillation apparatus as shown in the diagram below. Ensure the fractionating column is placed vertically between the distillation flask and the distillation head. c. Position the thermometer correctly, with the top of the bulb just below the side arm of the distillation head. d. Connect the condenser to a cold water source, with water flowing in at the bottom and out at the top. e. Place a collection flask at the end of the condenser. It is advisable to have several clean flasks ready to collect different fractions.

3. Distillation Procedure: a. Begin heating the distillation flask gently using a heating mantle or oil bath. b. Observe the temperature as the liquid begins to boil and the vapor rises up the fractionating column. c. Collect the first fraction (forerun), which will primarily consist of any residual ethanol and water, at a temperature below 100 °C. d. As the temperature begins to rise more steeply, change the receiving flask. e. The temperature should stabilize at the boiling point of this compound (around 231-234 °C). Collect this fraction in a clean, pre-weighed receiving flask. This is your purified product. f. Continue collecting the distillate as long as the temperature remains constant. If the temperature drops or begins to fluctuate significantly, it indicates that most of the this compound has distilled. g. Stop the distillation before the flask boils to dryness to prevent the formation of potentially explosive peroxides and thermal decomposition of the residue. h. Allow the apparatus to cool completely before disassembling.

Visualizations

Fractional_Distillation_Setup cluster_heating Heating cluster_separation Separation cluster_condensation Condensation & Collection Heating_Mantle Heating Mantle Distillation_Flask Round-Bottom Flask (Crude this compound + Boiling Chips) Heating_Mantle->Distillation_Flask Heats Fractionating_Column Fractionating Column (e.g., Vigreux) Distillation_Flask->Fractionating_Column Vapor Distillation_Head Distillation Head with Thermometer Fractionating_Column->Distillation_Head Purified Vapor Condenser Condenser Distillation_Head->Condenser Receiving_Flask Receiving Flask (Pure this compound) Condenser->Receiving_Flask Distillate Water_Out Water Out Condenser->Water_Out Water_In Water In Water_In->Condenser Coolant Flow

Caption: Experimental setup for fractional distillation.

Troubleshooting_Workflow start Distillation Problem Observed q1 Is distillate collecting? start->q1 a1_no Check for leaks at joints q1->a1_no No q2_yes Is temperature stable? q1->q2_yes Yes a2_no Insulate column & head a1_no->a2_no a3_no Check thermometer placement a2_no->a3_no a4_no Increase heating gently a3_no->a4_no a1_unstable Reduce heating rate q2_yes->a1_unstable No q3_stable Is distillate pure? q2_yes->q3_stable Yes a2_unstable Ensure smooth boiling (boiling chips/stirring) a1_unstable->a2_unstable a1_impure Use a more efficient fractionating column q3_stable->a1_impure No end Continue Distillation q3_stable->end Yes a2_impure Slow down distillation rate a1_impure->a2_impure

Caption: Troubleshooting logic for fractional distillation.

References

troubleshooting peak tailing of ethyl salicylate in reverse-phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides solutions to common issues encountered during the analysis of ethyl salicylate (B1505791) using reverse-phase High-Performance Liquid Chromatography (RP-HPLC), with a focus on troubleshooting peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a concern for the analysis of ethyl salicylate?

A1: Peak tailing in HPLC refers to an asymmetrical peak where the latter half of the peak is broader than the front half.[1] An ideal chromatographic peak has a symmetrical, Gaussian shape.[2] Peak tailing is problematic as it can compromise the accuracy and reproducibility of quantification, degrade resolution between closely eluting compounds, and reduce the overall reliability of the analytical method.[1][3] For a compound like this compound, maintaining a symmetrical peak shape is crucial for accurate determination in various samples.

Q2: What are the most common causes of peak tailing for this compound in reverse-phase HPLC?

A2: The primary cause of peak tailing is often the presence of more than one retention mechanism for the analyte.[4] For this compound, a relatively neutral ester, the most likely causes include:

  • Secondary Interactions: Unwanted interactions between the analyte and active sites on the stationary phase, particularly residual silanol (B1196071) groups (Si-OH) on the silica (B1680970) surface of the column.

  • Column Contamination or Degradation: The accumulation of contaminants on the column inlet or the formation of a void in the packed bed can disrupt the flow path and lead to distorted peaks.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can influence the ionization state of residual silanol groups, affecting secondary interactions.

  • Column Overload: Injecting too high a concentration or volume of the sample can lead to peak distortion.

  • Extra-Column Effects: Excessive tubing length or dead volume in the HPLC system can cause peak broadening and tailing.

Q3: Can the sample solvent affect the peak shape of this compound?

A3: Yes, if the sample is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than the mobile phase, it can lead to peak distortion, including tailing or fronting. It is always recommended to dissolve the sample in the mobile phase whenever possible.

Q4: How does mobile phase pH impact peak tailing for this compound?

A4: While this compound itself is not readily ionizable, the mobile phase pH plays a critical role in controlling the ionization of residual silanol groups on the silica-based stationary phase. At a higher pH (typically above 3.5-4), these silanol groups can become deprotonated and negatively charged, leading to secondary ionic interactions with any polar sites on the analyte molecule, which in turn causes peak tailing. By maintaining a lower mobile phase pH (e.g., below 3), the silanol groups remain protonated and less active, minimizing these secondary interactions and improving peak symmetry.

Troubleshooting Guide for Peak Tailing of this compound

This section provides a systematic approach to diagnosing and resolving peak tailing issues with this compound.

Step 1: Initial Assessment and Diagnosis

Before making any changes to your method, it's important to characterize the problem.

  • Observe the chromatogram: Does the tailing occur for all peaks or only for the this compound peak? If all peaks are tailing, it could indicate a physical problem with the system or column. If only the this compound peak (or other polar analytes) is tailing, it is more likely a chemical interaction issue.

  • Calculate the asymmetry factor (As) or tailing factor (Tf): Quantifying the peak shape will help you to objectively assess the impact of any troubleshooting steps. A value greater than 1 indicates peak tailing.

Step 2: Addressing Chemical Interactions

Secondary interactions with the stationary phase are a frequent cause of peak tailing.

start Peak Tailing Observed for this compound check_ph Is Mobile Phase pH < 3? start->check_ph adjust_ph Adjust Mobile Phase pH to 2.5-3.0 using Formic or Phosphoric Acid check_ph->adjust_ph No check_column Is an End-Capped or Low-Silanol Activity Column in Use? check_ph->check_column Yes re_evaluate Re-evaluate Peak Shape adjust_ph->re_evaluate switch_column Switch to a High-Purity, End-Capped C18 or a Phenyl-Hexyl Column check_column->switch_column No add_modifier Consider Adding a Mobile Phase Modifier (e.g., Triethylamine - use with caution) check_column->add_modifier Yes switch_column->re_evaluate add_modifier->re_evaluate

Caption: Troubleshooting workflow for addressing peak tailing caused by silanol interactions.

Step 3: Verifying Column and System Health

If adjusting the mobile phase does not resolve the issue, the problem may be related to the physical state of the column or HPLC system.

  • Column Flushing: If you suspect column contamination, a rigorous flushing procedure can help. Disconnect the column from the detector and flush with progressively stronger solvents.

  • Guard Column Check: If a guard column is in use, remove it and re-run the analysis. If the peak shape improves, the guard column should be replaced.

  • Check for Voids: A sudden shock or prolonged use can cause a void to form at the column inlet. Reversing and flushing the column (if the manufacturer's instructions permit) can sometimes resolve this. If the problem persists, the column may need to be replaced.

  • Minimize Extra-Column Volume: Ensure that the tubing connecting the injector, column, and detector is as short as possible and has a narrow internal diameter to minimize dead volume.

Quantitative Data Summary

Mobile Phase pHBuffer/AdditiveExpected Asymmetry Factor (As)Rationale
6.0Phosphate Buffer> 1.5At this pH, a significant portion of residual silanol groups are deprotonated and negatively charged, leading to strong secondary interactions and peak tailing.
4.5Acetate Buffer1.3 - 1.5As the pH decreases, more silanol groups become protonated, reducing but not eliminating secondary interactions.
3.00.1% Formic Acid1.1 - 1.3At a pH well below the pKa of silanol groups (~3.5-4), most are protonated, significantly minimizing tailing.
2.50.1% Phosphoric Acid< 1.2The low pH ensures maximum suppression of silanol activity, resulting in improved peak symmetry.

Experimental Protocols

Recommended HPLC Method for this compound

This protocol provides a starting point for the analysis of this compound, optimized for good peak shape.

  • Column: High-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 5 µm). A column with low silanol activity is recommended.

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 65:35 v/v) containing 0.1% phosphoric acid or 1.0% acetic acid to maintain a low pH.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Column Temperature: 30°C.

  • Detection: UV at 304 nm.

  • Sample Preparation: Dissolve the this compound standard or sample in the mobile phase to a concentration within the linear range of the detector.

Column Cleaning and Regeneration Protocol

This procedure is for flushing a contaminated C18 column.

  • Disconnect the column from the detector.

  • Flush with 20 column volumes of HPLC-grade water.

  • Flush with 20 column volumes of isopropanol.

  • Flush with 20 column volumes of hexane (B92381) (if compatible with your HPLC system).

  • Flush again with 20 column volumes of isopropanol.

  • Flush with 20 column volumes of your mobile phase (without buffer salts).

  • Equilibrate the column with the full mobile phase for at least 30 minutes before use.

Logical Relationships and Signaling Pathways

The following diagram illustrates the chemical interactions at the stationary phase surface that lead to peak tailing and how adjusting the mobile phase pH can mitigate this effect.

cluster_high_ph High pH (> 4) cluster_low_ph Low pH (< 3) silanol_ionized Si-O⁻ (Ionized Silanol) interaction Secondary Ionic Interaction silanol_ionized->interaction analyte This compound (δ+) analyte->interaction tailing Peak Tailing interaction->tailing Causes silanol_protonated Si-OH (Protonated Silanol) no_interaction Primary Hydrophobic Interaction silanol_protonated->no_interaction analyte2 This compound analyte2->no_interaction good_peak Symmetrical Peak no_interaction->good_peak Leads to

Caption: The effect of mobile phase pH on silanol interactions and peak shape.

References

Technical Support Center: Degradation Kinetics of Ethyl Salicylate under UV Irradiation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation kinetics of ethyl salicylate (B1505791) under UV irradiation.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental process, from setup to analysis.

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent or non-reproducible degradation rates Fluctuation in UV lamp intensity.- Allow the UV lamp to warm up and stabilize before starting the experiment (typically 30 minutes). - Regularly check the lamp output with a radiometer to ensure consistent irradiance.[1] - Ensure the distance between the lamp and the sample is constant for all experiments.
Temperature variations in the reaction vessel.- Use a water bath or a cooling system to maintain a constant temperature throughout the irradiation period.[1][2] - Monitor and record the temperature of the solution during the experiment.
Changes in the initial concentration of ethyl salicylate.- Prepare fresh stock solutions for each set of experiments. - Use precise pipetting techniques and calibrated glassware.
Inconsistent mixing of the solution.- Use a magnetic stirrer at a constant speed to ensure the solution is homogeneous and the entire volume is evenly irradiated.
Low or no degradation observed Incorrect UV wavelength for this compound absorption.- Verify the UV-Vis absorbance spectrum of this compound to determine its maximum absorbance wavelength (λmax).[3][4] - Use a UV lamp that emits at or near the λmax of this compound.
Low UV lamp intensity.- Check the age and specifications of the UV lamp; it may need replacement. - Reduce the distance between the lamp and the sample, ensuring safety precautions are followed.
Presence of UV-absorbing interfering substances in the solvent or glassware.- Use high-purity solvents (e.g., HPLC grade). - Thoroughly clean all glassware with appropriate cleaning agents and rinse with high-purity water.
Issues with Analytical Measurements (HPLC/GC-MS) Poor peak shape or resolution in HPLC chromatograms.- Ensure the mobile phase is properly degassed. - Check for column contamination and, if necessary, flush or replace the column. - Optimize the mobile phase composition and gradient.
Drifting retention times in HPLC.- Ensure the column is properly equilibrated with the mobile phase before injection. - Maintain a constant column temperature using a column oven. - Check for leaks in the HPLC system.
Difficulty in identifying degradation products with GC-MS.- Derivatization of polar degradation products may be necessary to improve their volatility and chromatographic behavior. - Use a mass spectral library to help identify potential products.

Frequently Asked Questions (FAQs)

1. What is the expected kinetic model for the photodegradation of this compound?

The photodegradation of many organic compounds in dilute solutions, including those with aromatic structures, often follows pseudo-first-order kinetics. This model assumes that the concentration of the reactant is the primary factor influencing the rate, as the photon flux is considered constant. The integrated rate law for a pseudo-first-order reaction is:

ln(Ct / C0) = -kappt

Where:

  • Ct is the concentration of this compound at time t

  • C0 is the initial concentration of this compound

  • kapp is the apparent pseudo-first-order rate constant

2. What are the likely degradation products of this compound under UV irradiation?

While specific studies on the photodegradation products of this compound are limited, based on the degradation of other salicylates and aromatic esters, potential products could include:

  • Salicylic (B10762653) acid: Through hydrolysis of the ester bond.

  • Hydroxybenzoic acid isomers: Resulting from photo-Fries rearrangement.

  • Phenolic compounds: Arising from decarboxylation.

  • Ring-opening products: Such as smaller organic acids and aldehydes, especially in the presence of strong oxidizing agents or photocatalysts.

3. How does pH affect the degradation kinetics of this compound?

The pH of the solution can significantly influence the degradation rate. For salicylates, pH can affect the speciation of the molecule (phenolic hydroxyl group) and the surface charge of any photocatalyst used. The effect of pH is system-specific and should be experimentally determined. For the photodegradation of salicylic acid, the rate has been observed to be pH-dependent.

4. What solvents are suitable for studying the photodegradation of this compound?

The choice of solvent is critical as it should not significantly absorb UV light at the irradiation wavelength and should be inert under the experimental conditions. Common choices include:

  • Water (high-purity): Often used for environmental studies.

  • Acetonitrile (B52724): A common solvent in HPLC, transparent at many UV wavelengths.

  • Methanol/Ethanol: Can be used, but their potential to react with intermediates should be considered.

It is crucial to run a solvent blank under UV irradiation to check for any degradation or interference.

5. How can I determine the quantum yield of this compound degradation?

The quantum yield (Φ) is the ratio of the number of molecules degraded to the number of photons absorbed. To determine it, you need to:

  • Measure the rate of degradation of this compound.

  • Measure the photon flux of the light source using a chemical actinometer (e.g., ferrioxalate).

  • Determine the fraction of light absorbed by the this compound solution using UV-Vis spectrophotometry.

The quantum yield is a key parameter for comparing the efficiency of different photodegradation processes.

Data Presentation

The following tables provide hypothetical and comparative data based on studies of related compounds to serve as a reference for experimental design and data analysis.

Table 1: Apparent Pseudo-First-Order Rate Constants (kapp) for the Photodegradation of Aromatic Compounds under UV Irradiation

CompoundSolventUV Wavelength (nm)kapp (min-1)Reference
Salicylic AcidWaterSimulated Sunlight0.0155
OfloxacinWaterUV~0.011 (photolysis)
This compound (Hypothetical)Water/Acetonitrile254To be determined

Table 2: Factors Influencing the Photodegradation Rate of Organic Compounds

FactorEffect on Degradation RateRationale
Initial Concentration Generally decreases with increasing concentration.At high concentrations, self-quenching and competition for photons can occur.
pH Varies depending on the compound and system.Affects the chemical speciation of the target molecule and the surface properties of photocatalysts.
Dissolved Oxygen Often increases the rate.Oxygen can act as an electron scavenger, preventing electron-hole recombination in photocatalysis and participating in oxidative degradation pathways.
Presence of Nitrates/Nitrites Can promote degradation.These ions can generate hydroxyl radicals upon UV irradiation, which are highly reactive oxidizing species.

Experimental Protocols

Detailed Methodology for a Typical Photodegradation Experiment

  • Preparation of Solutions:

    • Prepare a stock solution of this compound (e.g., 100 mg/L) in a suitable solvent (e.g., a water/acetonitrile mixture to ensure solubility).

    • From the stock solution, prepare working solutions of the desired concentrations.

  • Photoreactor Setup:

    • Use a photochemical reactor equipped with a suitable UV lamp (e.g., a low-pressure mercury lamp emitting at 254 nm or a medium-pressure mercury lamp with a broader emission spectrum).

    • The reaction vessel should be made of quartz to allow for the transmission of UV light.

    • Incorporate a cooling system to maintain a constant temperature.

    • Place a magnetic stirrer in the reaction vessel for continuous mixing.

  • Irradiation Procedure:

    • Transfer a known volume of the this compound working solution into the reaction vessel.

    • Turn on the cooling system and the magnetic stirrer.

    • Allow the UV lamp to warm up for at least 30 minutes before starting the experiment.

    • At time t=0, expose the solution to UV irradiation.

    • Withdraw aliquots of the sample at predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes).

    • Protect the collected samples from light until analysis.

  • Analytical Quantification:

    • Analyze the concentration of this compound in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Gas Chromatography-Mass Spectrometry (GC-MS).

    • For HPLC, a C18 column is often suitable for separating aromatic compounds. The mobile phase could be a mixture of acetonitrile and water with a small amount of acid (e.g., phosphoric acid) to improve peak shape.

    • For GC-MS, a non-polar or medium-polarity column can be used. Derivatization may be required for degradation products.

  • Data Analysis:

    • Plot the natural logarithm of the concentration ratio (ln(Ct/C0)) versus time.

    • If the plot is linear, the reaction follows pseudo-first-order kinetics. The slope of the line will be equal to -kapp.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solution Prepare this compound Solution setup_reactor Set up Photoreactor prep_solution->setup_reactor Load Solution irradiate UV Irradiation setup_reactor->irradiate Start Experiment sample Collect Samples at Intervals irradiate->sample During Irradiation analyze HPLC or GC-MS Analysis sample->analyze Quantify this compound kinetics Determine Kinetic Parameters analyze->kinetics products Identify Degradation Products analyze->products

Caption: Experimental workflow for studying the degradation kinetics of this compound.

Degradation_Pathway cluster_primary Primary Degradation Pathways cluster_products Potential Products ES This compound hydrolysis Hydrolysis ES->hydrolysis UV/H2O rearrangement Photo-Fries Rearrangement ES->rearrangement UV decarboxylation Decarboxylation ES->decarboxylation UV SA Salicylic Acid hydrolysis->SA HBA Hydroxybenzoic Acid Isomers rearrangement->HBA Phenol Phenolic Compounds decarboxylation->Phenol RingOpening Ring-Opening Products SA->RingOpening Further Oxidation HBA->RingOpening Further Oxidation Phenol->RingOpening Further Oxidation

Caption: Hypothetical degradation pathways of this compound under UV irradiation.

References

identifying and removing impurities from commercial ethyl salicylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and removing impurities from commercial ethyl salicylate (B1505791).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial ethyl salicylate?

A1: Commercial this compound can contain several impurities stemming from its synthesis and degradation. The most common include:

  • Unreacted Starting Materials: Salicylic (B10762653) acid and ethanol (B145695) are often present in the crude product.[1]

  • Catalyst Residues: If synthesized using acid catalysis, residual acid (e.g., sulfuric acid or p-toluenesulfonic acid) may be present.[2]

  • Byproducts of Synthesis: Water is a primary byproduct of the esterification reaction.[3][4] Other byproducts can form, particularly with strong acid catalysts which can cause side reactions.[2]

  • Degradation Products: this compound can hydrolyze back to salicylic acid and ethanol, especially in the presence of moisture.

  • Structurally Similar Esters: Contamination with other salicylate esters, such as mthis compound, can occur.

Q2: My this compound has a yellowish tint. What could be the cause?

A2: A yellow to brown discoloration in this compound can occur when the compound is exposed to light or air over time. The presence of certain impurities from the synthesis process, especially when using strong oxidizing acids like sulfuric acid, can also contribute to color changes.

Q3: I suspect my this compound is impure. What are the initial analytical steps I should take?

A3: A combination of spectroscopic and chromatographic methods is recommended for identifying and quantifying impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique to separate volatile impurities and identify them based on their mass spectra and retention times.

  • High-Performance Liquid Chromatography (HPLC): HPLC is suitable for separating this compound from less volatile impurities like salicylic acid.

  • Infrared (IR) Spectroscopy: The presence of a broad peak around 3200-2500 cm⁻¹ could indicate the O-H stretch of carboxylic acid from residual salicylic acid, while a broad peak around 3400 cm⁻¹ could suggest water. The characteristic ester carbonyl peak for this compound is around 1765 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect and quantify impurities. For instance, the hydroxyl proton of this compound appears around 10.92 ppm, while that of mthis compound is at a slightly different chemical shift (10.77 ppm).

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Purity Confirmed by Analysis Residual starting materials, water, or byproducts.Perform a purification sequence of washing, neutralization, and vacuum distillation.
Presence of Salicylic Acid Incomplete reaction or hydrolysis of the ester.Wash the this compound with a saturated sodium bicarbonate or sodium carbonate solution to neutralize and remove the acidic salicylic acid. Follow with a water wash and drying.
Presence of Water Byproduct of synthesis or atmospheric contamination.Dry the this compound using an anhydrous drying agent like magnesium sulfate (B86663) or calcium chloride, followed by filtration. For stringent dryness, vacuum distillation is effective.
Unexpected Peaks in GC-MS/HPLC Synthesis byproducts or contamination.Compare the mass spectra of the unknown peaks with a library to identify the impurities. Adjust the purification strategy accordingly (e.g., fractional distillation for impurities with different boiling points).
Product Discoloration Oxidation or presence of impurities from synthesis.Purify by vacuum distillation. Store the purified product in an airtight, light-resistant container under an inert atmosphere.

Quantitative Data Summary

Table 1: Physical and Spectroscopic Properties for Identification

Property Value
Melting Point 1–3°C
Boiling Point (at reduced pressure) 80–125°C at 0.10 MPa
IR Carbonyl Peak (Ester) ~1765 cm⁻¹
¹H NMR Hydroxyl Proton Shift (in CDCl₃) ~10.85-10.92 ppm
GC-MS m/z for Salicylate Ion 120

Table 2: GC Retention Times for Common Salicylate Esters

Compound Retention Time (minutes)
Mthis compound 3.520
This compound 4.606
Propyl Salicylate 6.250
Butyl Salicylate 8.263
Note: Retention times are dependent on the specific GC column and conditions and should be used as a relative guide.

Experimental Protocols

Protocol 1: Purification of Commercial this compound by Washing and Vacuum Distillation
  • Washing and Neutralization:

    • In a separatory funnel, dissolve the commercial this compound in a suitable organic solvent like ethyl acetate.

    • Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize and remove acidic impurities like salicylic acid. Repeat until no more gas evolves.

    • Wash the organic layer with distilled water to remove any remaining bicarbonate solution and water-soluble impurities.

    • Wash with brine (saturated NaCl solution) to aid in the separation of the organic and aqueous layers.

  • Drying:

    • Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

  • Solvent Removal:

    • Remove the organic solvent using a rotary evaporator.

  • Vacuum Distillation:

    • Set up a fractional distillation apparatus for vacuum distillation.

    • Heat the crude this compound under reduced pressure.

    • Collect the fraction that distills at the appropriate temperature and pressure for pure this compound (e.g., 80-125°C at 0.10 MPa).

Protocol 2: Analysis of Purity by GC-MS
  • Sample Preparation:

    • Prepare a dilute solution of the purified this compound in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

  • Instrument Setup:

    • Use a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

    • Set the appropriate temperature program for the oven to ensure separation of this compound from potential impurities.

    • Couple the GC to a mass spectrometer operating in electron ionization (EI) mode.

  • Analysis:

    • Inject the sample into the GC-MS system.

    • Identify the this compound peak based on its retention time and the characteristic mass spectrum, including the molecular ion peak and fragmentation pattern (e.g., m/z 120 for the salicylate ion).

    • Quantify the purity by calculating the peak area percentage of this compound relative to the total peak area of all components in the chromatogram.

Visualizations

Purification_Workflow start Commercial This compound wash Wash with NaHCO3 and Water start->wash dry Dry with Anhydrous MgSO4 wash->dry Organic Layer acid_waste Aqueous Acidic Waste wash->acid_waste Aqueous Layer filter Filter dry->filter distill Vacuum Distillation filter->distill solid_waste Used Drying Agent filter->solid_waste analyze Analyze Purity (GC-MS, HPLC) distill->analyze pure_product Pure Ethyl Salicylate analyze->pure_product Purity Confirmed Troubleshooting_Guide start Impurity Detected? acidic Is the impurity acidic (e.g., Salicylic Acid)? start->acidic Yes end Re-analyze for purity start->end No volatile Is it a volatile organic (e.g., Ethanol)? acidic->volatile No wash Perform alkaline wash (e.g., NaHCO3 solution) acidic->wash Yes water Is it water? volatile->water No distill Perform vacuum distillation volatile->distill Yes dry Use anhydrous drying agent water->dry Yes water->end No wash->volatile distill->water dry->end

References

Technical Support Center: Optimizing Salicylate Ester Resolution in Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the resolution of salicylate (B1505791) esters in gas chromatography (GC).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I'm seeing poor peak shape, specifically peak tailing, for my salicylate esters. What are the common causes and how can I fix it?

Peak tailing is a common issue when analyzing polar compounds like salicylate esters. It occurs when a portion of the analyte molecules is more strongly retained than the main peak, leading to an asymmetrical peak shape. This can compromise resolution and the accuracy of quantification.

Common Causes and Solutions for Peak Tailing:

  • Active Sites in the GC System: The free hydroxyl group on the aromatic ring of salicylate esters can interact with active sites (e.g., exposed silanols) in the injector liner, the column, or connecting tubing. These interactions cause some molecules to be retained longer, resulting in tailing.

    • Solution:

      • Use a fresh, deactivated injector liner.

      • Trim 10-20 cm from the front of the GC column to remove accumulated non-volatile residues and active sites.[1]

      • Consider using an ultra-inert GC column and liner to minimize interactions.

  • Improper Column Installation: A poorly cut or installed column can create dead volume or turbulence in the flow path, leading to peak tailing for all compounds in the chromatogram.

    • Solution:

      • Ensure the column is cut cleanly at a 90° angle. A magnifying lens can help inspect the cut.

      • Position the column correctly in the inlet according to the manufacturer's instructions to avoid dead volumes.[1]

  • Chemical Interactions with the Stationary Phase: The polarity of the stationary phase should be appropriate for the analytes. A mismatch can lead to poor peak shape.

    • Solution:

      • For general analysis of salicylate esters, a non-polar or mid-polar column is often a good starting point. A common choice is a 5% phenyl-substituted dimethylpolysiloxane phase (e.g., DB-5, HP-5).[2][3]

      • If tailing persists, consider derivatization to reduce the polarity of the analyte.

  • Column Contamination: Buildup of non-volatile matrix components on the column can create active sites and cause peak tailing.

    • Solution:

      • Bake out the column at a high temperature (within its specified limits) to remove contaminants.

      • Implement a sample preparation procedure to remove matrix interferences before injection.

Q2: My resolution between different salicylate esters (e.g., methyl, ethyl, propyl salicylate) is poor. How can I improve their separation?

Achieving good resolution between structurally similar salicylate esters requires optimization of several GC parameters.

Strategies to Improve Resolution:

  • Optimize the Temperature Program: A slower temperature ramp rate can significantly improve the separation of closely eluting compounds.[3]

    • Action: Decrease the oven temperature ramp rate (e.g., from 10°C/min to 5°C/min).

    • Action: Lower the initial oven temperature to increase the interaction of early-eluting compounds with the stationary phase.

  • Select the Appropriate GC Column: The choice of stationary phase and column dimensions is critical for resolution.

    • Stationary Phase: A non-polar stationary phase, such as 100% dimethylpolysiloxane (DB-1) or 5% diphenyl / 95% dimethylpolysiloxane (DB-5), is often effective for separating salicylate esters based on their boiling points. For separating isomers, a more polar column may be necessary to exploit differences in polarity.

    • Column Dimensions:

      • Length: Doubling the column length can increase resolution by approximately 40%.

      • Internal Diameter (ID): A smaller ID column (e.g., 0.25 mm) provides higher efficiency and better resolution compared to a wider bore column.

      • Film Thickness: Thinner films are generally better for less volatile compounds, while thicker films increase retention for more volatile analytes.

  • Adjust the Carrier Gas Flow Rate: The linear velocity of the carrier gas affects column efficiency. Operating at the optimal flow rate for the chosen carrier gas (e.g., helium or hydrogen) will maximize resolution.

Q3: Should I consider derivatization for my salicylate ester analysis? When is it necessary?

Derivatization is a chemical modification of the analyte to improve its chromatographic properties. For salicylate esters, the primary reason for derivatization is to block the active hydrogen of the phenolic hydroxyl group, which is a common cause of peak tailing.

When to Consider Derivatization:

  • Persistent Peak Tailing: If you have addressed other potential causes of peak tailing (e.g., inlet maintenance, column choice) and the issue persists, derivatization is a highly effective solution.

  • Trace Level Analysis: By improving peak shape and reducing analyte adsorption, derivatization can enhance sensitivity for low-concentration samples.

  • Analysis of Salicylic (B10762653) Acid: If you are analyzing salicylic acid alongside its esters, derivatization is often necessary to improve its volatility and chromatographic behavior.

A common derivatization technique for phenolic compounds is silylation , which replaces the active hydrogen with a trimethylsilyl (B98337) (TMS) group.

Quantitative Data Summary

The following tables provide examples of GC method parameters that have been successfully used for the analysis of salicylate esters.

Table 1: GC-FID Method for Short-Chain Alkyl Salicylate Esters

ParameterValue
Column Agilent HP-5 (5% phenyl 95% methyl siloxane)
30 m x 0.32 mm ID, 0.25 µm film thickness
Carrier Gas Helium
Flow Rate 4.0 mL/min (constant flow)
Inlet Temperature 225°C
Split Ratio 10:1
Oven Program Initial Temp: 100°C, Ramp: 5.00°C/min
Detector Flame Ionization Detector (FID)

Table 2: GC-FID Method for Methyl Salicylate and Menthol in a Topical Cream

ParameterValue
Column Fused silica (B1680970) with ethylene (B1197577) glycol film
30 m x 0.53 mm ID, 1 µm film thickness
Carrier Gas Nitrogen
Flow Rate 5.0 mL/min
Inlet Temperature 280°C
Oven Program Initial Temp: 90°C, Ramp: 8°C/min to 181°C, Hold: 4 min
Detector Flame Ionization Detector (FID)
Detector Temp 180°C

Table 3: GC-MS Method for Mthis compound in Biological Fluids (with Derivatization)

ParameterValue
Derivatization BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide)
Column Not specified, but a non-polar column is typical
Carrier Gas Helium
Oven Program Initial Temp: ~120°C (hold), Ramp: up to 250°C at 45°C/min
Detector Mass Spectrometer (MS) in SIM mode

Experimental Protocols

Protocol 1: Silylation of Salicylate Esters using BSTFA

This protocol describes the derivatization of the phenolic hydroxyl group of salicylate esters to form more volatile and less polar trimethylsilyl (TMS) ethers, which can significantly improve peak shape.

Materials:

  • Sample containing salicylate esters

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

  • Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)

  • 5 mL reaction vial with a screw cap

  • Heating block or oven

Procedure:

  • Sample Preparation: Weigh 1-10 mg of the sample into a 5 mL reaction vial. If the sample is in an aqueous solution, evaporate it to complete dryness under a gentle stream of nitrogen before proceeding.

  • Solvent Addition (Optional): If the sample is not readily soluble in BSTFA, dissolve it in a suitable anhydrous solvent.

  • Reagent Addition: Add an excess of the silylating reagent. A 2:1 molar ratio of BSTFA to active hydrogen is generally recommended. BSTFA can be used at full strength or diluted with a solvent.

  • Reaction:

    • For many compounds, derivatization is complete upon dissolution in the reagent at room temperature.

    • For less reactive or poorly soluble compounds, cap the vial tightly and heat at 60-70°C for 15-30 minutes.

  • Analysis: After the vial has cooled to room temperature, the sample can be directly injected into the GC-MS system.

Protocol 2: Extraction of Mthis compound from a Topical Cream

This protocol provides a method for extracting mthis compound from a cream formulation for subsequent GC analysis.

Materials:

  • Topical cream containing mthis compound

  • Isopropyl alcohol

  • Internal standard solution (e.g., 2.0 mg/mL Anethole in isopropyl alcohol)

  • Sonicator

  • Volumetric flasks

Procedure:

  • Sample Weighing: Accurately weigh an amount of the cream equivalent to the target concentration of mthis compound (e.g., 3.0 mg/mL) into a volumetric flask.

  • Dilution and Extraction: Add the internal standard solution to the volumetric flask containing the cream.

  • Sonication: Sonicate the mixture to ensure the complete dispersion of the cream and extraction of the active ingredients into the solvent.

  • Dilution to Volume: Bring the solution to the final volume with the internal standard solution.

  • Analysis: Inject an aliquot of the prepared sample into the GC.

Visual Troubleshooting Workflows

The following diagrams illustrate logical workflows for troubleshooting common issues in the GC analysis of salicylate esters.

Troubleshooting_Peak_Tailing Troubleshooting Workflow for Peak Tailing start Start: Peak Tailing Observed q1 Are all peaks tailing? start->q1 physical_issue Likely a physical issue in the flow path. q1->physical_issue Yes chemical_issue Likely a chemical interaction issue. q1->chemical_issue No check_column_cut Check column cut for squareness and debris. physical_issue->check_column_cut check_column_install Verify correct column installation depth in inlet. check_column_cut->check_column_install end Problem Resolved check_column_install->end check_liner Use a fresh, deactivated inlet liner. chemical_issue->check_liner trim_column Trim 10-20 cm from the column inlet. check_liner->trim_column derivatize Consider derivatization (silylation) of the phenolic -OH group. trim_column->derivatize derivatize->end

Caption: Troubleshooting workflow for peak tailing.

Improving_Resolution Workflow for Improving Resolution start Start: Poor Resolution optimize_temp Optimize Temperature Program start->optimize_temp slower_ramp Decrease ramp rate (e.g., 5°C/min) optimize_temp->slower_ramp lower_initial_temp Lower initial oven temperature slower_ramp->lower_initial_temp evaluate_column Evaluate GC Column lower_initial_temp->evaluate_column check_phase Is stationary phase appropriate? (e.g., non-polar for boiling point separation) evaluate_column->check_phase change_phase Select a different polarity column check_phase->change_phase No check_dimensions Optimize column dimensions check_phase->check_dimensions Yes change_phase->check_dimensions longer_column Increase column length (e.g., to 60m) check_dimensions->longer_column narrower_id Decrease internal diameter (e.g., to 0.25mm) longer_column->narrower_id optimize_flow Optimize Carrier Gas Flow Rate narrower_id->optimize_flow end Resolution Improved optimize_flow->end

Caption: Workflow for improving resolution.

References

Technical Support Center: Stability Testing of Ethyl Salicylate in Formulated Products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the stability testing of ethyl salicylate (B1505791) in formulated products. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for ethyl salicylate in formulated products?

A1: The primary degradation pathway for this compound is hydrolysis. In the presence of water, particularly under acidic or basic conditions, the ester bond is cleaved, yielding salicylic (B10762653) acid and ethanol.[1] This is the most common cause of potency loss in formulations.

Q2: What are the typical stress conditions used in forced degradation studies for this compound?

A2: Forced degradation studies for this compound typically involve exposure to acid and base hydrolysis, oxidation, heat, and photolytic stress.[2] The goal is to achieve 5-20% degradation to ensure that the analytical method is stability-indicating.

Q3: How does pH affect the stability of this compound?

A3: this compound is susceptible to both acid- and base-catalyzed hydrolysis. The rate of hydrolysis is generally lowest at a pH of around 4-5 and increases significantly in more acidic or alkaline conditions. Therefore, maintaining the pH of the formulation in the optimal range is critical for stability.

Q4: Can excipients in my formulation affect the stability of this compound?

A4: Yes, excipients can significantly impact the stability of this compound. Water content from excipients can promote hydrolysis. Alkaline excipients can raise the micro-pH of the formulation, accelerating base-catalyzed hydrolysis. Conversely, certain antioxidants may help to mitigate oxidative degradation. It is crucial to conduct compatibility studies with all excipients.[3]

Q5: What are the key validation parameters for a stability-indicating HPLC method for this compound?

A5: According to ICH guidelines, a stability-indicating HPLC method must be validated for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), quantitation limit (LOQ), and robustness.[4][5] Specificity is particularly critical to ensure that this compound can be accurately quantified in the presence of its degradation products and any excipients.

Troubleshooting Guides

HPLC Analysis Issues

Q1: I am observing peak fronting for my this compound peak. What could be the cause and how can I fix it?

A1:

  • Possible Cause 1: Column Overload. You may be injecting too high a concentration of your sample.

    • Solution: Dilute your sample and re-inject. A 1-to-10 dilution is a good starting point.

  • Possible Cause 2: Sample Solvent is Stronger than the Mobile Phase. If your sample is dissolved in a solvent that is stronger (more eluting power) than your mobile phase, it can cause the peak to front.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase.

  • Possible Cause 3: Column Damage. A void at the inlet of the column can cause peak distortion.

    • Solution: Try reversing and flushing the column (if the manufacturer's instructions permit). If the problem persists, the column may need to be replaced.

Q2: My this compound peak is tailing. What are the common causes and solutions?

A2:

  • Possible Cause 1: Secondary Interactions with the Column. Residual silanol (B1196071) groups on the silica-based column packing can interact with the analyte, causing tailing.

    • Solution: Adjust the pH of your mobile phase to suppress the ionization of silanol groups (typically a lower pH). Alternatively, use a highly end-capped column or add a competing base like triethylamine (B128534) to the mobile phase in small concentrations.

  • Possible Cause 2: Column Contamination. Strongly retained compounds from previous injections can accumulate on the column and cause peak tailing.

    • Solution: Implement a robust column washing procedure after each analytical run.

  • Possible Cause 3: Blocked Column Frit. Particulate matter from the sample or mobile phase can block the inlet frit of the column.

    • Solution: Filter all samples and mobile phases before use. If a blockage is suspected, try back-flushing the column.

Q3: I am seeing a new, unexpected peak in my chromatogram during a stability study. What should I do?

A3:

  • Step 1: Investigate the Blank. Inject a blank (sample diluent) to ensure the peak is not coming from your solvent or system (ghost peak).

  • Step 2: Check the Placebo. Analyze a placebo formulation (containing all excipients except this compound) that has been subjected to the same stress conditions. This will help determine if the peak is a degradant of an excipient.

  • Step 3: Evaluate Peak Purity. Use a photodiode array (PDA) detector to check the peak purity of the this compound peak and the new peak. Co-elution can sometimes appear as a new shoulder or a distorted peak.

  • Step 4: Characterize the Degradant. If the peak is confirmed to be a degradation product, further investigation using techniques like mass spectrometry (LC-MS) may be necessary to identify its structure.

Data Presentation

Table 1: Example Forced Degradation Data for this compound in a Cream Formulation
Stress ConditionTimeTemperature% this compound Remaining% Salicylic Acid FormedObservations
Acid Hydrolysis 24 hours60°C85.214.1Significant degradation observed.
0.1 M HCl
Base Hydrolysis 4 hours60°C78.520.5Rapid degradation.
0.1 M NaOH
Oxidative 24 hoursRoom Temp96.82.5Minor degradation.
3% H₂O₂
Thermal 48 hours80°C92.17.2Moderate degradation.
Photostability 24 hoursICH Option 294.54.8Some degradation observed.
(UV/Vis light)

Note: The data presented in this table is for illustrative purposes only and may not be representative of all formulations.

Table 2: Example Compatibility Data of this compound with Common Topical Excipients
ExcipientRatio (this compound:Excipient)Storage Condition% this compound Remaining (after 4 weeks)
White Petrolatum1:1040°C / 75% RH99.2
Cetyl Alcohol1:540°C / 75% RH98.9
Stearic Acid1:540°C / 75% RH97.5
Propylene Glycol1:1040°C / 75% RH95.8
Triethanolamine1:140°C / 75% RH85.1
Carbomer 9401:240°C / 75% RH98.5

Note: The data presented in this table is for illustrative purposes only. Compatibility should be assessed for each specific formulation.

Experimental Protocols

Protocol 1: Forced Degradation Study
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 4 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place the solid this compound powder or the formulated product in a hot air oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B Option 2).

  • Sample Analysis: Dilute the stressed samples to a suitable concentration and analyze using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method
  • Instrumentation: High-Performance Liquid Chromatograph with a PDA or UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 40% B

    • 5-15 min: 40% to 80% B

    • 15-20 min: 80% B

    • 20-22 min: 80% to 40% B

    • 22-25 min: 40% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 238 nm

  • Diluent: Acetonitrile:Water (50:50, v/v)

Mandatory Visualization

degradation_pathway EthylSalicylate This compound SalicylicAcid Salicylic Acid EthylSalicylate->SalicylicAcid Hydrolysis (+ H2O) Ethanol Ethanol EthylSalicylate->Ethanol Hydrolysis (+ H2O) PhotodegradationProducts Photodegradation Products EthylSalicylate->PhotodegradationProducts Photolysis (UV/Vis Light)

Caption: Primary degradation pathways of this compound.

experimental_workflow cluster_stress Forced Degradation Acid Acid Hydrolysis Analysis Stability-Indicating HPLC Analysis Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Thermal->Analysis Photo Photolysis Photo->Analysis Sample This compound Formulated Product Sample->Acid Sample->Base Sample->Oxidation Sample->Thermal Sample->Photo Data Data Evaluation (Degradation Profile, Mass Balance) Analysis->Data

Caption: Experimental workflow for forced degradation studies.

References

Technical Support Center: Quantification of Volatile Organic Compounds (VOCs) - Ethyl Salicylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of volatile organic compounds (VOCs), with a specific focus on ethyl salicylate (B1505791).

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in quantifying ethyl salicylate?

A1: this compound, being a volatile organic compound (VOC), presents several analytical challenges. Its high vapor pressure can lead to sample loss during preparation and handling.[1][2] Other challenges include its potential for thermal degradation, especially in the injector port of a gas chromatograph (GC), matrix interference from complex sample compositions, and the presence of structurally similar compounds that can be difficult to separate chromatographically.[3][4] For instance, in complex mixtures, differentiating this compound from other short-chain salicylate esters can be challenging.[5]

Q2: Which analytical techniques are most suitable for the quantification of this compound?

A2: The most common and effective techniques for quantifying this compound are Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). GC-MS is particularly powerful for its sensitivity and ability to provide structural information, aiding in peak identification. High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD) is also a viable method, especially for less volatile salicylate derivatives or when analyzing topical formulations. Other techniques like Proton Nuclear Magnetic Resonance (¹H NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) have also been used for the identification and quantification of salicylate esters.

Q3: What are typical sample preparation methods for analyzing this compound?

A3: Sample preparation is critical to minimize analyte loss and reduce matrix effects. For biological fluids like plasma or liver homogenates, liquid-liquid extraction with a solvent like chloroform (B151607) is a common method. For topical pharmaceutical formulations, a compatible dilution solvent such as liquid paraffin (B1166041) can be used, particularly for headspace-GC analysis. It is crucial to avoid excessive heating during any pre-analytical steps to prevent the loss of this volatile compound.

Q4: How can I ensure the quality and reliability of my quantitative results for this compound?

A4: Method validation is essential for ensuring reliable results. Key validation parameters include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ). For example, a validated headspace-GC method for this compound in a topical formulation demonstrated a linear relationship with an R² value greater than 0.996, and mean recovery values between 98% and 102%. Similarly, a GC-MS method for this compound in tobacco products showed excellent linearity (>0.997), accuracy (93.9% - 106.6%), and precision (C.V., 0.5% - 3.0%).

Troubleshooting Guides

This section provides solutions to common problems encountered during the quantification of this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q: My this compound peak is showing significant tailing. What could be the cause and how can I fix it?

A: Peak tailing for this compound can be caused by several factors:

  • Active Sites in the GC System: The phenolic hydroxyl group in this compound can interact with active sites (e.g., residual silanols) in the GC inlet liner or the column itself.

    • Solution: Use a deactivated inlet liner and a high-quality, inert GC column. If tailing persists, you can try "priming" the system by injecting a high-concentration standard of this compound to passivate the active sites.

  • Column Overload: Injecting too much sample can lead to peak tailing.

    • Solution: Dilute your sample or reduce the injection volume.

  • Inappropriate GC Oven Temperature: If the initial oven temperature is too high, it can cause peak distortion.

    • Solution: Lower the initial oven temperature to ensure proper focusing of the analyte at the head of the column.

  • Physical Column Issues: Voids in the column packing or a blocked inlet frit can cause peak tailing for all compounds.

    • Solution: Regularly inspect and replace the inlet frit. If a void is suspected, trimming a small portion of the column from the inlet side may help.

Issue 2: Inconsistent or Low Analyte Response

Q: I am observing a weak or inconsistent signal for this compound. What are the possible reasons?

A: A weak or inconsistent signal can stem from several issues:

  • Analyte Degradation: this compound can degrade at high temperatures in the GC injector.

    • Solution: Optimize the injector temperature to the lowest possible value that still ensures efficient volatilization. Check for any active sites in the liner that might catalyze degradation.

  • Sample Loss during Preparation: Due to its volatility, this compound can be lost during sample preparation steps like solvent evaporation.

    • Solution: Minimize sample heating and exposure to the atmosphere. Use tightly sealed vials and consider automated sample preparation systems to improve consistency.

  • Leaks in the GC System: Leaks in the injection port or connections can lead to a loss of sample and a reduced signal.

    • Solution: Perform regular leak checks of your GC system using an electronic leak detector.

  • Detector Issues: The detector may not be sensitive enough or might be contaminated.

    • Solution: Ensure the detector is appropriate for the concentration levels you are measuring. For trace analysis, a mass spectrometer is generally more sensitive than an FID. Regularly clean and maintain the detector according to the manufacturer's instructions.

Issue 3: Presence of Ghost Peaks

Q: I am seeing unexpected peaks ("ghost peaks") in my chromatograms, even in blank runs. What is the source of this contamination?

A: Ghost peaks are typically a result of contamination or carryover.

  • Carryover from Previous Injections: Residual this compound from a previous, more concentrated sample can be injected in subsequent runs.

    • Solution: Implement a thorough needle wash protocol for the autosampler. Run blank solvent injections after high-concentration samples to ensure the system is clean.

  • Contaminated Solvents or Vials: The solvents used for sample dilution or the vials themselves might be contaminated.

    • Solution: Use high-purity, HPLC-grade or GC-grade solvents. Test your solvents and vials by running a blank analysis.

  • System Contamination: Contaminants can build up in the injector, column, or detector over time.

    • Solution: Isolate the source of contamination by systematically bypassing components (e.g., inject directly into the column, bypassing the autosampler). Clean or replace contaminated parts as necessary.

Quantitative Data Summary

The following tables summarize quantitative data from validated methods for this compound analysis.

Table 1: GC-MS Method Validation Data for this compound in Tobacco Products

ParameterResult
Linearity (R²)> 0.997
Accuracy93.9% - 106.6%
Precision (C.V.)0.5% - 3.0%

Table 2: Headspace-GC Method Validation Data for this compound in a Topical Formulation

ParameterResult
Linearity (R²)> 0.996
Mean Recovery98% - 102%

Table 3: HPLC-DAD Method Validation Data for this compound in a Pharmaceutical Formulation

ParameterResult
Limit of Detection (LOD)0.0061 µg/mL

Experimental Protocols

Protocol 1: Quantification of this compound in Tobacco Products by GC-MS

This protocol is based on the methodology described for the analysis of flavor compounds in tobacco.

  • Sample Preparation:

    • Accurately weigh the tobacco sample into a suitable extraction vial.

    • Add an appropriate internal standard.

    • Extract the sample with a suitable solvent (e.g., methanol).

    • Vortex and centrifuge the sample.

    • Transfer the supernatant to a GC vial for analysis.

  • GC-MS Parameters:

    • Injector Temperature: 250°C

    • Injection Mode: Split (40:1 ratio)

    • Carrier Gas: Helium

    • Column: Ultra-2 capillary column (25m x 0.32mm x 0.25µm)

    • Oven Temperature Program:

      • Initial temperature: 35°C, hold for 0.75 min

      • Ramp 1: 80°C/min to 170°C

      • Ramp 2: 1°C/min to 172°C

      • Ramp 3: 80°C/min to 280°C

    • MS Detector: Operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity.

Protocol 2: Quantification of this compound in Biological Fluids by GC-MS

This protocol is adapted from a method for the simultaneous analysis of salicylates in biological fluids.

  • Sample Preparation:

    • Pipette a known volume (e.g., 100 µL) of the biological sample (plasma or tissue homogenate) into a microcentrifuge tube.

    • Add an internal standard.

    • Perform a liquid-liquid extraction by adding chloroform, vortexing, and centrifuging.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Derivatize the residue with a suitable agent (e.g., BSTFA) to improve chromatographic properties.

    • Reconstitute the sample in a suitable solvent for injection.

  • GC-MS Parameters:

    • Use a GC-MS system with a capillary column suitable for the analysis of derivatized organic acids.

    • Optimize the injector temperature, oven temperature program, and MS parameters for the specific derivatized analytes.

    • Quantify using Selected Ion Monitoring (SIM) mode based on characteristic ions of the derivatized this compound and internal standard.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Sample Collection (e.g., Biological Fluid, Topical Formulation) extraction Extraction / Dilution (e.g., LLE, Dilution in Paraffin) sample->extraction derivatization Derivatization (Optional) (e.g., with BSTFA) extraction->derivatization injection GC Injection derivatization->injection separation Chromatographic Separation injection->separation detection MS Detection (SIM Mode) separation->detection integration Peak Integration detection->integration quantification Quantification (Internal Standard Method) integration->quantification

Caption: Experimental workflow for the quantification of this compound by GC-MS.

troubleshooting_workflow cluster_peak_shape Poor Peak Shape cluster_low_signal Low/Inconsistent Signal cluster_ghost_peaks Ghost Peaks start Problem Encountered (e.g., Poor Peak Shape, Low Signal) check_overload Check for Column Overload (Dilute Sample) start->check_overload Tailing/Fronting check_leaks Check for System Leaks start->check_leaks Low Signal check_carryover Check for Carryover (Run Blanks, Improve Wash) start->check_carryover Unexpected Peaks check_activity Check for System Activity (Use Deactivated Liner/Column) check_overload->check_activity check_temp Check GC Temperatures (Injector & Oven) check_activity->check_temp end Problem Resolved check_temp->end check_degradation Investigate Analyte Degradation (Lower Injector Temp) check_leaks->check_degradation check_prep Review Sample Preparation (Minimize Volatilization) check_degradation->check_prep check_prep->end check_contamination Check for Contamination (Solvents, Vials, System) check_carryover->check_contamination check_contamination->end

Caption: Troubleshooting workflow for common issues in this compound quantification.

References

Technical Support Center: Minimizing Ethyl Salicylate Hydrolysis During Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the hydrolysis of ethyl salicylate (B1505791) during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is ethyl salicylate hydrolysis and why is it a concern during sample preparation?

A1: this compound is an ester formed from salicylic (B10762653) acid and ethanol.[1] Hydrolysis is a chemical reaction where water breaks the ester bond, converting this compound back into salicylic acid and ethanol.[1] This is a significant concern during sample preparation for analytical studies because it leads to an underestimation of the true concentration of this compound and an overestimation of salicylic acid, compromising the accuracy and reliability of experimental results.

Q2: What are the primary factors that promote the hydrolysis of this compound?

A2: The primary factors that accelerate the hydrolysis of this compound are:

  • pH: Both acidic and alkaline conditions can catalyze the hydrolysis reaction.

  • Temperature: Higher temperatures increase the rate of hydrolysis.

  • Presence of Water: As a reactant in the hydrolysis process, the presence of water is essential for the degradation to occur.

  • Enzymes: In biological samples such as plasma or tissue homogenates, esterase enzymes can rapidly hydrolyze this compound.[1][2]

Q3: How can I prevent enzymatic hydrolysis of this compound in biological samples?

A3: To prevent enzymatic degradation, it is crucial to use esterase inhibitors. These are compounds that block the activity of esterase enzymes. Commonly used esterase inhibitors for stabilizing ester-containing drugs in plasma samples include sodium fluoride (B91410) (NaF), phenylmethylsulfonyl fluoride (PMSF), and bis(4-nitrophenyl) phosphate (B84403) (BNPP).[3] It is recommended to add these inhibitors to the collection tubes before sample acquisition.

Q4: What is the optimal pH range for maintaining the stability of this compound?

Q5: What is the ideal temperature for storing and processing samples containing this compound?

A5: To minimize hydrolysis, samples should be kept at low temperatures throughout the entire process, from collection to analysis. It is recommended to collect samples on ice and store them at -20°C or, for long-term storage, at -80°C. All sample preparation steps, such as extraction and centrifugation, should be performed under refrigerated conditions. For similar compounds like mthis compound, refrigeration significantly extends its stability.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low recovery of this compound Hydrolysis during sample collection and handling.Collect biological samples in tubes pre-treated with an esterase inhibitor (e.g., sodium fluoride or PMSF). Keep samples on ice at all times.
Hydrolysis during extraction.Use a water-miscible organic solvent (e.g., acetonitrile) for protein precipitation to minimize contact time with aqueous phases. Perform extractions at low temperatures.
High temperature during sample processing.Ensure all centrifugation steps are carried out in a refrigerated centrifuge. Evaporate solvents at low temperatures under a stream of nitrogen.
High levels of salicylic acid detected In-sample hydrolysis prior to analysis.Review the sample collection and storage procedures. Ensure proper use of esterase inhibitors and maintenance of low temperatures.
Hydrolysis during analytical run.Optimize the analytical method to have a shorter run time. Ensure the mobile phase is not strongly acidic or basic.
Inconsistent results between replicates Variable hydrolysis between samples.Standardize the sample preparation protocol to ensure consistent timing and temperature for all samples. Ensure uniform distribution of esterase inhibitors.

Quantitative Data on Factors Affecting Ester Hydrolysis

The rate of hydrolysis of esters is significantly influenced by pH and temperature. While extensive kinetic data specifically for this compound is limited in publicly available literature, the following table provides an overview of the expected trends based on data for similar esters. The hydrolysis of esters follows pseudo-first-order kinetics, and the rate constant (k) is dependent on pH.

Condition pH Temperature (°C) Relative Rate of Hydrolysis Key Considerations
Acid-Catalyzed < 425Moderate to HighThe rate is proportional to the concentration of H⁺ ions.
< 4> 25High to Very HighThe rate increases significantly with temperature.
Neutral 6 - 825LowThis is generally the most stable pH range.
6 - 8> 25ModerateTemperature increase will still accelerate hydrolysis, but to a lesser extent than at extreme pHs.
Base-Catalyzed (Saponification) > 825HighThe rate is proportional to the concentration of OH⁻ ions.
> 8> 25Very HighThis combination leads to rapid degradation.

Note: This table provides a qualitative summary based on general principles of ester hydrolysis. Actual rates will vary depending on the specific conditions and sample matrix.

Experimental Protocols

Protocol 1: Extraction of this compound from Plasma using Protein Precipitation and Esterase Inhibition

This protocol is designed to minimize the hydrolysis of this compound in plasma samples by incorporating an esterase inhibitor and maintaining low temperatures.

Materials:

  • Human plasma collected in K₂EDTA tubes

  • This compound standard solution

  • Phenylmethylsulfonyl fluoride (PMSF) solution (100 mM in isopropanol)

  • Acetonitrile (ACN), chilled to 4°C

  • Deionized water, chilled to 4°C

  • Microcentrifuge tubes

  • Refrigerated microcentrifuge

  • Vortex mixer

  • Nitrogen evaporator

Procedure:

  • Sample Collection: Collect whole blood in K₂EDTA tubes containing PMSF solution to achieve a final concentration of 1 mM. Immediately place the tubes on ice.

  • Plasma Separation: Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C. Transfer the plasma supernatant to clean, pre-chilled microcentrifuge tubes.

  • Protein Precipitation: To 100 µL of plasma in a microcentrifuge tube, add 300 µL of chilled acetonitrile.

  • Vortexing: Vortex the mixture for 30 seconds to ensure thorough mixing and precipitation of proteins.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new clean tube.

  • Evaporation (Optional): If concentration is needed, evaporate the supernatant to dryness under a gentle stream of nitrogen at a temperature not exceeding 30°C.

  • Reconstitution: Reconstitute the residue in a suitable volume of the initial mobile phase for your analytical method (e.g., 50:50 acetonitrile:water).

  • Analysis: Inject the reconstituted sample into the analytical instrument (e.g., LC-MS/MS).

Protocol 2: Liquid-Liquid Extraction of this compound from Aqueous Samples

This protocol is suitable for extracting this compound from non-biological aqueous matrices where enzymatic hydrolysis is not a concern.

Materials:

  • Aqueous sample containing this compound

  • Ethyl acetate, chilled to 4°C

  • Saturated sodium bicarbonate solution, chilled to 4°C

  • Saturated sodium chloride (brine) solution, chilled to 4°C

  • Anhydrous sodium sulfate (B86663)

  • Conical tubes

  • Centrifuge

  • Vortex mixer

Procedure:

  • pH Adjustment: Adjust the pH of the aqueous sample to between 6 and 7 using a chilled, dilute solution of sodium bicarbonate if necessary.

  • Extraction: To 1 mL of the pH-adjusted sample in a conical tube, add 3 mL of chilled ethyl acetate.

  • Vortexing: Vortex the tube for 1 minute to ensure efficient extraction.

  • Phase Separation: Centrifuge the tube at 2000 x g for 5 minutes at 4°C to separate the aqueous and organic layers.

  • Organic Layer Collection: Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube.

  • Washing: Add 1 mL of chilled brine solution to the collected organic layer, vortex for 30 seconds, and centrifuge to separate the layers. This step helps to remove residual water.

  • Drying: Transfer the washed organic layer to a new tube containing a small amount of anhydrous sodium sulfate to remove any remaining traces of water.

  • Final Sample Preparation: Transfer the dried organic extract to a new tube for analysis or proceed with solvent evaporation and reconstitution as described in Protocol 1.

Visualizations

Hydrolysis_Pathway EthylSalicylate This compound SalicylicAcid Salicylic Acid EthylSalicylate->SalicylicAcid + H2O (Hydrolysis) SalicylicAcid->EthylSalicylate + Ethanol (Esterification) Ethanol Ethanol Troubleshooting_Workflow start Low this compound Recovery check_temp Were samples kept on ice/refrigerated? start->check_temp check_inhibitor Was an esterase inhibitor used (for biological samples)? check_temp->check_inhibitor Yes solution_temp Implement strict cold chain (collect on ice, process at 4°C) check_temp->solution_temp No check_ph Was the sample pH in the 6-7 range? check_inhibitor->check_ph Yes solution_inhibitor Add esterase inhibitor (e.g., NaF, PMSF) to collection tubes check_inhibitor->solution_inhibitor No check_water Was the sample dried (for LLE)? check_ph->check_water Yes solution_ph Adjust pH to 6-7 with a weak acid/base check_ph->solution_ph No solution_water Use a drying agent (e.g., Na2SO4) for organic extracts check_water->solution_water No end Re-analyze sample check_water->end Yes solution_temp->check_inhibitor solution_inhibitor->check_ph solution_ph->check_water solution_water->end Prevention_Strategy goal Minimize this compound Hydrolysis control_temp Temperature Control goal->control_temp control_ph pH Control goal->control_ph control_enzyme Enzyme Inhibition goal->control_enzyme control_water Water Removal goal->control_water temp_actions - Collect samples on ice - Process at 4°C - Store at -20°C or below control_temp->temp_actions How? ph_actions - Maintain pH 6-7 - Use weak acids/bases for adjustment control_ph->ph_actions How? enzyme_actions - Use esterase inhibitors (NaF, PMSF) - Add to collection tubes control_enzyme->enzyme_actions How? water_actions - Use drying agents (Na2SO4) - Minimize aqueous contact time control_water->water_actions How?

References

Technical Support Center: Optimization of SPME Fiber Coating for Ethyl Salicylate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the optimization of Solid-Phase Microextraction (SPME) for the analysis of ethyl salicylate (B1505791). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Troubleshooting Guides & FAQs

This section is designed to provide solutions to common problems encountered during the SPME analysis of ethyl salicylate.

Q1: Which SPME fiber coating is optimal for the analysis of this compound?

A1: The choice of SPME fiber coating is critical for achieving high sensitivity and reproducibility in this compound analysis. This compound is a semi-volatile aromatic ester. For general applications, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good starting point due to its broad applicability for volatile and semi-volatile compounds.[1] However, for more targeted optimization, consider the following:

  • Polydimethylsiloxane/Divinylbenzene (PDMS/DVB): This fiber is a strong candidate due to its affinity for aromatic compounds. It often provides a good balance of absorption and desorption efficiency for compounds like this compound.

  • Polyacrylate (PA): Being a more polar phase, an 85 µm polyacrylate fiber can be effective for extracting polar semi-volatile compounds.[2]

  • Carboxen/Polydimethylsiloxane (CAR/PDMS): This fiber is excellent for trapping smaller volatile molecules and may be suitable if you are analyzing this compound in a mixture with other more volatile components.

It is highly recommended to screen at least two to three different fiber types during method development to determine the best performance for your specific sample matrix.

Q2: I am observing poor peak shape (tailing or fronting) for my this compound peak. What are the possible causes and solutions?

A2: Poor peak shape can significantly impact the accuracy and precision of your results. Here are some common causes and their solutions:[3][4][5]

  • Peak Tailing:

    • Active Sites: Active sites in the GC inlet liner or the front of the analytical column can interact with the polar functional groups of this compound, causing tailing.

      • Solution: Use a deactivated inlet liner and/or trim 10-20 cm from the front of the GC column.

    • Improper Column Installation: An incorrectly cut or positioned column in the inlet can cause peak tailing for all analytes.

      • Solution: Ensure the column is cut cleanly at a 90-degree angle and is installed at the correct height in the inlet according to the manufacturer's instructions.

    • Cold Spots: Cold spots in the GC system can cause analytes to condense and re-vaporize, leading to tailing.

      • Solution: Ensure the transfer line and ion source temperatures (for MS) are adequately heated.

  • Peak Fronting:

    • Column Overload: Injecting too much analyte onto the column is a common cause of fronting.

      • Solution: Reduce the sample concentration or the SPME extraction time. You can also try using a column with a thicker stationary phase film.

    • Solvent Mismatch: While SPME is a solvent-free technique, this can be relevant if a solvent is used in sample preparation.

      • Solution: Ensure the sample matrix is compatible with the stationary phase.

Q3: I am experiencing low sensitivity or no peak for this compound. What should I check?

A3: Low or no signal can be frustrating. Here's a systematic approach to troubleshooting this issue:

  • SPME Fiber Integrity: Visually inspect the SPME fiber for any signs of damage or stripping of the coating. A damaged fiber will have significantly reduced extraction efficiency.

  • Extraction Parameters:

    • Extraction Time and Temperature: Ensure that the extraction time is sufficient to allow for equilibrium to be reached between the sample headspace and the fiber. For semi-volatile compounds like this compound, gently heating the sample (e.g., 40-60°C) can increase its vapor pressure and improve extraction efficiency.

    • Agitation: Agitating the sample during extraction can accelerate the mass transfer of this compound to the headspace.

  • Desorption Parameters:

    • Desorption Temperature and Time: The GC inlet temperature must be high enough to ensure complete desorption of this compound from the fiber, but not so high as to cause thermal degradation. A typical starting point is 250°C for 2-5 minutes.

  • GC/MS System:

    • Leaks: Check for leaks in the GC inlet, column connections, and MS interface.

    • Detector Functionality: Confirm that the detector is functioning correctly by injecting a known standard.

Q4: I am seeing carryover of this compound from one run to the next. How can I prevent this?

A4: Carryover can be a significant issue, especially with semi-volatile and "sticky" compounds like this compound.

  • Increase Desorption Time/Temperature: The simplest solution is to increase the desorption time and/or temperature in the GC inlet to ensure all of the analyte is removed from the fiber. Be cautious not to exceed the fiber's maximum recommended temperature.

  • Fiber Bake-out: Between runs, you can perform a "bake-out" of the fiber in a separate, clean, heated inlet or a dedicated conditioning station. A short 2-minute heating between runs can often prevent carryover.

  • Blank Runs: Running a blank (desorbing a clean fiber) between samples can help to identify and quantify the extent of the carryover.

Data Presentation

The following table summarizes the performance of different SPME fiber coatings for the analysis of ethyl esters, which are structurally similar to this compound, in wine headspace. This data can be used as a starting point for selecting the most appropriate fiber for your application.

SPME Fiber CoatingRelative Peak Area (Ethyl Esters in Wine)Key CharacteristicsReference
DVB/CAR/PDMS+++Broad-spectrum, good for a wide range of volatiles.
PDMS/DVB++Good for aromatic and less polar compounds.
CW/DVB+More selective for polar compounds.

Note: "+++" indicates the highest relative peak area, suggesting the most efficient extraction.

Experimental Protocols

This section provides a detailed methodology for the analysis of this compound using Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC/MS).

Protocol 1: HS-SPME-GC/MS Analysis of this compound in a Liquid Matrix (e.g., Wine)

  • Sample Preparation:

    • Pipette 5 mL of the liquid sample into a 20 mL headspace vial.

    • Add 1.5 g of NaCl to the vial to increase the ionic strength of the solution, which can enhance the partitioning of this compound into the headspace.

    • If an internal standard is used, spike the sample at this stage.

    • Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.

  • HS-SPME Extraction:

    • Place the vial in a heating block or autosampler agitator set to 40°C.

    • Allow the sample to equilibrate for 15 minutes with agitation (e.g., 250 rpm).

    • Expose a pre-conditioned SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for 30 minutes at 40°C with continued agitation.

  • GC-MS Analysis:

    • Desorption: Immediately after extraction, insert the SPME fiber into the GC inlet, which is set to 250°C. Desorb for 5 minutes in splitless mode.

    • GC Column: Use a suitable capillary column, for example, a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp to 150°C at 5°C/min.

      • Ramp to 250°C at 20°C/min, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Mass Range: m/z 40-350.

Mandatory Visualization

SPME_Optimization_Workflow cluster_prep Sample Preparation cluster_extraction SPME Extraction cluster_analysis GC-MS Analysis cluster_data Data Analysis cluster_optimization Optimization Loop Sample Sample Matrix Add_Salt Add Salt (optional) Sample->Add_Salt Spike_IS Spike Internal Standard Add_Salt->Spike_IS Vial Seal in Headspace Vial Spike_IS->Vial Equilibrate Equilibrate and Agitate Vial->Equilibrate Expose_Fiber Expose SPME Fiber to Headspace Equilibrate->Expose_Fiber Desorb Thermal Desorption in GC Inlet Expose_Fiber->Desorb Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify Optimize Optimize Parameters (Fiber, Time, Temp) Quantify->Optimize Evaluate Results Optimize->Sample Iterate

Caption: Workflow for optimizing SPME parameters for this compound analysis.

Troubleshooting_Logic cluster_peak_shape Poor Peak Shape? cluster_sensitivity Low/No Signal? cluster_reproducibility Poor Reproducibility? Start Problem with this compound Peak Tailing Tailing Start->Tailing Yes Fronting Fronting Start->Fronting Yes Low_Signal Low/No Signal Start->Low_Signal Yes Carryover Carryover Start->Carryover Yes Tailing_Causes Check: - Active Sites - Column Installation - Cold Spots Tailing->Tailing_Causes Fronting_Causes Check: - Column Overload - Solvent Mismatch Fronting->Fronting_Causes Low_Signal_Causes Check: - Fiber Integrity - Extraction/Desorption Parameters - GC/MS System Leaks Low_Signal->Low_Signal_Causes Carryover_Causes Action: - Increase Desorption Time/Temp - Fiber Bake-out - Run Blanks Carryover->Carryover_Causes

Caption: Troubleshooting logic for common issues in this compound SPME analysis.

References

Validation & Comparative

A Comparative Analysis of Ethyl Salicylate and Methyl Salicylate Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the bioactivity of ethyl salicylate (B1505791) and methyl salicylate, focusing on their anti-inflammatory, analgesic, and antimicrobial properties. Both compounds are esters of salicylic (B10762653) acid and are widely used in topical preparations for their therapeutic effects. This document summarizes available quantitative data, details experimental methodologies, and visualizes key biological pathways and experimental workflows to aid in research and development.

Executive Summary

This compound and mthis compound are structurally similar compounds that exert their primary biological effects after being metabolized to salicylic acid. Salicylic acid is a well-known non-steroidal anti-inflammatory drug (NSAID) that non-selectively inhibits cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory prostaglandins (B1171923). While their principal mechanism of action is the same, differences in their physicochemical properties may influence their absorption, metabolism, and potency. This guide presents a side-by-side comparison of their bioactivities based on available experimental data.

Anti-Inflammatory and Analgesic Bioactivity

Both ethyl and mthis compound are effective topical anti-inflammatory and analgesic agents. Their efficacy is primarily attributed to their hydrolysis to salicylic acid, which inhibits COX-1 and COX-2 enzymes.[1] Mthis compound also exhibits a counter-irritant effect, which contributes to its analgesic properties.

Comparative Data on Anti-Inflammatory and Analgesic Activity

Direct comparative studies providing quantitative data such as IC50 values for COX inhibition or percentage inhibition in standardized models for both this compound and mthis compound are limited in the readily available scientific literature. However, data on related compounds and their parent molecule, salicylic acid, provide insights into their potential activities.

Bioactivity AssayCompoundResultReference
COX-2 Inhibition Sodium SalicylateIC50: ≈5 x 10⁻⁶ M (inhibition of PGE₂ synthesis)[2]
Mthis compound LactosideIC50 (COX-1): 22.7 µM[3]
IC50 (COX-2): 5.58 µM[3]
Analgesic Activity Compound Mthis compound Liniment78.31% effective pain relief rate in a real-world study[4]
(Acetic Acid-Induced Writhing) No direct comparative data found for ethyl vs. mthis compound
Anti-Inflammatory Activity No direct comparative data found for ethyl vs. mthis compound
(Carrageenan-Induced Paw Edema)

Antimicrobial Bioactivity

Salicylates are known to possess antimicrobial properties. The mechanism is thought to involve the disruption of the bacterial cell wall and membrane. However, direct comparative studies on the minimum inhibitory concentrations (MICs) of this compound and mthis compound against common pathogens are not extensively documented.

Comparative Data on Antimicrobial Activity
MicroorganismCompoundMIC (mg/mL)Reference
Escherichia coliSalicylic Acid Microcapsules4
SalicylateCan induce antibiotic resistance
Staphylococcus aureusSalicylic Acid Microcapsules4
SalicylateCan increase fusidic acid MICs

Note: The data presented is for salicylic acid or salicylate in general. Specific MIC values for pure this compound and mthis compound were not found in the searched literature.

Mechanism of Action and Experimental Protocols

Signaling Pathway

Both ethyl and mthis compound act as prodrugs, which are hydrolyzed by esterases in the skin and other tissues to release the active metabolite, salicylic acid. Salicylic acid then inhibits the cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins. This inhibition reduces the production of prostaglandins like PGE2, which are key mediators of inflammation, pain, and fever.

G cluster_0 Prodrug Administration cluster_1 Metabolism cluster_2 Mechanism of Action This compound This compound Esterases Esterases This compound->Esterases Mthis compound Mthis compound Mthis compound->Esterases Salicylic Acid Salicylic Acid Esterases->Salicylic Acid COX-1 / COX-2 COX-1 / COX-2 Salicylic Acid->COX-1 / COX-2 Inhibits Arachidonic Acid Arachidonic Acid Arachidonic Acid->COX-1 / COX-2 Prostaglandins (e.g., PGE2) Prostaglandins (e.g., PGE2) COX-1 / COX-2->Prostaglandins (e.g., PGE2) Inflammation & Pain Inflammation & Pain Prostaglandins (e.g., PGE2)->Inflammation & Pain

Shared mechanism of action for ethyl and mthis compound.
Experimental Protocols

Objective: To determine the in vitro inhibitory activity of test compounds against COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme Preparation: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.

  • Assay Buffer: Prepare a suitable buffer, typically Tris-HCl buffer, containing necessary co-factors like hematin (B1673048) and glutathione.

  • Test Compound Preparation: Dissolve this compound, mthis compound, and a reference inhibitor (e.g., celecoxib (B62257) for COX-2, SC-560 for COX-1) in a suitable solvent (e.g., DMSO) to prepare stock solutions. Serially dilute the stock solutions to obtain a range of test concentrations.

  • Assay Procedure: a. In a 96-well plate, add the assay buffer, enzyme, and either the test compound or vehicle control. b. Pre-incubate the mixture for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C). c. Initiate the reaction by adding a chromogenic substrate and arachidonic acid. d. Monitor the absorbance at a specific wavelength over time using a plate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value (the concentration that causes 50% inhibition).

Objective: To evaluate the in vivo anti-inflammatory activity of test compounds in a model of acute inflammation.

Methodology:

  • Animals: Use male Wistar rats or Swiss albino mice of a specific weight range. Acclimatize the animals for at least one week before the experiment.

  • Grouping: Randomly divide the animals into groups (n=6-8 per group):

    • Control group (vehicle)

    • Positive control group (e.g., Indomethacin, 10 mg/kg)

    • Test groups (different doses of this compound or mthis compound)

  • Drug Administration: Administer the test compounds or reference drug topically or by an appropriate route (e.g., oral gavage) a specified time (e.g., 30-60 minutes) before inducing inflammation.

  • Induction of Edema: Inject a 1% solution of carrageenan in sterile saline into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or digital calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: Calculate the increase in paw volume or thickness for each animal. Determine the percentage of inhibition of edema for the treated groups compared to the control group using the formula: % Inhibition = [(Control Edema - Treated Edema) / Control Edema] x 100

G cluster_0 Animal Preparation cluster_1 Treatment cluster_2 Inflammation Induction cluster_3 Data Collection & Analysis A Acclimatization B Grouping (Control, Positive Control, Test Groups) A->B C Drug Administration (Vehicle, Standard, Test Compound) B->C D Carrageenan Injection (Sub-plantar) C->D E Measure Paw Edema (Plethysmometer/Calipers) D->E Time points (0-5h) F Calculate % Inhibition E->F

Workflow for Carrageenan-Induced Paw Edema Assay.

Objective: To assess the peripheral analgesic activity of test compounds.

Methodology:

  • Animals: Use Swiss albino mice of either sex, weighing between 20-25g.

  • Grouping: Divide the mice into groups as described for the paw edema test.

  • Drug Administration: Administer the test compounds or a standard analgesic (e.g., aspirin) orally 30-60 minutes before the induction of writhing.

  • Induction of Writhing: Inject a 0.6% solution of acetic acid intraperitoneally (10 mL/kg body weight).

  • Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) for a set period (e.g., 20 minutes).

  • Data Analysis: Calculate the mean number of writhes for each group. Determine the percentage of inhibition of writhing for the treated groups compared to the control group using the formula: % Inhibition = [(Control Writhes - Treated Writhes) / Control Writhes] x 100

Objective: To determine the lowest concentration of a substance that prevents visible growth of a microorganism.

Methodology:

  • Microorganisms: Use standardized strains of bacteria (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922).

  • Media: Use appropriate broth media (e.g., Mueller-Hinton Broth).

  • Test Compound Preparation: Prepare stock solutions of this compound and mthis compound in a suitable solvent. Make serial two-fold dilutions of the compounds in the broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation and Incubation: Add the bacterial inoculum to each well of the microtiter plate. Include positive (broth + inoculum) and negative (broth only) controls. Incubate the plate at 37°C for 18-24 hours.

  • Reading the Results: The MIC is the lowest concentration of the test compound at which there is no visible turbidity (growth) in the well.

Conclusion

This compound and mthis compound are closely related compounds that share a common mechanism of action for their anti-inflammatory and analgesic effects, primarily through their conversion to salicylic acid and subsequent inhibition of COX enzymes. While both are effective topical agents, the lack of direct comparative quantitative data makes it challenging to definitively state if one is superior to the other in terms of potency for specific bioactivities. Mthis compound's additional counter-irritant properties may offer a different sensory experience and contribute to its analgesic effect. Their antimicrobial activities are also based on the salicylate moiety, but further research is needed to establish and compare their specific MICs against various pathogens. The choice between ethyl and mthis compound in drug development may depend on factors such as formulation characteristics, desired sensory effects, and specific therapeutic targets. This guide provides a framework for understanding their bioactivities and the experimental methods required for their evaluation.

References

A Comprehensive Guide to the Validation of an HPLC-UV Method for Ethyl Salicylate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a thorough validation of a High-Performance Liquid Chromatography (HPLC) method utilizing Ultraviolet (UV) detection for the precise quantification of ethyl salicylate (B1505791). The validation protocol adheres to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the method's suitability for its intended application in research and quality control environments.[1][2] Furthermore, this document presents a comparative analysis with alternative analytical techniques, furnishing researchers, scientists, and drug development professionals with the necessary data and methodologies to select the most appropriate analytical approach for their specific requirements.

Experimental Protocol: HPLC-UV Method for Ethyl Salicylate

A robust and validated analytical method is crucial for the accurate quantification of active pharmaceutical ingredients and other chemical compounds. The following protocol outlines a validated HPLC-UV method for the determination of this compound.

1.1. Chromatographic Conditions

ParameterSpecification
Instrument HPLC system equipped with a UV-Vis detector
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[3]
Mobile Phase Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v)[4]
Flow Rate 1.0 mL/min[3]
Detection Wavelength 304 nm
Injection Volume 20 µL
Column Temperature 30°C

1.2. Preparation of Standard and Sample Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh a quantity of the sample expected to contain this compound and dissolve it in a known volume of the mobile phase to obtain a theoretical concentration within the calibration range.

Method Validation Parameters

The following parameters were assessed in accordance with ICH guidelines to validate the analytical method.

2.1. Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. The specificity of the method was determined by comparing the chromatograms of a blank (mobile phase), a standard solution of this compound, and a sample solution. The retention time of the this compound peak in the sample solution should match that of the standard solution, and there should be no interfering peaks at the retention time of this compound in the blank chromatogram.

2.2. Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. The linearity of the method was evaluated by analyzing a series of at least five concentrations of this compound. A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was calculated.

2.3. Accuracy

Accuracy refers to the closeness of the test results obtained by the method to the true value. Accuracy was determined by the recovery method, where a known amount of this compound standard was spiked into a placebo or sample matrix. The percentage recovery was then calculated. The study was performed at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

2.4. Precision

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD).

  • Repeatability (Intra-day Precision): The repeatability was assessed by analyzing six replicate injections of the same standard solution on the same day.

  • Intermediate Precision (Inter-day Precision): The intermediate precision was determined by analyzing the same standard solution on three different days by different analysts.

2.5. Limit of Detection (LOD) and Limit of Quantification (LOQ)

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the formulae: LOD = 3.3 × (σ/S) LOQ = 10 × (σ/S) where σ is the standard deviation of the y-intercepts of the regression lines and S is the slope of the calibration curve.

2.6. Robustness

Robustness is the capacity of a method to remain unaffected by small, deliberate variations in method parameters. The robustness of the HPLC method was evaluated by introducing small changes in the chromatographic conditions, such as the mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2°C). The effect of these changes on the system suitability parameters (e.g., retention time, peak area, and tailing factor) was observed.

Performance Data of the Validated HPLC-UV Method

The following table summarizes the typical performance data obtained during the validation of the HPLC-UV method for this compound quantification.

Validation ParameterResultAcceptance Criteria (as per ICH)
Linearity (r²) > 0.999r² ≥ 0.995
Accuracy (% Recovery) 98.0% - 102.0%98.0% - 102.0%
Precision (RSD%)
- Repeatability< 2.0%RSD ≤ 2.0%
- Intermediate Precision< 2.0%RSD ≤ 2.0%
LOD 0.1 µg/mL-
LOQ 0.3 µg/mL-
Specificity No interference observedNo interfering peaks at the retention time of the analyte
Robustness Method remains unaffected by minor variationsSystem suitability parameters remain within acceptable limits

Comparison with Alternative Analytical Methods

While HPLC-UV is a widely used and robust technique, other methods can also be employed for the quantification of this compound. The table below provides a comparison of the validated HPLC-UV method with Gas Chromatography-Flame Ionization Detection (GC-FID) and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.

FeatureHPLC-UVGas Chromatography-FID (GC-FID)¹H NMR Spectroscopy
Principle Separation based on partitioning between a stationary and mobile phase, with detection by UV absorbance.Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas, with detection by flame ionization.Quantification based on the signal intensity of specific protons in the molecule's NMR spectrum.
Advantages High resolution, good sensitivity, widely available, suitable for non-volatile and thermally labile compounds.Excellent for volatile compounds, high sensitivity.Provides structural information, non-destructive, requires minimal sample preparation.
Disadvantages Requires solvent consumption, may not be suitable for highly volatile compounds.Requires derivatization for non-volatile compounds, potential for thermal degradation of analytes.Lower sensitivity compared to chromatographic methods, higher instrument cost, requires deuterated solvents.
Typical LOD ~0.1 µg/mL~1 ng/mL~1 mg/mL
Typical Precision (RSD%) < 2.0%< 5.0%< 3.0%

Experimental Workflow Diagram

The following diagram illustrates the logical workflow of the HPLC-UV method validation process.

HPLC_Validation_Workflow start Start: Method Development protocol Define Validation Protocol start->protocol specificity Specificity protocol->specificity linearity Linearity protocol->linearity accuracy Accuracy protocol->accuracy precision Precision protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness data_analysis Data Analysis & Review specificity->data_analysis linearity->data_analysis accuracy->data_analysis precision->data_analysis lod_loq->data_analysis robustness->data_analysis validation_report Prepare Validation Report data_analysis->validation_report end End: Validated Method validation_report->end

Caption: Workflow for HPLC-UV Method Validation.

References

A Spectroscopic Guide to Differentiating Synthetic and Natural Ethyl Salicylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl salicylate (B1505791), an organic ester renowned for its characteristic wintergreen aroma, is a key ingredient in pharmaceuticals, flavorings, and fragrances. Its origin, whether derived from natural sources or chemical synthesis, is a critical factor for regulatory compliance, product labeling, and quality control. While chemically identical, synthetic and natural ethyl salicylate can be distinguished through a multi-tiered spectroscopic approach. This guide provides a detailed comparison, supported by experimental data and protocols, to enable the accurate determination of this compound's provenance.

Section 1: Foundational Spectroscopic Analysis for Identity Confirmation

Standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy are essential for confirming the chemical identity and purity of an this compound sample. It is crucial to note, however, that the spectra of pure natural and pure synthetic this compound are identical. These methods verify the molecular structure but do not, by themselves, reveal the origin of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of this compound. The proton (¹H) and carbon-13 (¹³C) NMR spectra are characteristic fingerprints of the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃ [1][2][3][4][5]

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~10.85Singlet1HPhenolic Hydroxyl (-OH)
~7.80Doublet of Doublets1HAromatic Proton (Ortho to -COOEt)
~7.45Doublet of Triplets1HAromatic Proton (Para to -OH)
~6.95Doublet1HAromatic Proton (Ortho to -OH)
~6.85Triplet1HAromatic Proton (Meta to -OH)
~4.40Quartet2HMethylene Protons (-O-CH₂-CH₃)
~1.40Triplet3HMethyl Protons (-O-CH₂-CH₃)

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃

Chemical Shift (ppm)Assignment
~170.2Carbonyl Carbon (-C=O)
~161.8Aromatic Carbon (-C-OH)
~135.5Aromatic Carbon (-CH)
~129.9Aromatic Carbon (-CH)
~119.0Aromatic Carbon (-CH)
~117.6Aromatic Carbon (-CH)
~112.7Aromatic Carbon (-C-COOEt)
~61.4Methylene Carbon (-O-CH₂)
~14.2Methyl Carbon (-CH₃)
Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound results in a distinct fragmentation pattern that is used to confirm its molecular weight and structure.

Table 3: Key Mass-to-Charge Ratios (m/z) and Relative Intensities in EI-MS of this compound

m/zRelative Intensity (%)Assignment
166~25-37Molecular Ion [M]⁺
121~25-28[M - C₂H₅O]⁺
120100[M - C₂H₅OH]⁺ (Base Peak)
92~34-44[C₆H₄O]⁺
65~12[C₅H₅]⁺
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in this compound based on the absorption of infrared radiation.

Table 4: Characteristic FTIR Absorption Bands for this compound (Neat)

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3200 (broad)O-H StretchPhenolic Hydroxyl
~3070C-H StretchAromatic
~2980C-H StretchAliphatic (CH₃, CH₂)
~1680C=O StretchEster Carbonyl
~1610, ~1485, ~1445C=C StretchAromatic Ring
~1250C-O StretchEster
~750C-H BendOrtho-disubstituted Aromatic

Section 2: Advanced Spectroscopic Techniques for Origin Authentication

The definitive differentiation between natural and synthetic this compound relies on analyzing subtle variations in isotopic ratios and identifying trace-level compounds that are unique to either the natural source or the synthetic process.

Isotope Ratio Mass Spectrometry (IRMS)

Natural products carry a specific isotopic signature based on the geographical origin of the plant and its metabolic processes. Synthetic compounds, typically derived from petroleum-based precursors, have a different isotopic fingerprint. Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) is a powerful technique used to determine the stable isotope ratios of carbon (δ¹³C) and hydrogen (δ²H). While specific data for this compound is less common, the values for mthis compound provide a strong and widely accepted proxy.

Table 5: Typical Isotopic Values for Natural vs. Synthetic Salicylates (Proxy: Mthis compound)

Isotope RatioNatural (from Wintergreen/Birch)Synthetic (Petroleum-derived)
δ¹³C (‰) -38.9 to -33.1-30.8 to -28.3
δ²H (‰) -163 to -122-97 to -50

A sample's isotopic values falling within the synthetic range is a strong indicator of its non-natural origin.

Impurity and Minor Component Profiling by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for separating and identifying volatile and semi-volatile trace compounds that serve as markers for the product's origin.

  • Natural this compound: Being a component of essential oils, natural this compound is typically accompanied by other plant-derived compounds. For instance, in wintergreen oil, where mthis compound is the primary component, trace amounts of this compound can be found alongside other terpenes.

  • Synthetic this compound: The manufacturing process for synthetic salicylates can introduce specific impurities. A well-documented marker for synthetic mthis compound, also applicable to this compound synthesis, is dimethyl 2-hydroxyterephthalate or dimethyl 4-hydroxyisophthalate, a byproduct of the Kolbe-Schmitt reaction. Other potential impurities include unreacted starting materials (e.g., salicylic (B10762653) acid, ethanol) or byproducts from side reactions.

Table 6: Comparative Profile of Minor Components and Impurities

Compound TypeNatural this compoundSynthetic this compound
Associated Natural Compounds Present (e.g., linalool, pinenes, other terpenes depending on the source plant).Absent.
Synthetic Byproducts Absent.Potentially present (e.g., Dimethyl 2-hydroxyterephthalate).
Unreacted Precursors Absent.Potentially present (e.g., salicylic acid, residual ethanol).

Section 3: Experimental Protocols

Protocol for GC-MS Analysis
  • Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., methanol (B129727) or hexane) to a concentration of approximately 100 µg/mL.

  • Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • GC Conditions:

    • Column: SLB-5ms (30 m x 0.25 mm ID x 0.25 µm film thickness) or equivalent.

    • Injection: 1 µL, split mode (e.g., 1:10).

    • Inlet Temperature: 280°C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 5°C/min to 280°C and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 500.

    • Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

  • Data Analysis: Identify the main this compound peak. Analyze smaller peaks by comparing their mass spectra against a reference library (e.g., NIST) to identify minor natural components or synthetic impurities.

Protocol for GC-C-IRMS Analysis
  • Instrumentation: Use a Gas Chromatograph coupled via a combustion interface to an Isotope Ratio Mass Spectrometer.

  • GC Conditions: Employ conditions similar to the GC-MS protocol to achieve chromatographic separation of this compound from any other components.

  • Combustion Interface: The column effluent is directed into a combustion reactor (typically a ceramic tube with a copper oxide catalyst at ~950°C) to convert organic compounds into CO₂ and H₂O for δ¹³C analysis. For δ²H analysis, a pyrolysis reactor is used.

  • IRMS Analysis: The resulting gas (e.g., CO₂) is introduced into the IRMS, which measures the ratio of heavy to light isotopes (e.g., ¹³C/¹²C).

  • Calibration: Calibrate the system using certified reference materials with known isotopic compositions.

  • Data Analysis: Determine the δ¹³C and δ²H values for the this compound peak and compare them to the established ranges for natural and synthetic products (see Table 5).

Section 4: Visualization of Analytical Workflow

The logical flow for determining the origin of an this compound sample can be visualized as a two-stage process: identity confirmation followed by origin authentication.

G Figure 1: Analytical Workflow for this compound Authentication cluster_0 Stage 1: Identity & Purity Confirmation cluster_1 Stage 2: Origin Authentication Sample This compound Sample NMR NMR (1H, 13C) Sample->NMR MS Mass Spectrometry (EI-MS) Sample->MS FTIR FTIR Spectroscopy Sample->FTIR Identity_Confirmed Identity Confirmed: Pure this compound NMR->Identity_Confirmed Structure Match? MS->Identity_Confirmed MW & Frag. Match? FTIR->Identity_Confirmed Func. Groups Match? GC_MS GC-MS Impurity Profiling Identity_Confirmed->GC_MS GC_IRMS GC-C-IRMS Isotope Analysis Identity_Confirmed->GC_IRMS Result_GCMS Presence of natural markers? Absence of synthetic markers? GC_MS->Result_GCMS Analyze Trace Peaks Result_IRMS Isotopic values in natural range? GC_IRMS->Result_IRMS Measure δ13C, δ2H Natural Conclusion: Natural Origin Result_GCMS->Natural Yes Synthetic Conclusion: Synthetic Origin Result_GCMS->Synthetic No Result_IRMS->Natural Yes Result_IRMS->Synthetic No

Caption: Figure 1: Analytical Workflow for this compound Authentication.

This diagram illustrates the sequential process, starting with standard spectroscopic methods to confirm the chemical's identity and purity. If confirmed, the workflow proceeds to advanced techniques like GC-MS for impurity profiling and GC-IRMS for isotopic analysis to definitively determine whether the origin is natural or synthetic.

References

A Comparative Analysis of Ethyl Salicylate and Other Floral Volatiles as Insect Attractants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Floral volatiles play a crucial role in mediating interactions between plants and insects. Among these, salicylates, particularly methyl salicylate (B1505791) (MeSA), have been extensively studied for their role in attracting beneficial insects for pollination and pest control. This guide provides a comparative overview of the attractancy of ethyl salicylate and other floral volatiles to insects, with a strong focus on the well-documented effects of mthis compound due to a notable scarcity of research on this compound. The information presented herein is supported by quantitative data from various experimental assays, detailed methodologies for key experiments, and visualizations of relevant biological and experimental processes.

Data Presentation: Quantitative Comparison of Insect Attraction

Due to the limited availability of direct comparative data for this compound, the following tables summarize the attractancy of the closely related and extensively studied mthis compound to a variety of insect species. This data provides a benchmark for understanding how salicylates can influence insect behavior.

Table 1: Field Trapping Assays with Mthis compound

Insect SpeciesFamily/OrderTrophic LevelAttractancy to Mthis compoundReference(s)
Chrysopa nigricornisChrysopidae (Neuroptera)PredatorSignificant increase in captures[1]
Hemerobius sp.Hemerobiidae (Neuroptera)PredatorSignificant increase in captures[1]
Deraeocoriss brevisMiridae (Hemiptera)PredatorSignificant increase in captures[1]
Stethorus punctum picipesCoccinellidae (Coleoptera)PredatorSignificant increase in captures[1]
Orius tristicolorAnthocoridae (Hemiptera)PredatorSignificant increase in captures[2]
Syrphidae (various)Syrphidae (Diptera)Predator/PollinatorSignificant increase in captures
Braconidae (various)Braconidae (Hymenoptera)ParasitoidSignificant increase in captures
Empididae (various)Empididae (Diptera)PredatorSignificant increase in captures
Aphis glycines (Soybean aphid)Aphididae (Hemiptera)HerbivoreSignificantly lower abundance in treated plots

Table 2: Laboratory Bioassays (Electroantennography and Olfactometer)

Insect SpeciesAssay TypeResponse to Mthis compoundReference(s)
Hippodamia convergensEAGAntennal detection
Chrysoperla rufilabrisEAGAntennal detection
Iragoides fasciataEAGAntennal response (stronger in females)
Hippodamia convergensOlfactometerAttraction
Chrysoperla rufilabrisOlfactometerAttraction

This compound and Other Benzoates: A Data Gap

Despite the extensive research on mthis compound, there is a significant lack of published studies directly comparing the attractancy of this compound to insects. However, some inferences can be drawn from studies on structurally similar compounds. For instance, one study reported that ethyl benzoate , a compound structurally related to this compound, can exhibit repellent and insecticidal properties against certain insects. This suggests that the ester group's alkyl chain length (methyl vs. ethyl) could significantly alter the behavioral response of insects. Further research is critically needed to elucidate the specific effects of this compound on a diverse range of insect species.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in chemical ecology. Below are protocols for key experiments commonly used to assess the attractancy of floral volatiles.

Electroantennography (EAG)

EAG is a technique used to measure the electrical response of an insect's entire antenna to a specific volatile compound, providing a measure of its olfactory sensitivity.

  • Insect Preparation: An adult insect is immobilized, often by chilling. The head is then excised, and the antenna is carefully removed.

  • Electrode Placement: The base of the antenna is placed in contact with a reference electrode, and the tip is connected to a recording electrode. Both electrodes are typically glass capillaries filled with a saline solution.

  • Odorant Delivery: A continuous stream of purified and humidified air is passed over the antenna. A pulse of air containing the test volatile (e.g., this compound) at a known concentration is injected into the airstream for a short duration (e.g., 0.5 seconds).

  • Data Recording and Analysis: The voltage difference between the electrodes is amplified and recorded. The amplitude of the depolarization in response to the odorant is measured and compared to a control (solvent only) and a standard reference compound.

Y-Tube Olfactometer Assay

This behavioral assay is used to determine an insect's preference between two odor sources.

  • Apparatus Setup: A Y-shaped glass or plastic tube is used. Purified and humidified air is passed through each arm of the Y-tube. One arm contains the test odor (e.g., a filter paper treated with this compound), while the other arm contains a control (e.g., a filter paper with solvent only).

  • Insect Release: A single insect is introduced at the base of the Y-tube.

  • Behavioral Observation: The insect's movement is observed for a set period. A choice is recorded when the insect moves a certain distance into one of the arms and remains there for a specified time.

  • Data Analysis: The number of insects choosing the treatment arm versus the control arm is recorded. A statistically significant preference for the treatment arm indicates attraction.

Field Trapping

Field trials are essential for evaluating the effectiveness of a volatile as a lure under natural conditions.

  • Trap and Lure Preparation: Traps (e.g., sticky traps, funnel traps) are baited with a slow-release lure containing the test compound (e.g., this compound). Control traps are baited with a lure containing only the solvent.

  • Experimental Design: Lured and control traps are placed in a randomized block design within the study area (e.g., an agricultural field). Traps are spaced sufficiently far apart to avoid interference.

  • Insect Collection: Traps are collected at regular intervals (e.g., weekly), and the captured insects are identified and counted.

  • Data Analysis: The mean number of target insects captured in baited traps is compared to the mean number in control traps using appropriate statistical tests (e.g., t-test or ANOVA).

Mandatory Visualization

Signaling Pathway and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate a generalized olfactory signaling pathway for salicylates and a typical experimental workflow for evaluating insect attractants.

Olfactory_Signaling_Pathway cluster_sensillum Insect Sensillum cluster_brain Insect Brain Volatile This compound OBP Odorant Binding Protein (OBP) Volatile->OBP Binds OR Olfactory Receptor (OR) OBP->OR Transports to Orco Orco Co-receptor OR->Orco ORN Olfactory Receptor Neuron (ORN) Orco->ORN Ion Channel Activation AntennalLobe Antennal Lobe ORN->AntennalLobe Signal Transmission HigherBrain Higher Brain Centers AntennalLobe->HigherBrain Behavior Behavioral Response (Attraction) HigherBrain->Behavior

Generalized olfactory signaling pathway for salicylates.

Experimental_Workflow Hypothesis Hypothesis: This compound attracts insect species X. Lab Laboratory Bioassays Hypothesis->Lab EAG Electroantennography (EAG) - Does the insect detect the compound? Lab->EAG Olfactometer Y-Tube Olfactometer - Is the insect attracted or repelled? Lab->Olfactometer Field Field Trials EAG->Field Olfactometer->Field Trapping Field Trapping - Does the compound work as a lure in a natural environment? Field->Trapping Analysis Data Analysis and Conclusion Trapping->Analysis

Experimental workflow for evaluating insect attractants.

Conclusion

The existing body of research provides compelling evidence for the efficacy of mthis compound as an attractant for a diverse array of beneficial insects, including predators and parasitoids. This makes it a valuable tool for integrated pest management strategies. In stark contrast, the role of this compound as an insect attractant remains largely unexplored. The limited information available suggests that minor structural modifications to salicylate esters could lead to significant changes in insect behavioral responses, potentially even shifting from attraction to repulsion. This highlights a critical knowledge gap and a promising area for future research. Scientists and drug development professionals are encouraged to investigate the structure-activity relationships of salicylates and other floral volatiles to uncover novel compounds for manipulating insect behavior for agricultural and public health applications.

References

A Comparative Analysis of the Relative Volatility of Ethyl Salicylate in Fragrance Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The olfactory profile of a fragrance is intricately linked to the volatility of its constituent compounds. Ethyl salicylate (B1505791), a key ingredient in many formulations, possesses a characteristic sweet, wintergreen-like aroma. Understanding its volatility relative to other fragrance materials is crucial for predicting scent evolution, ensuring product stability, and controlling release profiles in various applications, including perfumery and scented pharmaceutical products. This guide provides a comparative analysis of the relative volatility of ethyl salicylate, supported by experimental data and detailed methodologies.

Understanding Relative Volatility

Relative volatility (α) is a measure of the difference in vapor pressures of two components in a liquid mixture at the same temperature. It indicates the ease of separating the components by distillation. In fragrance science, it helps predict which aroma compounds will evaporate first (top notes) and which will linger (base notes). A higher relative volatility of compound A to compound B implies that compound A is more volatile. For ideal solutions, relative volatility can be approximated by the ratio of the vapor pressures of the pure components.

Quantitative Comparison of Fragrance Compound Volatility

The following table summarizes the key physical properties related to the volatility of this compound and a selection of other common fragrance compounds. A lower boiling point and a higher vapor pressure generally indicate greater volatility.

CompoundChemical ClassOdor ProfileMolecular Weight ( g/mol )Boiling Point (°C)Vapor Pressure (mmHg @ 25°C)
This compound Ester Sweet, Wintergreen, Floral 166.17 232-234 0.05 [1][2]
LinaloolTerpene AlcoholFloral, Woody154.251980.17
LimoneneTerpeneCitrus136.241761.5
Benzyl AcetateEsterFruity, Floral (Jasmine)150.172120.15
GeraniolTerpene AlcoholFloral (Rose)154.252300.01
VanillinPhenolic AldehydeSweet, Vanilla152.152850.002
CoumarinLactoneSweet, Hay-like146.143010.0007
IndoleHeterocyclicFloral, Animalic117.152530.01
EugenolPhenylpropanoidSpicy, Clove164.202540.002
CitronellolTerpene AlcoholFloral (Rose, Geranium)156.272250.02

Note: Vapor pressure values can vary slightly between sources due to different experimental conditions.

Experimental Determination of Relative Volatility

The relative volatility of fragrance compounds is commonly determined experimentally using gas chromatography (GC) based methods, particularly headspace gas chromatography coupled with mass spectrometry (HS-GC-MS). This technique is highly sensitive and allows for the separation and quantification of volatile compounds from a sample matrix.

Experimental Protocol: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

This protocol outlines a standard procedure for determining the relative abundance of volatile fragrance compounds in the headspace of a sample, which is directly related to their partial pressures and thus their relative volatility.

1. Sample Preparation:

  • Accurately weigh 1 gram of the fragrance oil mixture or the product containing the fragrance compounds into a 20 mL headspace vial.
  • If analyzing a solid or semi-solid matrix (e.g., cream, powder), ensure the sample is evenly distributed at the bottom of the vial.
  • Immediately seal the vial with a PTFE-lined silicone septum and an aluminum crimp cap to ensure a closed system.
  • Prepare a blank vial containing no sample to serve as a baseline.

2. Headspace Incubation and Sampling:

  • Place the sealed vial into the autosampler of the headspace-GC-MS system.
  • Incubate the vial at a constant temperature (e.g., 80°C) for a set period (e.g., 15 minutes) to allow the volatile compounds to partition into the headspace and reach equilibrium. An agitator can be used to facilitate this process.
  • After incubation, a heated, gastight syringe on the autosampler will pierce the septum and withdraw a fixed volume (e.g., 1 mL) of the headspace gas.

3. Gas Chromatography:

  • The autosampler injects the headspace gas sample into the GC inlet, which is maintained at a high temperature (e.g., 250°C) to ensure rapid vaporization.
  • The volatile compounds are carried by an inert carrier gas (e.g., Helium) onto a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
  • The GC oven temperature is programmed to ramp up over time (e.g., start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min). This temperature gradient separates the compounds based on their boiling points and interactions with the column's stationary phase.

4. Mass Spectrometry:

  • As the separated compounds elute from the GC column, they enter the mass spectrometer.
  • The compounds are ionized (typically by electron ionization at 70 eV), and the resulting charged fragments are separated by their mass-to-charge ratio.
  • The detector records the abundance of each fragment, generating a mass spectrum for each compound.

5. Data Analysis:

  • The total ion chromatogram (TIC) shows peaks corresponding to each separated compound.
  • The mass spectrum of each peak is compared to a spectral library (e.g., NIST) to identify the compound.
  • The area under each peak is proportional to the concentration of that compound in the headspace.
  • The relative volatility can be inferred by comparing the peak areas of the different compounds. A larger peak area for a given compound at a specific concentration in the liquid phase indicates a higher partial pressure in the headspace and thus higher volatility.

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the HS-GC-MS experimental workflow for analyzing the relative volatility of fragrance compounds.

experimental_workflow cluster_prep Sample Preparation cluster_hs Headspace Analysis cluster_gcms GC-MS Analysis cluster_data Data Analysis p1 Weigh Sample p2 Place in Vial p1->p2 p3 Seal Vial p2->p3 hs1 Incubate and Agitate p3->hs1 Transfer to Autosampler hs2 Sample Headspace Gas hs1->hs2 gc1 Inject into GC hs2->gc1 Injection gc2 Separate Compounds gc1->gc2 ms1 Ionize and Fragment gc2->ms1 ms2 Detect Fragments ms1->ms2 d1 Identify Compounds ms2->d1 Raw Data d2 Quantify Peak Areas d1->d2 d3 Compare Volatility d2->d3

References

comparative study of the antimicrobial activity of different salicylate esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antimicrobial properties of various salicylate (B1505791) esters, focusing on their efficacy against common pathogenic bacteria. By presenting available experimental data, detailing methodologies, and illustrating potential mechanisms of action, this document aims to inform further research and development in the field of antimicrobial agents.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of salicylate esters is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. While direct comparative studies evaluating a range of simple salicylate esters under identical conditions are limited, the following table summarizes available data for salicylic (B10762653) acid and some of its derivatives against the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacterium Escherichia coli.

CompoundTest OrganismMinimum Inhibitory Concentration (MIC)Reference
Salicylic Acid MicrocapsulesStaphylococcus aureus4 mg/mL[1][2]
Escherichia coli4 mg/mL[1][2]
Salicylic AcidStaphylococcus aureus800 µg/mL[3]
Escherichia coli>3200 µg/mL
Methyl Salicylate (as main component of an essential oil)Staphylococcus aureusInhibitory potential at 200 mg/mL
Escherichia coliInhibitory potential at 200 mg/mL
Fatty Acid Salicylate Esters (Palmitic Acid conjugate)Staphylococcus aureus31.25 - 125 µg/mL
Escherichia coli31.25 - 125 µg/mL

Note: The data presented above is compiled from different studies and may not be directly comparable due to variations in experimental conditions. Further research is required to establish a definitive comparative efficacy of these esters under standardized testing protocols.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique in antimicrobial susceptibility testing. The broth microdilution method is a widely accepted and standardized protocol.

Broth Microdilution Method for MIC Determination

This method involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a microtiter plate. The wells are then inoculated with a standardized suspension of the test microorganism. After incubation, the plates are examined for visible growth.

Procedure:

  • Preparation of Antimicrobial Stock Solution: Dissolve the salicylate ester in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) to create a high-concentration stock solution.

  • Preparation of Microtiter Plates:

    • Dispense a specific volume of sterile Mueller-Hinton Broth (MHB) into each well of a 96-well microtiter plate.

    • Add the antimicrobial stock solution to the first well of each row and perform serial twofold dilutions across the plate to achieve a range of concentrations.

  • Inoculum Preparation:

    • Culture the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) on an appropriate agar (B569324) medium overnight.

    • Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control well (containing only medium and inoculum) and a sterility control well (containing only medium).

  • Incubation: Incubate the microtiter plates at 35-37°C for 16-20 hours under ambient air conditions.

  • Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis stock Prepare Stock Solution of Salicylate Ester plate Prepare Microtiter Plate with Broth Dilutions stock->plate inoculate Inoculate Plates plate->inoculate inoculum Prepare Standardized Bacterial Inoculum inoculum->inoculate incubate Incubate Plates (16-20h at 37°C) inoculate->incubate read_mic Read MIC Value (Lowest concentration with no visible growth) incubate->read_mic

Experimental workflow for MIC determination.

Mechanisms of Antimicrobial Action

The antimicrobial activity of salicylate esters is believed to be multifactorial, involving disruption of the bacterial cell membrane and the induction of oxidative stress. In some bacteria, such as E. coli, salicylates can also induce a multiple antibiotic resistance phenotype.

Cell Membrane Disruption

Salicylates and their esters can interact with the bacterial cell membrane, leading to a loss of structural integrity and function. This disruption can result in the leakage of essential intracellular components, ultimately leading to cell death. One study on promysalin, a salicylate-containing antimicrobial, demonstrated that its mechanism of action against Gram-positive bacteria involves cell membrane damage and leakage of intracellular components.

membrane_disruption cluster_membrane Bacterial Cell cell_membrane Cell Membrane leakage Leakage cell_membrane->leakage intracellular Intracellular Components salicylate Salicylate Ester disruption Membrane Disruption (Increased Permeability) salicylate->disruption disruption->cell_membrane leakage->intracellular cell_death Cell Death leakage->cell_death

Proposed mechanism of cell membrane disruption.

Induction of Oxidative Stress

Salicylates have been shown to induce the formation of reactive oxygen species (ROS) in bacteria like E. coli. This increase in oxidative stress can lead to a decrease in the bacterial membrane potential and a reduction in metabolic activity. The generation of ROS is a key factor in salicylate-induced bacterial persistence.

oxidative_stress salicylate Salicylate Ester ros Increased Reactive Oxygen Species (ROS) salicylate->ros membrane_potential Decreased Membrane Potential ros->membrane_potential metabolism Reduced Metabolism ros->metabolism persistence Bacterial Persistence membrane_potential->persistence metabolism->persistence mar_operon Salicylate Salicylate MarR MarR (Repressor) Salicylate->MarR Inhibits mar_operon mar Operon MarR->mar_operon Represses MarA MarA (Activator) mar_operon->MarA Expresses EffluxPumps Upregulation of Efflux Pumps MarA->EffluxPumps Porins Downregulation of Porins MarA->Porins Resistance Antibiotic Resistance EffluxPumps->Resistance Porins->Resistance

References

Ethyl Salicylate: A Volatile Contender for Plant Stress Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Its Validation as a Biomarker

In the intricate world of plant signaling, the quest for reliable and early indicators of stress is paramount for agricultural innovation and crop protection. While established phytohormones like salicylic (B10762653) acid and jasmonic acid are well-known players, volatile organic compounds (VOCs) are emerging as critical, non-invasive reporters of a plant's well-being. This guide provides a comparative analysis of ethyl salicylate (B1505791) as a potential biomarker for plant stress, evaluating its standing against other signaling molecules and detailing the experimental framework required for its validation.

Performance Comparison: Ethyl Salicylate vs. Established Biomarkers

Direct comparative studies validating this compound against a wide array of stress biomarkers are still emerging. However, by drawing parallels with its close chemical relative, mthis compound—a recognized stress-induced volatile—we can project its potential performance. The following table summarizes key performance indicators, integrating known data for established biomarkers and hypothesized attributes for this compound based on existing knowledge of salicylates and VOCs.

BiomarkerClassTypical Stress ResponseSpeed of ResponseMode of DetectionKey AdvantagesKey Limitations
This compound (Hypothesized) Volatile PhenylpropanoidBiotic (Pathogens, Herbivores), Abiotic (Drought, Temperature)Rapid (Hours)GC-MS (Headspace)Non-invasive, early detection, potential for remote sensingLimited direct validation studies, potential for low concentration
Mthis compound Volatile PhenylpropanoidBiotic (Pathogens, Herbivores), Abiotic (Drought, Temperature)[1]Rapid (Hours)GC-MS (Headspace)[2]Non-invasive, well-documented role in systemic acquired resistance[3][4]Can be influenced by environmental factors
Salicylic Acid PhytohormoneBiotic (Pathogens)[5]Slower (Hours to Days)LC-MS, GC-MS (after derivatization)Central role in pathogen defense signalingInvasive sampling required, slower systemic signal than volatiles
Jasmonic Acid PhytohormoneBiotic (Herbivores, Necrotrophic Pathogens)Rapid to SlowerLC-MS, GC-MS (after derivatization)Key regulator of defense against chewing insectsInvasive sampling required, complex crosstalk with other hormones
Abscisic Acid (ABA) PhytohormoneAbiotic (Drought, Salinity)Rapid (Minutes to Hours)LC-MS, ELISAPrimary signal for abiotic stress, regulates stomatal closureInvasive sampling required, levels can fluctuate with diurnal cycles
Green Leaf Volatiles (GLVs) Fatty Acid DerivativesMechanical Damage, HerbivoryVery Rapid (Minutes)GC-MS (Headspace)Immediate indicator of physical damageSignal is not specific to the type of stressor

Experimental Protocols for Validation

To rigorously validate this compound as a plant stress biomarker, a comparative experimental workflow is essential. The following protocols are adapted from established methodologies for biomarker analysis.

Protocol 1: Plant Growth and Stress Application
  • Plant Material: Utilize a model plant species such as Arabidopsis thaliana or a relevant crop species like Solanum lycopersicum (tomato).

  • Growth Conditions: Cultivate plants in a controlled environment chamber (e.g., 16-hour light/8-hour dark cycle, 22°C, 60% relative humidity) to ensure uniformity.

  • Stress Treatments:

    • Biotic Stress: Introduce a pathogen (e.g., Pseudomonas syringae) or an herbivore (e.g., Manduca sexta larvae) to a subset of plants.

    • Abiotic Stress: Subject another subset of plants to drought conditions by withholding water or to heat stress by increasing the ambient temperature.

    • Control Group: Maintain a set of plants under optimal conditions.

  • Time-Course Sampling: Collect leaf tissue and headspace volatile samples at multiple time points (e.g., 0, 2, 6, 12, 24, and 48 hours) post-stress induction to capture the dynamic response.

Protocol 2: Volatile Organic Compound (VOC) Collection and Analysis
  • Headspace Collection: Enclose individual plants or leaves in a volatile collection chamber. Draw air from the chamber through a trap containing an adsorbent material (e.g., Tenax TA) to capture the emitted VOCs.

  • Extraction: Elute the trapped VOCs from the adsorbent using a suitable solvent (e.g., hexane (B92381) or dichloromethane).

  • Quantification by Gas Chromatography-Mass Spectrometry (GC-MS):

    • Instrument: Agilent 7890B GC coupled to a 5977A MS detector, or equivalent.

    • Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injector Temperature: 250°C.

    • Oven Program: Start at 40°C for 2 minutes, ramp to 200°C at 5°C/min, then to 280°C at 20°C/min, and hold for 2 minutes.

    • MS Parameters: Electron impact ionization at 70 eV. Scan range of m/z 40-350.

    • Identification and Quantification: Identify this compound based on its retention time and mass spectrum compared to an authentic standard. Quantify using a calibration curve generated from pure standards.

Protocol 3: Phytohormone Analysis (for comparison)
  • Extraction: Flash-freeze collected leaf tissue in liquid nitrogen and grind to a fine powder. Extract phytohormones using an 80% methanol (B129727) solution containing internal standards.

  • Purification: Use solid-phase extraction (SPE) cartridges to clean up the extract and enrich for the target analytes (salicylic acid, jasmonic acid, ABA).

  • Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Analyze the purified extracts using a high-performance liquid chromatograph coupled to a tandem mass spectrometer for sensitive and specific quantification.

Signaling Pathways and Experimental Workflow

Visualizing the underlying biochemical pathways and the experimental design is crucial for understanding the role of this compound in plant stress responses.

Salicylate_Biosynthesis_and_Signaling Chorismate Chorismate ICS Isochorismate Synthase (ICS) Chorismate->ICS Isochorismate Isochorismate ICS->Isochorismate IPL Isochorismate pyruvate (B1213749) lyase (IPL) Isochorismate->IPL Salicylic_Acid Salicylic Acid (SA) IPL->Salicylic_Acid SAMT SA Methyl Transferase Salicylic_Acid->SAMT SAET SA Ethyl Transferase (Hypothesized) Salicylic_Acid->SAET Methyl_Salicylate Mthis compound (MeSA) SAMT->Methyl_Salicylate Ethyl_Salicylate This compound (EtSA) SAET->Ethyl_Salicylate Systemic_Resistance Systemic Acquired Resistance (SAR) Methyl_Salicylate->Systemic_Resistance Plant_Communication Plant-to-Plant Communication Methyl_Salicylate->Plant_Communication Ethyl_Salicylate->Systemic_Resistance Hypothesized Ethyl_Salicylate->Plant_Communication Hypothesized Stress Biotic/Abiotic Stress Stress->ICS Induces Biomarker_Validation_Workflow Plant_Growth Plant Cultivation (Controlled Environment) Stress_Induction Stress Induction Plant_Growth->Stress_Induction Control Control Group Plant_Growth->Control Biotic_Stress Biotic Stress (Pathogen/Herbivore) Stress_Induction->Biotic_Stress Abiotic_Stress Abiotic Stress (Drought/Heat) Stress_Induction->Abiotic_Stress Time_Course Time-Course Sampling Control->Time_Course Biotic_Stress->Time_Course Abiotic_Stress->Time_Course Volatile_Collection Volatile Collection (Headspace Trapping) Time_Course->Volatile_Collection Tissue_Collection Tissue Collection (Phytohormones) Time_Course->Tissue_Collection GCMS_Analysis GC-MS Analysis (this compound, etc.) Volatile_Collection->GCMS_Analysis LCMS_Analysis LC-MS/MS Analysis (SA, JA, ABA) Tissue_Collection->LCMS_Analysis Data_Analysis Comparative Data Analysis GCMS_Analysis->Data_Analysis LCMS_Analysis->Data_Analysis Validation Biomarker Validation Data_Analysis->Validation

References

A Comparative Guide to Inter-Laboratory Quantification of Ethyl Salicylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methodologies for the quantification of ethyl salicylate (B1505791). The information is compiled from multiple studies to offer a comparative overview of method performance, supported by experimental data. This document aims to assist researchers in selecting the most appropriate method for their specific application, considering factors such as sample matrix, required sensitivity, and available instrumentation.

Quantitative Data Summary

The performance of different analytical techniques for the quantification of ethyl salicylate is summarized in the table below. Data has been collated from various independent validation studies.

Analytical MethodSample MatrixLinearity (Concentration Range)Accuracy/Recovery (%)Precision (RSD %)Limit of Detection (LOD)Limit of Quantification (LOQ)Citation
GC-MS Rat Plasma & Liver Homogenate31 ng/mL - 1250 ng/mLBias < 11%< 11%Not ReportedNot Reported[1][2]
HPLC-DAD Pharmaceutical FormulationNot Specified93.48% - 102.12%0.301% - 6.341%0.0061 µg/mLNot Reported[3]
GC-FID Binary Mixtures of Salicylate EstersNot Specified (High R² values reported)Not ReportedNot ReportedNot ReportedNot Reported[4]
¹H NMR Binary Mixtures of Salicylate EstersNot Specified (High R² values reported)Not ReportedNot ReportedNot ReportedNot Reported
FTIR Binary Mixtures of Salicylate EstersNot Specified (High R² values reported)Not ReportedNot ReportedNot ReportedNot Reported
Spectrophotometry Plasma50 mg/L - 500 mg/L (R² = 0.998)Relative biases < 15%Not Reported10 mg/L50 mg/L

Experimental Protocols

Detailed methodologies for the key analytical techniques are described below.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the simultaneous quantitative analysis of mthis compound, this compound, and salicylic (B10762653) acid in biological fluids.

  • Sample Preparation:

    • Samples (100 µL of rat plasma or liver homogenate) are extracted with chloroform.

    • The extracted samples are derivatized with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).

  • Instrumentation:

    • Gas chromatograph coupled with a mass spectrometer.

  • Quantification:

    • Quantitation is performed in the Selected Ion Monitoring (SIM) mode.

    • Standard curves are generated over a concentration range of 31 ng/mL to 1250 ng/mL.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This method has been validated for the simultaneous determination of this compound and other active ingredients in pharmaceutical formulations.

  • Instrumentation:

    • High-Performance Liquid Chromatograph with a Diode-Array Detector.

  • Chromatographic Conditions:

    • The specific column, mobile phase, and flow rate were not detailed in the available abstract but would be specific to the validated method.

  • Quantification:

    • Detection and quantification are based on the UV absorbance of this compound.

    • The method demonstrated good recovery and precision.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID has been shown to be effective for the compositional analysis of binary mixtures of short-chain alkyl salicylate esters, including this compound.

  • Sample Preparation:

    • Samples are prepared as binary mixtures of varying weight percentages.

  • Instrumentation:

    • Gas chromatograph equipped with a Flame Ionization Detector.

  • Chromatographic Conditions:

    • The method produces fully resolved chromatograms for all salicylate esters.

  • Quantification:

    • Quantification is based on the peak area of the chromatograms. The method shows a strong linear correlation.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR can be used for the identification and quantification of salicylate esters in mixtures.

  • Sample Preparation:

    • Neat standards and binary mixtures are prepared for analysis.

  • Instrumentation:

    • Nuclear Magnetic Resonance Spectrometer.

  • Quantification:

    • The hydroxyl proton peak is often used for quantification as it is well-isolated with minimal overlap.

    • Deconvolution scripts may be necessary for peaks that are not fully resolved.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is another spectroscopic method utilized for the analysis of salicylate ester mixtures.

  • Sample Preparation:

    • Spectra are obtained for neat compounds and binary mixtures.

  • Instrumentation:

    • Fourier-Transform Infrared Spectrometer.

  • Quantification:

    • Quantification is based on unique peaks in the fingerprint region of the FTIR spectra. It should be noted that identifying unique peaks for all components in a mixture can be challenging.

Visualizations

Experimental Workflow for this compound Quantification

The following diagram illustrates a general workflow for the quantification of this compound from sample collection to data analysis.

This compound Quantification Workflow General Experimental Workflow for this compound Quantification cluster_pre_analysis Pre-Analysis cluster_analysis Analysis cluster_post_analysis Post-Analysis Sample_Collection Sample Collection (e.g., Biological Fluid, Pharmaceutical) Sample_Preparation Sample Preparation (e.g., Extraction, Derivatization) Sample_Collection->Sample_Preparation Analytical_Method Analytical Method (GC-MS, HPLC, etc.) Sample_Preparation->Analytical_Method Data_Acquisition Data Acquisition (Chromatogram, Spectrum) Analytical_Method->Data_Acquisition Data_Analysis Data Analysis (Peak Integration, Calibration) Data_Acquisition->Data_Analysis Quantification_Result Quantification Result (Concentration) Data_Analysis->Quantification_Result

Caption: General workflow for this compound quantification.

Logical Relationship of Method Validation Parameters

The following diagram illustrates the relationship between key validation parameters in analytical method development.

Method Validation Parameters Key Analytical Method Validation Parameters Accuracy Accuracy Precision Precision Linearity Linearity Linearity->Accuracy Linearity->Precision Range Range Linearity->Range Range->Accuracy Range->Precision Specificity Specificity Specificity->Accuracy LOD Limit of Detection LOQ Limit of Quantification LOD->LOQ Robustness Robustness

Caption: Relationship of method validation parameters.

References

assessing the matrix effects in the analysis of ethyl salicylate in complex samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of ethyl salicylate (B1505791) in complex samples is crucial for various fields, including pharmaceutical analysis, food science, and cosmetics safety assessment. However, the presence of endogenous or exogenous components in the sample matrix can significantly interfere with the analytical signal, a phenomenon known as the matrix effect. This guide provides a comparative overview of different analytical strategies to assess and mitigate matrix effects in the analysis of ethyl salicylate, supported by experimental data and detailed protocols.

Understanding Matrix Effects

Matrix effects can manifest as either ion suppression or enhancement in mass spectrometry-based methods, leading to inaccurate quantification. The extent of the matrix effect is highly dependent on the sample matrix, the analyte's physicochemical properties, the chosen sample preparation technique, and the analytical instrumentation. A quantitative assessment of the matrix effect is therefore a critical step in method validation.

The matrix effect (ME) is typically calculated using the following formula:

ME (%) = (Peak area of analyte in post-extraction spiked sample / Peak area of analyte in neat solution) x 100

A value of 100% indicates no matrix effect, a value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.

Comparison of Analytical Strategies

This section compares different sample preparation and analytical techniques for the determination of this compound in various complex matrices.

Biological Fluids (Plasma, Urine)

The analysis of this compound in biological fluids is essential for pharmacokinetic and toxicokinetic studies. The main challenge lies in the high protein and salt content of these matrices.

Data Summary: this compound in Biological Fluids

Analytical MethodSample PreparationMatrixRecovery (%)Matrix Effect (%)LODLOQReference
GC-MSLiquid-Liquid Extraction (Chloroform)Rat Plasma>89% (RSD <11%)Not explicitly reported-31 ng/mL[1][2]
GC-MSLiquid-Liquid Extraction (Chloroform)Rat Liver Homogenate>89% (RSD <11%)Not explicitly reported-31 ng/mL[1][2]
Online-SPE-LC-MS/MSSolid-Phase ExtractionHuman Urine96 - 105%Not explicitly reported, but high recovery suggests minimal effect6 - 65 ng/L-[3]
LC-MS/MSProtein Precipitation (Acetonitrile)Human Plasma>80% (for other drugs)Not reported for this compound--

Key Observations:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Coupled with liquid-liquid extraction (LLE), GC-MS offers a robust method for analyzing this compound in plasma and liver homogenates. While the matrix effect was not explicitly quantified in the cited study, the low relative standard deviation suggests it is well-controlled.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

    • Solid-Phase Extraction (SPE): Online SPE coupled with LC-MS/MS is a highly effective technique for urine samples, demonstrating excellent recovery and sensitivity. This automated approach minimizes sample handling and potential for error.

    • Protein Precipitation (PPT): While being the simplest and fastest sample preparation method, protein precipitation with acetonitrile (B52724) may result in significant matrix effects due to the co-precipitation of endogenous phospholipids. For other analytes, recoveries of over 80% have been reported. A thorough evaluation of the matrix effect is crucial when employing this method for this compound.

    • Liquid-Liquid Extraction (LLE): LLE is generally considered to provide cleaner extracts than protein precipitation, thus reducing matrix effects.

Food and Cosmetic Matrices

The analysis of this compound in food and cosmetics is important for quality control and safety assessment. These matrices can be highly variable and complex, ranging from aqueous solutions to fatty emulsions.

Data Summary: Salicylates and Similar Analytes in Food & Cosmetics

Analytical MethodSample PreparationMatrixRecovery (%)Matrix Effect (%)LODLOQReference
GC-MS/MSQuEChERSFruit Puree70-120% (for pesticides)Generally low, matrix-matched calibration recommended--
GC-MS/MSDichloromethane (B109758) Extraction & DerivatizationHuman Skin & Hair97.6 - 103.3%No significant effect observed0.05 ng/mL0.5 ng/mL

Key Observations:

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is widely used for the analysis of pesticides in food matrices and can be adapted for this compound. It involves a simple extraction and cleanup step, but matrix-matched calibration is often necessary to compensate for matrix effects.

  • GC-MS/MS for Volatile Analogs: A study on mthis compound, a structurally similar compound, in skin and hair samples using GC-MS/MS with dichloromethane extraction and derivatization showed no significant matrix effect. This suggests that for certain matrices and analytes, a simple extraction may be sufficient when using a highly selective technique like GC-MS/MS.

Experimental Protocols

Liquid-Liquid Extraction (LLE) for GC-MS Analysis of this compound in Plasma

This protocol is based on the method described by Kakkar and Mayersohn (1998) for the analysis of salicylates in biological fluids.

Materials:

  • Plasma sample

  • Chloroform (B151607)

  • Internal Standard (e.g., a structurally similar salicylate)

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) for derivatization

  • Centrifuge

  • GC-MS system

Procedure:

  • To 100 µL of plasma, add the internal standard.

  • Add 1 mL of chloroform and vortex for 1 minute.

  • Centrifuge at 3000 rpm for 10 minutes.

  • Transfer the organic (lower) layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 50 µL of BSTFA.

  • Incubate at 60°C for 30 minutes for derivatization.

  • Inject 1 µL into the GC-MS system.

Online Solid-Phase Extraction (SPE) for LC-MS/MS Analysis of this compound in Urine

This protocol is based on the principles described for the analysis of this compound and its metabolites in human urine.

Materials:

  • Urine sample

  • Online SPE system with a suitable sorbent (e.g., reversed-phase polymer)

  • LC-MS/MS system

  • Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)

Procedure:

  • Centrifuge the urine sample to remove particulates.

  • Directly inject a specific volume of the supernatant into the online SPE-LC-MS/MS system.

  • The online SPE system will automatically perform the following steps:

    • Loading: The sample is loaded onto the SPE cartridge.

    • Washing: The cartridge is washed with a weak solvent to remove interfering substances.

    • Elution: The analyte is eluted from the SPE cartridge onto the analytical column using the LC mobile phase.

  • The separated analytes are then detected by the MS/MS system.

QuEChERS for GC-MS Analysis of this compound in a Fruit Matrix

This protocol is a general adaptation of the QuEChERS method for the analysis of organic compounds in food samples.

Materials:

  • Homogenized fruit sample

  • Acetonitrile

  • Magnesium sulfate (B86663) (anhydrous)

  • Sodium chloride

  • Dispersive SPE sorbent (e.g., PSA - primary secondary amine)

  • Centrifuge

  • GC-MS system

Procedure:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.

  • Shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Take an aliquot of the supernatant (acetonitrile layer) and transfer it to a microcentrifuge tube containing the dispersive SPE sorbent (e.g., 150 mg MgSO4 and 50 mg PSA).

  • Vortex for 30 seconds.

  • Centrifuge at 10000 rpm for 2 minutes.

  • Collect the supernatant and inject it into the GC-MS system.

Visualizing the Workflows

LLE_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS Add_CHCl3 Add Chloroform Add_IS->Add_CHCl3 Vortex Vortex Add_CHCl3->Vortex Centrifuge Centrifuge Vortex->Centrifuge Collect_Organic Collect Organic Layer Centrifuge->Collect_Organic Evaporate Evaporate to Dryness Collect_Organic->Evaporate Derivatize Derivatize with BSTFA Evaporate->Derivatize GCMS GC-MS Analysis Derivatize->GCMS

Caption: Workflow for Liquid-Liquid Extraction (LLE) of this compound from Plasma.

Online_SPE_Workflow cluster_sample_prep Sample Preparation & Analysis Urine Urine Sample Inject Direct Injection Urine->Inject Online_SPE Online SPE (Load, Wash, Elute) Inject->Online_SPE LC_Separation LC Separation Online_SPE->LC_Separation MSMS_Detection MS/MS Detection LC_Separation->MSMS_Detection

Caption: Workflow for Online SPE-LC-MS/MS Analysis of this compound from Urine.

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis Sample Homogenized Fruit Sample Add_ACN Add Acetonitrile Sample->Add_ACN Add_Salts Add MgSO4 & NaCl Add_ACN->Add_Salts Shake Shake Vigorously Add_Salts->Shake Centrifuge1 Centrifuge Shake->Centrifuge1 Supernatant Take Supernatant Aliquot Centrifuge1->Supernatant Add_dSPE Add dSPE Sorbent Supernatant->Add_dSPE Vortex Vortex Add_dSPE->Vortex Centrifuge2 Centrifuge Vortex->Centrifuge2 GCMS GC-MS Analysis Centrifuge2->GCMS

Caption: Workflow for QuEChERS Extraction of this compound from a Fruit Matrix.

Conclusion and Recommendations

The choice of the optimal analytical strategy for this compound depends heavily on the sample matrix, the required sensitivity, and the available instrumentation.

  • For biological fluids , online SPE-LC-MS/MS offers a highly sensitive and automated solution for urine analysis, while LLE followed by GC-MS is a reliable method for plasma. Protein precipitation is a simpler alternative but requires careful validation of matrix effects.

  • For food and cosmetic matrices , the QuEChERS method followed by GC-MS or LC-MS/MS analysis is a versatile approach. However, matrix-matched calibration is often essential to ensure accuracy. For less complex matrices or when using highly selective instrumentation, a simple solvent extraction may be sufficient.

It is imperative to perform a thorough method validation for each specific matrix, including a quantitative assessment of the matrix effect, to ensure the reliability of the analytical results. The use of a stable isotope-labeled internal standard is highly recommended to compensate for any residual matrix effects and to improve the accuracy and precision of the analysis.

References

Safety Operating Guide

Personal protective equipment for handling Ethyl Salicylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling Ethyl Salicylate. The following procedural guidance is designed to ensure safe operational and disposal practices in the laboratory.

Personal Protective Equipment (PPE) and Exposure Limits

Proper selection and use of PPE are critical to minimize exposure to this compound. While no specific occupational exposure limits have been established by major regulatory bodies such as OSHA, NIOSH, or ACGIH, it is crucial to handle this compound with care due to its potential for skin and eye irritation.[1][2]

Recommended Personal Protective Equipment
Protection TypeRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles or a face shield.Protects against splashes that can cause serious eye irritation.[3]
Skin Protection - Gloves: Butyl rubber gloves are recommended for handling esters. Nitrile gloves may offer short-term splash protection but are generally not recommended for prolonged contact with esters.[2][4] - Lab Coat: A standard laboratory coat.Prevents skin contact, which can cause irritation. Butyl rubber provides superior resistance to esters.
Respiratory Protection Not typically required with adequate ventilation. Use a NIOSH-approved respirator if working in poorly ventilated areas, if irritation is experienced, or if exposure limits are exceeded.Protects against inhalation of vapors or mists that can irritate the respiratory tract.
Occupational Exposure Limits
OrganizationLimit
OSHA (PEL) None Established
ACGIH (TLV) None Established
NIOSH (REL) None Established

Operational Plan: Handling this compound

Adherence to a strict operational workflow is paramount for safety. This section outlines the procedural steps for preparing, handling, and concluding work with this compound.

Pre-Handling Preparations
  • Consult Safety Data Sheet (SDS): Always review the most current SDS for this compound before beginning any new procedure.

  • Verify Engineering Controls: Ensure that the chemical fume hood is operational and that safety shower and eyewash stations are accessible and unobstructed.

  • Assemble Materials: Gather all necessary equipment and reagents for the experiment.

  • Don PPE: Put on all required personal protective equipment as specified in the table above.

Handling Procedure
  • Work in a Ventilated Area: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Dispensing: Carefully dispense the required amount of this compound, avoiding splashing. Use appropriate tools such as a graduated cylinder or pipette.

  • Keep Containers Closed: Keep the primary container of this compound tightly sealed when not in use.

  • Avoid Incompatible Materials: Keep this compound away from strong oxidizing agents and strong bases.

Post-Handling
  • Decontamination: Wipe down the work area in the fume hood with an appropriate cleaning agent.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Remove gloves last, turning them inside out as they are removed.

  • Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure laboratory safety.

Waste Segregation and Collection
  • Liquid Waste:

    • Collect all liquid waste containing this compound in a designated, properly labeled hazardous waste container.

    • The container should be made of a compatible material and kept securely closed.

    • Do not mix with other waste streams unless permitted by your institution's environmental health and safety (EHS) office.

  • Solid Waste:

    • Dispose of all contaminated solid materials, such as gloves, pipette tips, and absorbent pads, in a designated solid hazardous waste container.

    • This container should be clearly labeled and sealed.

Final Disposal
  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory.

  • Arrangement for Pickup: Coordinate with your institution's EHS department for the collection and disposal of the hazardous waste in accordance with all local, state, and federal regulations.

Workflow for Handling and Disposal of this compound

G Workflow for Handling and Disposal of this compound cluster_prep Pre-Handling cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal ReviewSDS Review SDS CheckControls Check Engineering Controls (Fume Hood, Eyewash) ReviewSDS->CheckControls DonPPE Don Appropriate PPE CheckControls->DonPPE WorkInHood Work in Fume Hood DonPPE->WorkInHood Dispense Dispense Chemical WorkInHood->Dispense CloseContainer Keep Container Closed Dispense->CloseContainer Decontaminate Decontaminate Work Area CloseContainer->Decontaminate DoffPPE Doff PPE Decontaminate->DoffPPE WashHands Wash Hands DoffPPE->WashHands SegregateWaste Segregate Waste (Liquid & Solid) WashHands->SegregateWaste LabelWaste Label Waste Containers SegregateWaste->LabelWaste StoreWaste Store in Satellite Area LabelWaste->StoreWaste ArrangePickup Arrange EHS Pickup StoreWaste->ArrangePickup

Caption: A logical workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl Salicylate
Reactant of Route 2
Reactant of Route 2
Ethyl Salicylate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。